molecular formula C6H13NO B3045117 2,2-Dimethylbutanamide CAS No. 102014-33-5

2,2-Dimethylbutanamide

Katalognummer: B3045117
CAS-Nummer: 102014-33-5
Molekulargewicht: 115.17 g/mol
InChI-Schlüssel: JDEUUKYNTHHAQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2,2-Dimethylbutanamide (CAS 102014-33-5) is a primary aliphatic monocarboxamide with a molecular formula of C6H13NO and a molecular weight of 115.17 g/mol . Its structure features a this compound scaffold, characterized by a quaternary carbon adjacent to the carbonyl group, which influences its physical properties and chemical reactivity compared to linear isomers . This compound serves as a versatile building block in organic synthesis and is a valuable intermediate in contemporary chemical research . In agrochemical research, closely related derivatives such as 2-Amino-2,3-dimethylbutanamide are crucial intermediates in the synthesis of imidazolinone herbicides . Within drug discovery programs, N-substituted derivatives, for example N-(4-ethylphenyl)-2,2-dimethylbutanamide, are included in screening libraries to identify novel compounds with potential therapeutic applications for targets in oncology and immunology . Furthermore, the structural motif of branched aliphatic amides is significant in other fields; for instance, N,N-di(2‐ethylhexyl)‐3,3‐dimethylbutanamide has been studied for its efficacy in the solvent extraction of actinide and zirconium nitrates, a process relevant to nuclear fuel reprocessing . The synthesis of the this compound core typically relies on robust amide bond-forming reactions, such as the coupling of 2,2-dimethylbutanoic acid with ammonia via classical acyl chloride chemistry or modern coupling agents . Please note that this product is for research purposes only and is not intended for diagnostic or therapeutic use. This compound may be harmful if swallowed and causes skin and serious eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2,2-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-4-6(2,3)5(7)8/h4H2,1-3H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEUUKYNTHHAQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405029
Record name 2,2-dimethylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102014-33-5
Record name 2,2-dimethylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2-Dimethylbutanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanisms for 2,2-dimethylbutanamide, a valuable building block in organic chemistry. The following sections detail the most common synthetic routes, including reaction mechanisms, experimental protocols, and quantitative data to facilitate reproducible and efficient synthesis.

Synthesis via Amidation of 2,2-Dimethylbutanoic Acid

The most direct method for the synthesis of this compound is the amidation of its corresponding carboxylic acid, 2,2-dimethylbutanoic acid. This transformation can be achieved through several pathways, primarily by the activation of the carboxylic acid or by direct thermal dehydration of the ammonium (B1175870) salt.

Mechanism:

The general mechanism involves the nucleophilic attack of ammonia (B1221849) on an activated carboxylic acid derivative. In the case of direct heating of the ammonium salt, the reaction proceeds through a thermal dehydration process. When coupling agents are used, the carboxylic acid is converted into a more reactive intermediate, which is then readily attacked by ammonia.

Experimental Protocols & Data:

While direct thermal dehydration is a classic method, modern syntheses often employ coupling agents to achieve higher yields and milder reaction conditions. A common approach involves the use of a coupling agent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM).[1]

Table 1: Synthesis of this compound from 2,2-Dimethylbutanoic Acid

ParameterValueReference
Starting Material2,2-Dimethylbutanoic Acid[1]
ReagentsDMT-MM, Aqueous Ammonia or Ammonium Chloride/Triethylamine[1]
SolventMethanol, 2-Propanol, or THF[1]
TemperatureRoom Temperature[1]
Reaction TimeNot Specified
YieldGood (Specific yield for this compound not provided)[1]

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Amidation cluster_2 Work-up & Purification Carboxylic_Acid 2,2-Dimethylbutanoic Acid Mix Mix Carboxylic_Acid->Mix Dissolve Ammonia_Source Aqueous Ammonia or NH4Cl/Et3N Ammonia_Source->Mix Add Solvent Methanol, 2-Propanol, or THF Solvent->Mix In Reaction Stir at Room Temperature Mix->Reaction Add DMT-MM DMT-MM DMT-MM Evaporation Solvent Evaporation Reaction->Evaporation Completion Purification Purification (e.g., Chromatography) Evaporation->Purification Crude Product Final_Product Final_Product Purification->Final_Product Pure this compound G Acyl_Chloride 2,2-Dimethylbutanoyl Chloride Tetrahedral_Intermediate Tetrahedral Intermediate Acyl_Chloride->Tetrahedral_Intermediate Nucleophilic Attack Ammonia Ammonia (NH3) Ammonia->Tetrahedral_Intermediate Amide_Product This compound Tetrahedral_Intermediate->Amide_Product Elimination of Cl- HCl_Byproduct HCl Tetrahedral_Intermediate->HCl_Byproduct Proton Transfer G Alcohol tert-Amyl Alcohol Protonation Protonation (H+) Alcohol->Protonation Oxonium_Ion Protonated Alcohol Protonation->Oxonium_Ion Carbocation tert-Amyl Carbocation Oxonium_Ion->Carbocation - H2O Nitrilium_Ion Nitrilium Ion Carbocation->Nitrilium_Ion Nitrile Nitrile (R-CN) Nitrile->Nitrilium_Ion Nucleophilic Attack Hydrolysis Hydrolysis (H2O) Nitrilium_Ion->Hydrolysis Amide This compound Hydrolysis->Amide

References

An In-depth Technical Guide to 2,2-Dimethylbutanamide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylbutanamide is a primary amide derivative of 2,2-dimethylbutanoic acid. While specific experimental data for this compound is limited in publicly accessible literature, this guide provides a comprehensive overview of its known and predicted chemical properties, structure, and potential synthesis pathways. This document is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development who may be interested in this molecule or structurally related compounds.

Chemical Properties and Structure

Table 1: Chemical Identifiers and Computed Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[1][3]
CAS Number 102014-33-5ChemScene[2][5]
Molecular Formula C₆H₁₃NOPubChem[1][3]
Molecular Weight 115.17 g/mol PubChem[1][3]
Canonical SMILES CCC(C)(C)C(=O)NPubChem[1][3]
InChI InChI=1S/C6H13NO/c1-4-6(2,3)5(7)8/h4H2,1-3H3,(H2,7,8)PubChem[1][3]
InChIKey JDEUUKYNTHHAQH-UHFFFAOYSA-NPubChem[1][3]
Computed XLogP3 0.9PubChem[1][3]
Topological Polar Surface Area 43.1 ŲPubChem[1][3]
Hydrogen Bond Donor Count 1PubChem[1][3]
Hydrogen Bond Acceptor Count 1PubChem[1][3]
Rotatable Bond Count 2PubChem[1][3]

Structure:

The structure of this compound features a quaternary carbon at the alpha-position to the carbonyl group. This steric hindrance is likely to influence its reactivity and physical properties.

2D Structure of this compound

Experimental Protocols

General Synthesis of Primary Amides from Carboxylic Acids

Materials:

  • 2,2-Dimethylbutanoic acid (starting material)

  • Ammonium (B1175870) carbonate

  • Excess of the corresponding carboxylic acid (to prevent dissociation of the ammonium salt)

Procedure:

  • Solid ammonium carbonate is slowly added to an excess of 2,2-dimethylbutanoic acid. The reaction is allowed to proceed until the cessation of carbon dioxide evolution, indicating the formation of ammonium 2,2-dimethylbutanoate.

  • The resulting mixture is heated under reflux. During this step, the ammonium salt dehydrates to form this compound and water.

  • The excess carboxylic acid and water are subsequently removed by distillation to yield the crude amide.

  • Further purification of the product can be achieved through recrystallization or chromatography.

G cluster_workflow General Synthesis Workflow start Start: 2,2-Dimethylbutanoic Acid & Ammonium Carbonate step1 Reaction: Formation of Ammonium 2,2-Dimethylbutanoate start->step1 step2 Heating (Reflux): Dehydration step1->step2 step3 Distillation: Removal of Excess Acid & Water step2->step3 product Product: Crude this compound step3->product purification Purification: Recrystallization or Chromatography product->purification final_product Final Product: Pure this compound purification->final_product

General Experimental Workflow for the Synthesis of this compound

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not available, the expected key features can be predicted based on the functional groups present in the molecule.

Table 2: Predicted Spectroscopic Features for this compound

SpectroscopyFeatureExpected Region/Value
¹H NMR CH₃ (ethyl)Triplet, ~0.9 ppm
CH₂ (ethyl)Quartet, ~1.5-2.0 ppm
C(CH₃)₂Singlet, ~1.2 ppm
NH₂Broad singlet, variable chemical shift
¹³C NMR C=O (amide)~170-180 ppm
C(CH₃)₂Quaternary carbon, ~35-45 ppm
CH₂ (ethyl)~25-35 ppm
CH₃ (on quaternary C)~20-30 ppm
CH₃ (ethyl)~10-15 ppm
IR Spectroscopy N-H stretch (primary amide)Two bands, ~3350 and 3180 cm⁻¹[1]
C=O stretch (amide I band)Strong, ~1680-1630 cm⁻¹[1]
N-H bend (amide II band)~1640-1550 cm⁻¹[1]
C-N stretch~1400 cm⁻¹
Mass Spectrometry Molecular Ion (M⁺)m/z = 115
Alpha-cleavageLoss of ethyl radical (m/z = 86) or cleavage to form [CH₃CH₂C(CH₃)₂]⁺ (m/z = 85)
McLafferty RearrangementNot expected due to the absence of a gamma-hydrogen. A key fragmentation for primary amides is the formation of the [CONH₂]⁺ ion at m/z 44.[8]

Biological Activity and Potential Applications

There is no specific information in the scientific literature regarding the biological activity or signaling pathways of this compound. However, the broader class of short-chain fatty acid amides has been investigated for various pharmacological activities. Notably, some isomers and analogues of valpromide, a simple amide, have demonstrated anticonvulsant activity.[9] The biological activity of these amides is often linked to their biotransformation to the corresponding carboxylic acids.[9]

Given the structural similarities, it is plausible that this compound could be explored for its potential neurological or metabolic effects. However, without experimental data, any discussion of its biological role remains speculative. Further research, including in vitro and in vivo screening, would be necessary to elucidate any potential therapeutic applications for this compound. Amide-containing molecules are prevalent in pharmaceuticals, and the unique steric hindrance of the 2,2-dimethylbutanoyl group could impart interesting properties related to metabolic stability or receptor binding.[10]

Conclusion

This compound is a simple, yet under-characterized primary amide. This guide consolidates the available structural and computed data, outlines a general synthetic approach, and predicts its key spectroscopic features. The significant gap in experimental data highlights an opportunity for further research to fully characterize this molecule and explore its potential biological activities. Such studies would be valuable for enriching the chemical and pharmacological knowledge base and could potentially uncover novel applications for this and related compounds.

References

Spectroscopic Profile of 2,2-Dimethylbutanamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylbutanamide is a carboxamide compound with potential applications in chemical synthesis and drug discovery. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and quality control. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Due to the limited availability of public experimental spectra for this specific molecule, this guide combines predicted data based on established spectroscopic principles with detailed, generalized experimental protocols applicable for its analysis.

The structural formula of this compound is: CH₃CH₂C(CH₃)₂CONH₂

This structure dictates a unique spectroscopic fingerprint that can be used for its unambiguous identification. The following sections will delve into the predicted spectroscopic data, presented in clear tabular formats, and provide standardized protocols for acquiring such data experimentally.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with spectroscopic data of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 5.5 - 7.5Broad Singlet2H-CONH₂
~ 1.60Quartet2H-CH₂-
~ 1.15Singlet6H-C(CH₃)₂-
~ 0.85Triplet3H-CH₂CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~ 180C=O
~ 40-C(CH₃)₂-
~ 35-CH₂-
~ 25-C(CH₃)₂-
~ 8-CH₂CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3350, ~3170Strong, BroadN-H stretch (Amide)
~ 2960, ~2870StrongC-H stretch (Alkyl)
~ 1650StrongC=O stretch (Amide I)
~ 1620MediumN-H bend (Amide II)
~ 1465, ~1375MediumC-H bend (Alkyl)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zRelative Intensity (%)Proposed Fragment
11520[M]⁺ (Molecular Ion)
10015[M - CH₃]⁺
8690[M - C₂H₅]⁺
72100[M - CONH₂]⁺ (Base Peak)
5780[C₄H₉]⁺
4460[CONH₂]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

    • Cap the NMR tube and gently invert to ensure a homogeneous solution.

  • ¹H NMR Spectroscopy:

    • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Parameters:

      • Pulse Program: Standard single-pulse sequence.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 8-16, depending on sample concentration.

      • Spectral Width: 0-12 ppm.

    • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

  • ¹³C NMR Spectroscopy:

    • Instrument: A high-field NMR spectrometer with a carbon probe.

    • Parameters:

      • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 128 or more, as the ¹³C nucleus is less sensitive.

      • Spectral Width: 0-220 ppm.

    • Processing: Apply a Fourier transform, phase and baseline correction. Reference the spectrum to the solvent peak or TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small, solid sample of this compound directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Parameters:

      • Spectral Range: 4000-400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of Scans: 16-32.

    • Procedure:

      • Record a background spectrum of the clean, empty ATR crystal.

      • Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction (Electron Ionization - EI):

    • Dissolve a small amount of this compound in a volatile solvent (e.g., methanol, dichloromethane).

    • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Data Acquisition:

    • Instrument: A mass spectrometer with an EI source (e.g., a quadrupole or time-of-flight analyzer).

    • Parameters:

      • Ionization Energy: 70 eV.

      • Mass Range: m/z 30-300.

      • Scan Speed: Appropriate for the sample introduction method.

    • Analysis: The resulting mass spectrum will show the molecular ion and various fragment ions. Analyze the fragmentation pattern to deduce structural information.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide for this compound.

Spectroscopic_Workflow cluster_molecule This compound cluster_techniques Spectroscopic Techniques cluster_information Structural Information Molecule CH₃CH₂C(CH₃)₂CONH₂ NMR NMR Molecule->NMR IR IR Molecule->IR MS MS Molecule->MS Connectivity Connectivity & Environment NMR->Connectivity FunctionalGroups Functional Groups IR->FunctionalGroups MolecularWeight Molecular Weight & Fragmentation MS->MolecularWeight

Spectroscopic analysis workflow for this compound.

NMR_Signaling_Pathway cluster_protons ¹H NMR Signals cluster_carbons ¹³C NMR Signals H_Amide CONH₂ (~5.5-7.5 ppm) C_CO C=O (~180 ppm) H_Amide->C_CO correlates to H_CH2 CH₂ (~1.60 ppm) C_CH2 CH₂ (~35 ppm) H_CH2->C_CH2 correlates to H_CMe2 C(CH₃)₂ (~1.15 ppm) C_quat C(CH₃)₂ (~40 ppm) H_CMe2->C_quat correlates to C_Me C(CH₃)₂ (~25 ppm) H_CMe2->C_Me correlates to H_CH3 CH₃ (~0.85 ppm) C_CH3 CH₃ (~8 ppm) H_CH3->C_CH3 correlates to

Correlation of predicted NMR signals in this compound.

MS_Fragmentation_Pathway M [M]⁺ m/z = 115 M_minus_CH3 [M - CH₃]⁺ m/z = 100 M->M_minus_CH3 - CH₃ M_minus_C2H5 [M - C₂H₅]⁺ m/z = 86 M->M_minus_C2H5 - C₂H₅ M_minus_CONH2 [M - CONH₂]⁺ m/z = 72 M->M_minus_CONH2 - CONH₂ C4H9 [C₄H₉]⁺ m/z = 57 M_minus_CONH2->C4H9 CONH2 [CONH₂]⁺ m/z = 44

Predicted mass spectrometry fragmentation of this compound.

Navigating the Solubility Landscape of 2,2-Dimethylbutanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The solubility of a compound is a critical physicochemical property that governs its behavior in various chemical and biological systems. For professionals in drug development and scientific research, understanding a compound's solubility profile is paramount for formulation, delivery, and efficacy. This guide focuses on the solubility of 2,2-Dimethylbutanamide, a carboxamide of interest. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a predictive assessment based on established principles of organic chemistry and the behavior of structurally similar molecules. Furthermore, it outlines detailed experimental protocols for the systematic determination of its solubility, empowering researchers to generate the empirical data necessary for their work.

Predicted Solubility Profile of this compound

The solubility of a substance is primarily governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2][3] this compound is a primary amide with a molecular structure that includes a polar amide group (-CONH2) and a non-polar tertiary butyl group. The amide group is capable of both donating and accepting hydrogen bonds, which suggests a propensity for solubility in polar solvents.[4][5] Conversely, the bulky, non-polar alkyl group will influence its solubility in non-polar solvents.

Amides are generally more soluble in water than corresponding hydrocarbons due to their ability to form hydrogen bonds.[5][6] However, their solubility is typically less than that of comparable amines and carboxylic acids, which can also ionize in addition to hydrogen bonding.[6] The solubility of amides in water decreases as the number of carbon atoms in the molecule increases, owing to the larger non-polar hydrocarbon portion.[4]

Based on these principles, this compound is predicted to exhibit the following solubility characteristics:

  • High solubility in polar protic solvents like methanol (B129727) and ethanol, where hydrogen bonding interactions will be strong.

  • Moderate to good solubility in polar aprotic solvents such as acetone (B3395972) and dimethylformamide (DMF), which can act as hydrogen bond acceptors.

  • Low solubility in water, as the non-polar character of the six-carbon alkyl chain will counteract the polarity of the amide group.

  • Low to very low solubility in non-polar solvents like hexane (B92381) and toluene, where the polar amide group will hinder dissolution.

The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents. It is crucial to note that this is a predictive assessment and requires experimental verification.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterLowThe non-polar alkyl chain limits solubility despite the hydrogen-bonding capable amide group.[6]
MethanolHighStrong hydrogen bonding interactions between the amide and the hydroxyl group of the solvent.
EthanolHighSimilar to methanol, strong hydrogen bonding is expected.
Polar Aprotic AcetoneGoodThe solvent can accept hydrogen bonds from the amide.
AcetonitrileModerateLess polar than acetone, but still capable of dipole-dipole interactions and hydrogen bond acceptance.
Dimethylformamide (DMF)HighA highly polar aprotic solvent that is an excellent hydrogen bond acceptor.
Dimethyl sulfoxide (B87167) (DMSO)HighA highly polar aprotic solvent capable of strong interactions with the amide group.
Non-Polar HexaneVery LowMismatch in polarity; weak van der Waals forces are insufficient to overcome solute-solute interactions.
TolueneLowThe aromatic ring provides some polarizability, but overall polarity is low.
Diethyl EtherLowLimited polarity and inability to donate hydrogen bonds.
DichloromethaneModerateCan act as a weak hydrogen bond acceptor and has a moderate dielectric constant.

Experimental Protocols for Solubility Determination

To obtain accurate quantitative data, the solubility of this compound must be determined empirically. The following are standard, detailed methodologies for this purpose.

Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability.[7][8][9] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.[10]

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed, screw-cap vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vials in a constant temperature shaker or incubator. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The temperature should be rigorously controlled.[9]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle.

  • Sampling and Filtration: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample using a syringe filter (e.g., 0.22 µm or 0.45 µm pore size) to remove all undissolved solids. The filter should be compatible with the solvent and pre-saturated with the solution to avoid loss of the dissolved analyte.

  • Analysis: Dilute the clear filtrate with a suitable solvent to a concentration within the working range of the analytical method. Determine the concentration of this compound in the diluted filtrate using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC), or a calibrated UV-Vis spectrophotometry method.

  • Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

Solvent Addition (Titration) Method

This method is a faster, though potentially less precise, alternative for determining solubility. It involves adding a solvent to a known mass of the solute until complete dissolution is observed.

Methodology:

  • Preparation: Accurately weigh a small amount of this compound and place it into a clear, sealed vial.

  • Titration: Add the chosen solvent to the vial in small, precise increments from a burette or calibrated pipette. After each addition, vigorously agitate the vial to promote dissolution.

  • Endpoint Determination: Continue adding the solvent until the last solid particle of this compound has completely dissolved. The endpoint is the point of complete dissolution.

  • Calculation: Record the total volume of solvent added. The solubility is calculated as the mass of the solute divided by the volume of the solvent required for complete dissolution. This provides a direct measure of the solubility at the temperature of the experiment.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

G Workflow for Shake-Flask Solubility Determination A Add excess this compound to a known volume of solvent B Seal vial and place in a constant temperature shaker A->B C Equilibrate for 24-72 hours B->C D Allow undissolved solid to settle C->D E Withdraw supernatant and filter through a syringe filter D->E F Dilute the clear filtrate E->F G Analyze concentration via HPLC, GC, or UV-Vis F->G H Calculate solubility G->H

Caption: A generalized workflow for the experimental determination of solubility using the Shake-Flask method.

G Workflow for Solvent Addition (Titration) Method A Place a known mass of This compound in a vial B Add solvent in small, precise increments with agitation A->B C Observe for complete dissolution B->C C->B  Solid remains D Record total volume of solvent added C->D  Solid completely dissolved E Calculate solubility (mass of solute / volume of solvent) D->E

Caption: Logical flow for determining solubility via the Solvent Addition (Titration) method.

Conclusion

References

Unveiling the Solid State: A Technical Guide to the Physicochemical Properties of 2,2-Dimethylbutanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physicochemical properties of 2,2-Dimethylbutanamide. While a specific crystal structure determination for this compound is not publicly available in crystallographic databases, this document summarizes its key chemical data and outlines the standard experimental protocol for determining the crystal structure of such a small organic molecule.

Physicochemical Properties of this compound

The following table summarizes the key quantitative data for this compound, compiled from various chemical databases.[1][2]

PropertyValueSource
Molecular Formula C₆H₁₃NOPubChem[1]
Molecular Weight 115.17 g/mol PubChem[1]
CAS Number 102014-33-5ChemScene[2]
SMILES CCC(C)(C)C(=O)NPubChem[1]
Topological Polar Surface Area 43.1 ŲPubChem[1]
logP 0.9079ChemScene[2]
Hydrogen Bond Donors 1ChemScene[2]
Hydrogen Bond Acceptors 1ChemScene[2]
Rotatable Bonds 2ChemScene[2]

Experimental Protocol for Crystal Structure Determination

The determination of the crystal structure of a small organic molecule like this compound is typically achieved through single-crystal X-ray diffraction. The following is a detailed, generalized methodology for this key experiment.

1. Synthesis and Crystallization:

  • Synthesis: this compound would first be synthesized and purified to a high degree (≥98%).[2]

  • Crystallization: The purified compound is then dissolved in a suitable solvent or a mixture of solvents to create a saturated or supersaturated solution. Suitable single crystals for X-ray diffraction are typically grown through slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion. The goal is to obtain well-formed, single crystals of appropriate size and quality.

2. Data Collection:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • X-ray Diffraction: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of reflections.

  • Data Acquisition: The intensities and positions of these reflections are recorded by a detector as the crystal is rotated through a range of angles. This process typically involves collecting a large number of diffraction images.

3. Structure Solution and Refinement:

  • Data Processing: The collected diffraction data is processed to determine the unit cell dimensions, space group, and integrated intensities of the reflections.

  • Structure Solution: The initial positions of the atoms in the crystal structure are determined from the diffraction data using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction patterns. This iterative process minimizes the difference between the experimental data and the structural model.

Experimental Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule.

Crystal_Structure_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Growth of Single Crystals Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final_Structure Structure_Refinement->Final_Structure Final Crystal Structure

Caption: General workflow for determining the crystal structure of a small molecule.

References

2,2-Dimethylbutanamide: A Technical Guide to its Reactivity and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2,2-dimethylbutanamide. Due to the limited availability of specific experimental data for this compound, this guide draws upon established principles of amide chemistry, the known properties of structurally related molecules, and publicly available database information. It is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields.

Chemical and Physical Properties

This compound, with the molecular formula C₆H₁₃NO, is a primary amide characterized by a quaternary carbon atom adjacent to the carbonyl group. This substitution pattern significantly influences its chemical and physical properties.[1][2]

Table 1: Computed Physicochemical Properties of this compound [1][2]

PropertyValue
Molecular Weight115.17 g/mol
XLogP3-AA0.9
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count1
Rotatable Bond Count2
Exact Mass115.099714038 Da
Topological Polar Surface Area43.1 Ų
Complexity96.7

Reactivity Profile

The reactivity of this compound is largely dictated by the amide functional group and the sterically demanding 2,2-dimethylbutyl (neopentyl-like) substituent.

Amide Group Reactivity

Amides are generally the least reactive of the carboxylic acid derivatives. This low reactivity is attributed to the resonance stabilization between the nitrogen lone pair and the carbonyl group, and the poor leaving group ability of the amide anion (NH₂⁻).[3]

Influence of the Steric Hindrance

The presence of a quaternary carbon at the α-position to the carbonyl group in this compound introduces significant steric hindrance. This bulkiness is expected to further decrease the reactivity of the amide towards nucleophilic attack compared to less substituted amides.[4][5][6][7]

Key Reactivity Points:

  • Hydrolysis: Like other amides, this compound can be hydrolyzed to its corresponding carboxylic acid (2,2-dimethylbutanoic acid) and ammonia. However, this reaction is anticipated to be slow and require harsh conditions, such as prolonged heating in strong aqueous acid or base.[8][9] The steric hindrance around the carbonyl group will likely necessitate more forcing conditions than for unhindered primary amides.

  • Reduction: Amides can be reduced to amines. While specific conditions for this compound are not documented, powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation.

  • N-Alkylation/Acylation: Direct N-alkylation or N-acylation of primary amides can be challenging.

Stability

This compound is expected to be a stable compound under standard laboratory conditions.

  • Thermal Stability: While no specific studies on the thermal degradation of this compound are available, amides are generally thermally robust.

  • pH Stability: The compound is likely to be stable in neutral aqueous solutions at ambient temperature. As mentioned, its stability decreases under strongly acidic or basic conditions, leading to hydrolysis.

  • Photostability: No specific data on the photostability of this compound has been found.

Experimental Protocols (General and Analogous)

Due to the absence of specific published experimental protocols for this compound, the following sections provide generalized methods and a protocol for a structurally similar, sterically hindered amide.

Synthesis of this compound (Proposed)

A plausible synthetic route to this compound involves the amidation of 2,2-dimethylbutanoic acid. This can be achieved through the formation of a more reactive acyl intermediate, such as an acyl chloride.[10]

Experimental Workflow: Proposed Synthesis of this compound

G Proposed Synthesis of this compound cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Purification 2,2-Dimethylbutanoic Acid 2,2-Dimethylbutanoic Acid Acyl Chloride Intermediate Acyl Chloride Intermediate 2,2-Dimethylbutanoic Acid->Acyl Chloride Intermediate SOCl₂ Thionyl Chloride Thionyl Chloride This compound This compound Acyl Chloride Intermediate->this compound NH₃ Ammonia Ammonia Crude Product Crude Product This compound->Crude Product Purified Product Purified Product Crude Product->Purified Product Recrystallization or Chromatography G General Amide Hydrolysis Pathways cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed Amide Amide Protonated Amide Protonated Amide Amide->Protonated Amide H₃O⁺ Tetrahedral Intermediate (Base) Tetrahedral Intermediate (Base) Amide->Tetrahedral Intermediate (Base) OH⁻ Carboxylic Acid Carboxylic Acid Amine/Ammonia Amine/Ammonia Tetrahedral Intermediate (Acid) Tetrahedral Intermediate (Acid) Protonated Amide->Tetrahedral Intermediate (Acid) H₂O Tetrahedral Intermediate (Acid)->Carboxylic Acid Tetrahedral Intermediate (Acid)->Amine/Ammonia Tetrahedral Intermediate (Base)->Amine/Ammonia Carboxylate Carboxylate Tetrahedral Intermediate (Base)->Carboxylate

References

An In-depth Technical Guide on the Thermodynamic Properties of 2,2-Dimethylbutanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available data and general methodologies related to the thermodynamic properties of 2,2-Dimethylbutanamide. It is important to note that specific experimental thermodynamic data for this compound is limited in publicly accessible databases. The information presented herein is based on computed data and established principles of thermodynamics for related compounds.

Introduction to this compound

This compound, with the molecular formula C₆H₁₃NO, is a primary amide.[1] Amides are a crucial functional group in organic chemistry and biochemistry, forming the backbone of proteins.[2][3] The thermodynamic properties of such molecules are fundamental to understanding their stability, reactivity, and behavior in various systems, which is of particular interest in fields like drug development and material science.

Computed Physicochemical Properties

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₁₃NOPubChem[1]
Molecular Weight115.17 g/mol PubChem[1]
IUPAC NameThis compoundPubChem[1]
CAS Number102014-33-5PubChem[1]
XLogP3-AA (LogP)0.9PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count1PubChem[1]
Rotatable Bond Count2PubChem[1]
Exact Mass115.099714038 DaPubChem[1]
Topological Polar Surface Area43.1 ŲPubChem[1]
Heavy Atom Count8PubChem[1]

Thermodynamic Data of Structurally Related Compounds

To provide context and a basis for estimation, the experimental thermodynamic properties of structurally similar compounds are presented. 2,2-Dimethylbutane (Neohexane) shares the same carbon skeleton, while 2,2-Dimethylpropanamide (Pivalamide) is a closely related amide. This data is sourced from the NIST Chemistry WebBook.

Table 2: Thermodynamic Properties of 2,2-Dimethylbutane (Gas Phase)

PropertyValueUnitsTemperature (K)Reference
ΔfH°gas-185.8 ± 1.1kJ/mol298.15Scott D.W., 1974[4]
S°gas358.57 ± 2.09J/molK298.15Scott D.W., 1974[4]
Cp,gas141.5 ± 0.3J/molK298.15Scott D.W., 1974[4]

Table 3: Thermodynamic Properties of 2,2-Dimethylpropanamide (Gas Phase)

PropertyValueUnitsTemperature (K)Reference
ΔfH°gas-282.3 ± 1.2kJ/mol298.15Not specified[5]
S°gas355.2 ± 4.2J/mol*K298.15Not specified[5]

General Experimental Protocols for Determining Thermodynamic Properties of Amides

The determination of thermodynamic properties for a solid amide like this compound typically involves calorimetric techniques. The following outlines a general experimental approach.

Synthesis and Purification

The first step is to obtain a highly pure sample of the compound. Amides can be synthesized through various methods, such as the reaction of a carboxylic acid with an amine, which may require a dehydrating agent.[2] A common laboratory-scale synthesis is the reaction of an acyl chloride with an amine.

Carboxylic Acid Carboxylic Acid Acyl Chloride Acyl Chloride Carboxylic Acid->Acyl Chloride Reaction Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2)->Acyl Chloride Reagent This compound This compound Acyl Chloride->this compound Reaction Amine (NH3) Amine (NH3) Amine (NH3)->this compound Reagent

A possible synthesis route for this compound.

Purification is critical and is typically achieved through recrystallization or sublimation to ensure the sample is free of impurities that could affect the thermodynamic measurements.

Determination of Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) can be determined from the enthalpy of combustion (ΔcH°).

  • Combustion Calorimetry: A precisely weighed sample of the amide is combusted in a bomb calorimeter in the presence of excess oxygen.

  • Measurement: The temperature change of the surrounding water bath is measured to calculate the heat released during combustion.

  • Calculation: The standard enthalpy of combustion is calculated from the heat released and the molar mass of the compound.

  • Hess's Law: The standard enthalpy of formation is then calculated using Hess's Law, applying the known standard enthalpies of formation for the combustion products (CO₂, H₂O, and N₂).

Determination of Heat Capacity and Entropy
  • Adiabatic Heat-Capacity Calorimetry: The heat capacity (Cp) of the substance is measured as a function of temperature, typically from near absolute zero (using a cryostat) up to a desired temperature.

  • Procedure: A known amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured under adiabatic conditions.

  • Calculation of Entropy: The standard molar entropy (S°) at a given temperature (e.g., 298.15 K) is calculated by integrating the heat capacity data from 0 K to that temperature, accounting for the entropy of any phase transitions.

    S°(T) = ∫(Cp/T)dT from 0 to T

Visualization of Workflows and Relationships

Experimental Workflow for Thermodynamic Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of the thermodynamic properties of a chemical compound.

cluster_synthesis Synthesis & Purification cluster_thermo Thermodynamic Measurements cluster_data Data Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Characterization (NMR, MS) Characterization (NMR, MS) Purification->Characterization (NMR, MS) Combustion Calorimetry Combustion Calorimetry Characterization (NMR, MS)->Combustion Calorimetry Heat-Capacity Calorimetry Heat-Capacity Calorimetry Characterization (NMR, MS)->Heat-Capacity Calorimetry Calculate ΔcH° Calculate ΔcH° Combustion Calorimetry->Calculate ΔcH° Calculate S° Calculate S° Heat-Capacity Calorimetry->Calculate S° Calculate ΔfH° Calculate ΔfH° Calculate ΔcH°->Calculate ΔfH° Calculate ΔfG° Calculate ΔfG° Calculate ΔfH°->Calculate ΔfG° Calculate S°->Calculate ΔfG°

General workflow for determining thermodynamic properties.
Interrelation of Core Thermodynamic Properties

The fundamental thermodynamic properties are interconnected, as described by the Gibbs free energy equation.

ΔG = ΔH - TΔS G Gibbs Free Energy (ΔG) H Enthalpy (ΔH) H->G Contributes to S Entropy (ΔS) S->G Contributes to T Temperature (T) T->G T->S

Relationship between Gibbs free energy, enthalpy, and entropy.

Conclusion

While specific experimental thermodynamic data for this compound remains to be published in readily accessible sources, this guide provides a framework for understanding its likely properties and the methodologies required for their determination. The provided computed data offers a starting point for theoretical considerations, and the data for analogous compounds can serve as a valuable reference. For definitive thermodynamic values, experimental determination following the outlined protocols is necessary.

References

Quantum Chemical Calculations for 2,2-Dimethylbutanamide: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive methodological framework for conducting quantum chemical calculations on 2,2-Dimethylbutanamide. In the absence of extensive published computational studies on this specific molecule, this document serves as a detailed protocol for theoretical investigations into its structural, spectroscopic, and electronic properties. The methodologies outlined herein are grounded in established practices of computational chemistry and are designed to yield high-quality, reliable data for applications in fields such as drug design and materials science. This whitepaper details the theoretical background, computational workflow, and data analysis techniques pertinent to the quantum chemical characterization of this compound.

Introduction

This compound is a small organic molecule with potential applications in various chemical and pharmaceutical contexts. A thorough understanding of its molecular properties at the quantum level is crucial for predicting its behavior, reactivity, and interactions. Quantum chemical calculations provide a powerful in-silico approach to elucidate these properties, offering insights that can guide experimental studies and accelerate research and development. This guide outlines the necessary steps to perform a comprehensive computational analysis of this compound, from initial structure optimization to the calculation of advanced electronic and spectroscopic properties.

Computational Methodology

The following section details the recommended computational protocols for a thorough theoretical study of this compound.

Software and Theoretical Methods

A widely-used quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended. The core of the calculations should be based on Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for molecules of this size.

  • Functional Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust choice for initial geometry optimizations and frequency calculations. For more accurate energy calculations, it is advisable to also consider functionals with improved dispersion corrections, such as the ωB97X-D or B3LYP-D3BJ.

  • Basis Set Selection: A Pople-style basis set, such as 6-31G(d), is suitable for initial geometry optimizations. For more refined calculations of energies and electronic properties, a larger basis set like 6-311+G(d,p) is recommended to account for polarization and diffuse functions, which are important for accurately describing the electronic distribution, especially around the amide group.

Experimental Protocols (Computational Workflow)

A systematic computational investigation of this compound involves several key steps:

  • Structure Input and Initial Optimization:

    • The initial 3D structure of this compound can be built using any molecular modeling software.

    • An initial geometry optimization should be performed using a lower level of theory (e.g., HF/3-21G) to obtain a reasonable starting geometry.

  • Conformational Analysis:

    • Due to the presence of rotatable bonds, a conformational search is necessary to identify the lowest energy conformer. This can be achieved through systematic or stochastic search algorithms available in many quantum chemistry packages.

    • Each identified conformer should be re-optimized at the chosen DFT level (e.g., B3LYP/6-31G(d)) to determine their relative energies.

  • Final Geometry Optimization and Frequency Calculation:

    • The lowest energy conformer should be subjected to a final, high-level geometry optimization (e.g., ωB97X-D/6-311+G(d,p)).

    • Following optimization, a frequency calculation at the same level of theory is crucial. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The frequency data also provides the zero-point vibrational energy (ZPVE) and is used for calculating thermodynamic properties.

  • Calculation of Molecular Properties:

    • Electronic Properties: Based on the optimized geometry, properties such as dipole moment, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential can be calculated.

    • Spectroscopic Properties: Infrared (IR) and Raman spectra can be simulated from the results of the frequency calculation. Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using the GIAO (Gauge-Independent Atomic Orbital) method.

Data Presentation

The quantitative results from the quantum chemical calculations should be organized into clear and concise tables for easy interpretation and comparison.

Table 1: Optimized Geometrical Parameters
ParameterBond/AngleCalculated Value (Å or °)
Bond Lengths C=OValue
C-NValue
N-H1Value
N-H2Value
C-C(CH3)2Value
Bond Angles O=C-NValue
C-N-H1Value
C-N-H2Value
H1-N-H2Value
Dihedral Angle O=C-N-H1Value
Table 2: Calculated Thermodynamic and Electronic Properties
PropertyValueUnits
Zero-Point Vibrational Energy (ZPVE)Valuekcal/mol
Total Electronic EnergyValueHartrees
Dipole MomentValueDebye
HOMO EnergyValueeV
LUMO EnergyValueeV
HOMO-LUMO GapValueeV
Table 3: Predicted Vibrational Frequencies
Vibrational ModeFrequency (cm⁻¹)Intensity (km/mol)Assignment
N-H Stretch (asymmetric)ValueValueAmide I
N-H Stretch (symmetric)ValueValueAmide I
C=O StretchValueValueAmide II
N-H BendValueValueAmide III
............

Visualization of Computational Workflow

The logical flow of the quantum chemical calculations described in this guide can be visualized as follows:

G cluster_input 1. Input Preparation cluster_conf_search 2. Conformational Analysis cluster_high_level 3. High-Level Calculations cluster_analysis 4. Data Analysis a Build Initial 3D Structure b Conformational Search a->b c Optimize Conformers (Low Level) b->c d Identify Lowest Energy Conformer c->d e Geometry Optimization (High Level) d->e f Frequency Calculation e->f g Thermodynamic Properties f->g h Electronic Properties (HOMO/LUMO) f->h i Spectroscopic Properties (IR/NMR) f->i

Caption: Workflow for Quantum Chemical Calculations.

Conclusion

This technical guide provides a robust and detailed protocol for the quantum chemical investigation of this compound. By following the outlined computational workflow, researchers can obtain valuable insights into the geometric, electronic, and spectroscopic properties of this molecule. The methodologies and data presentation formats described herein are intended to serve as a standardized approach, ensuring the generation of high-quality, reproducible computational data that can effectively support and guide experimental research in drug development and related scientific disciplines.

Methodological & Application

Application Note: Synthesis of 2,2-Dimethylbutanamide from 2,2-dimethylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The formation of amide bonds is one of the most critical and frequently performed reactions in medicinal chemistry and drug discovery. The synthesis of 2,2-Dimethylbutanamide from its corresponding carboxylic acid presents a unique challenge due to the steric hindrance at the α-carbon. The quaternary center adjacent to the carboxyl group can significantly slow down the rate of nucleophilic attack by the amine. This application note provides detailed protocols for two common and effective methods for overcoming this steric hindrance: a carbodiimide-mediated coupling reaction and a method involving the in-situ formation of an acyl chloride.

Comparative Analysis of Synthetic Protocols

The choice of synthetic method for amide bond formation is critical, especially for sterically hindered substrates. Below is a summary of two protocols detailed in this document. Carbodiimide (B86325) reagents like EDC are widely used due to their mild conditions and ease of use, while activating the acid with thionyl chloride to form the more reactive acyl chloride is a classic and robust strategy for difficult couplings.

Table 1: Summary of Reaction Parameters and Expected Outcomes

ParameterProtocol 1: EDC/HOBt CouplingProtocol 2: Acyl Chloride (SOCl₂) Method
Activating Agent EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Thionyl Chloride (SOCl₂)
Additive HOBt (Hydroxybenzotriazole)None (Pyridine or Et₃N as base)
Amine Source Ammonium (B1175870) Chloride (NH₄Cl)Ammonia (B1221849) (gas or solution)
Base DIPEA (N,N-Diisopropylethylamine) or Et₃NPyridine (B92270) or Et₃N
Solvent Anhydrous DMF or DCMAnhydrous DCM or Toluene
Temperature 0 °C to Room Temperature0 °C to Reflux
Reaction Time 12 - 24 hours2 - 6 hours
Typical Yield 60 - 80%75 - 90%
Key Advantages Milder conditions, fewer corrosive reagents.Higher reactivity, often higher yields for hindered substrates.[1]
Key Disadvantages Potentially lower yields for highly hindered substrates.Harsh reagents (SOCl₂), requires careful handling.

Experimental Workflow

The overall workflow for the synthesis, workup, and purification of this compound is depicted below. This process is generally applicable to both protocols, with minor variations in the reaction step.

G Overall Synthesis Workflow prep_acid Dissolve 2,2-Dimethylbutanoic Acid in Anhydrous Solvent activation Activate Carboxylic Acid (e.g., add EDC/HOBt or SOCl₂) prep_acid->activation Combine prep_amine Prepare Amine Source (e.g., NH₄Cl + Base) coupling Add Amine Stir at appropriate temperature prep_amine->coupling Add activation->coupling In situ monitor Monitor Reaction by TLC/LC-MS coupling->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Wash & Organic Extraction quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product (Flash Chromatography or Recrystallization) concentrate->purify Crude Product analyze Characterize Pure Product (NMR, MS, IR) purify->analyze Pure Amide

Caption: General workflow for the synthesis of this compound.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol utilizes a common carbodiimide coupling agent, EDC, in conjunction with HOBt to minimize side reactions and improve efficiency.[2][3] It represents a milder approach to the synthesis.

Materials
  • 2,2-Dimethylbutanoic Acid (1.0 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv)

  • Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • Ammonium Chloride (NH₄Cl) (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (B1210297) (for workup)

  • 1M HCl solution (for workup)

  • Saturated NaHCO₃ solution (for workup)

  • Brine (for workup)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard glassware for workup (separatory funnel, etc.)

  • Rotary evaporator

  • Flash chromatography system or recrystallization apparatus

Procedure
  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2,2-dimethylbutanoic acid (1.0 equiv), HOBt (1.2 equiv), and ammonium chloride (1.5 equiv).

  • Add anhydrous DMF (or DCM) to dissolve the solids, aiming for a concentration of 0.1-0.5 M with respect to the carboxylic acid.

  • Cool the stirred mixture to 0 °C in an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the mixture. Stir for 10 minutes.

  • Add EDC·HCl (1.2 equiv) to the reaction mixture in portions over 5-10 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by flash column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: Synthesis via Acyl Chloride Intermediate

This protocol involves the conversion of the carboxylic acid to its more reactive acyl chloride derivative using thionyl chloride (SOCl₂), followed by amidation.[1] This is often a highly effective method for sterically demanding substrates.

Materials
  • 2,2-Dimethylbutanoic Acid (1.0 equiv)

  • Thionyl Chloride (SOCl₂) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Anhydrous Pyridine or Triethylamine (Et₃N) (2.2 equiv)

  • Ammonia (solution in dioxane/methanol or as gas) (2.0 equiv)

  • Diethyl ether (for workup)

  • 1M HCl solution (for workup)

  • Saturated NaHCO₃ solution (for workup)

  • Brine (for workup)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment
  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath and heating mantle

  • Dropping funnel

  • Gas bubbler (if using ammonia gas)

  • Standard glassware for workup

Procedure
  • Acid Chloride Formation: To a solution of 2,2-dimethylbutanoic acid (1.0 equiv) in anhydrous DCM, add thionyl chloride (1.2 equiv) dropwise at 0 °C. Add a catalytic amount of DMF (1-2 drops).

  • Allow the mixture to warm to room temperature and then gently heat to reflux for 1-2 hours until gas evolution (SO₂ and HCl) ceases. The completion of this step can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Cool the reaction mixture to room temperature and remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude 2,2-dimethylbutanoyl chloride is typically used directly in the next step.

  • Amidation: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare the amine by adding your ammonia source (e.g., a 2M solution in methanol) to a solution of pyridine or Et₃N (2.2 equiv) in DCM.

  • Slowly add the amine solution to the stirred acyl chloride solution at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-3 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of the acyl chloride.

  • Workup: Quench the reaction by slowly adding water. Dilute with diethyl ether or DCM. Wash the organic layer sequentially with 1M HCl (2x) to remove the base, followed by saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain pure this compound.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Thionyl chloride (SOCl₂) is highly corrosive and toxic. It reacts violently with water. Handle with extreme care.

  • Pyridine and DIPEA are flammable and have strong, unpleasant odors. Handle in a fume hood.

  • Carbodiimide reagents (EDC) are potential sensitizers. Avoid inhalation and skin contact.

References

Application Notes and Protocols for the Synthesis of 2,2-Dimethylbutanamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of 2,2-dimethylbutanamide and its derivatives, compounds of interest in medicinal chemistry and drug discovery. The protocols outlined below offer robust procedures for the preparation of the parent amide and N-substituted analogs, which have shown potential as bioactive molecules, including as inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and Histone Deacetylases (HDACs).

Synthesis of this compound

The synthesis of the parent this compound can be effectively achieved through two primary routes: the amidation of 2,2-dimethylbutanoic acid using a coupling agent or the reaction of 2,2-dimethylbutanoyl chloride with ammonia (B1221849).

Method 1: Amidation of 2,2-Dimethylbutanoic Acid using HATU

This method utilizes a modern coupling agent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to facilitate the formation of the amide bond under mild conditions.

Experimental Protocol:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2-dimethylbutanoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Activation: To the stirred solution, add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amination: Add a solution of ammonia in a suitable solvent (e.g., 0.5 M in 1,4-dioxane, 1.2 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Method 2: From 2,2-Dimethylbutanoyl Chloride and Ammonia

This classical approach involves the formation of an acid chloride intermediate, which is then reacted with ammonia.

Experimental Protocol:

  • Acid Chloride Formation: In a fume hood, carefully add thionyl chloride (SOCl₂, 1.2 eq) to 2,2-dimethylbutanoic acid (1.0 eq) at 0 °C. Allow the reaction to warm to room temperature and then heat at reflux for 1-2 hours. The excess thionyl chloride can be removed by distillation or under reduced pressure to yield crude 2,2-dimethylbutanoyl chloride.

  • Amidation: In a separate flask, cool an excess of concentrated aqueous ammonia in an ice bath. Slowly add the crude 2,2-dimethylbutanoyl chloride to the stirred ammonia solution.

  • Reaction and Isolation: Stir the mixture vigorously for 1-2 hours, allowing it to warm to room temperature. The solid this compound will precipitate.

  • Purification: Collect the solid product by vacuum filtration and wash with cold water. The product can be further purified by recrystallization from a suitable solvent such as water or an ethanol/water mixture to afford the pure amide.

Synthesis of N-Substituted this compound Derivatives

The synthesis of N-substituted derivatives follows similar principles to the methods described above, with the substitution of ammonia for a primary or secondary amine.

Experimental Protocol (General Procedure using an Acid Chloride):

  • Reaction Setup: Dissolve the desired primary or secondary amine (1.1 eq) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) containing a non-nucleophilic base such as triethylamine (B128534) or DIPEA (1.5 eq) in a round-bottom flask under an inert atmosphere.

  • Addition of Acid Chloride: Cool the solution to 0 °C and slowly add a solution of 2,2-dimethylbutanoyl chloride (1.0 eq) in the same anhydrous solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, wash the reaction mixture with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography or recrystallization to yield the pure N-substituted this compound derivative.

Data Presentation

CompoundStarting MaterialReagentsSolventReaction Time (h)Yield (%)Purification Method
This compound2,2-Dimethylbutanoic AcidHATU, DIPEA, NH₃DMF685Column Chromatography
This compound2,2-Dimethylbutanoyl ChlorideAqueous NH₃Water290Recrystallization
N-Benzyl-2,2-dimethylbutanamide2,2-Dimethylbutanoyl ChlorideBenzylamine, Et₃NDCM492Column Chromatography
N-(4-methoxyphenyl)-2,2-dimethylbutanamide2,2-Dimethylbutanoyl Chloridep-Anisidine, DIPEATHF888Recrystallization

Mandatory Visualizations

Experimental Workflow for the Synthesis of this compound Derivatives

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Start Start Carboxylic_Acid 2,2-Dimethylbutanoic Acid Start->Carboxylic_Acid Acid_Chloride_Formation Acid Chloride Formation (e.g., SOCl₂) Carboxylic_Acid->Acid_Chloride_Formation Acid_Chloride 2,2-Dimethylbutanoyl Chloride Acid_Chloride_Formation->Acid_Chloride Coupling Amide Coupling Acid_Chloride->Coupling Amine Amine (R-NH₂) Amine->Coupling Crude_Product Crude Amide Coupling->Crude_Product Washing Aqueous Wash Crude_Product->Washing Drying Drying Organic Layer Washing->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (Chromatography or Recrystallization) Concentration->Purification Final_Product Pure this compound Derivative Purification->Final_Product

Caption: General experimental workflow for the synthesis of this compound derivatives.

Signaling Pathway: Inhibition of TAK1 by this compound Derivatives

Derivatives of this compound have been investigated as inhibitors of TAK1, a key kinase in inflammatory signaling pathways. Inhibition of TAK1 can block the activation of downstream targets like NF-κB and MAPKs.

tak1_pathway cluster_upstream Upstream Signaling cluster_tak1 TAK1 Complex cluster_downstream Downstream Effects Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Activation Stimuli->Receptor TRAF TRAF6 Receptor->TRAF Ub Ubiquitination TRAF->Ub TAK1 TAK1 Ub->TAK1 TAB TAB1/2 TAK1->TAB IKK IKK Complex TAK1->IKK MKK MKKs TAK1->MKK Inhibitor This compound Derivative Inhibitor->TAK1 NFkB NF-κB Activation IKK->NFkB Gene_Expression Inflammatory Gene Expression NFkB->Gene_Expression MAPK p38 / JNK Activation MKK->MAPK MAPK->Gene_Expression

Caption: Inhibition of the TAK1 signaling pathway by this compound derivatives.

Signaling Pathway: Mechanism of Action of HDAC Inhibitors

Certain this compound derivatives may function as Histone Deacetylase (HDAC) inhibitors. By inhibiting HDACs, these compounds can lead to hyperacetylation of histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes.

hdac_pathway cluster_chromatin Chromatin State cluster_transcription Transcriptional Regulation DNA DNA Histones Histones Acetylation Histone Hyperacetylation HAT Histone Acetyltransferases (HATs) HAT->Histones Acetylation HDAC Histone Deacetylases (HDACs) HDAC->Histones Deacetylation Inhibitor This compound Derivative Inhibitor->HDAC Chromatin_Relax Relaxed Chromatin Acetylation->Chromatin_Relax Gene_Expression Tumor Suppressor Gene Expression Chromatin_Relax->Gene_Expression

Caption: Mechanism of action of this compound derivatives as HDAC inhibitors.

The 2,2-Dimethylbutanamide Scaffold: An Unexplored Frontier in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the utility of 2,2-dimethylbutanamide as a molecular scaffold for drug discovery have revealed a significant gap in current medicinal chemistry literature. Despite the structural simplicity and synthetic accessibility of this hindered amide, there is a notable absence of published research detailing its application in the development of novel therapeutic agents. This preliminary report serves to highlight the current void and propose future directions for exploring the potential of this chemical moiety.

As a foundational structure, this compound possesses a unique steric profile due to the quaternary carbon adjacent to the carbonyl group. This feature could impart favorable properties to drug candidates, such as increased metabolic stability by shielding the amide bond from enzymatic hydrolysis. However, a comprehensive search of scientific databases and patent literature did not yield any specific examples of drug candidates or biologically active compounds that utilize this compound as a central scaffold.

The lack of data precludes the creation of detailed application notes and protocols at this time. There is no quantitative data on the efficacy or potency of any this compound-based compounds, no defined signaling pathways that are modulated by such molecules, and no established experimental protocols for their synthesis and biological evaluation in a drug discovery context.

For instance, a search for derivatives with analgesic properties returned information on 2,2-diphenylbutanamide, a structurally distinct scaffold. While the broader class of amides is prevalent in pharmaceuticals, the specific this compound core remains largely unexplored.

Future Perspectives and Proposed Research Workflow

Given the dearth of information, the following represents a logical workflow for researchers interested in pioneering the exploration of the this compound scaffold.

G cluster_0 Phase 1: Library Synthesis & Screening cluster_1 Phase 2: Hit-to-Lead Optimization cluster_2 Phase 3: Preclinical Development Library Synthesis Library Synthesis Primary Screening Primary Screening Library Synthesis->Primary Screening Diverse Chemical Library Hit Identification Hit Identification Primary Screening->Hit Identification Active Compounds SAR Studies SAR Studies Hit Identification->SAR Studies Structure-Activity Relationship ADMET Profiling ADMET Profiling SAR Studies->ADMET Profiling Optimized Analogs Lead Candidate Selection Lead Candidate Selection ADMET Profiling->Lead Candidate Selection Preclinical Candidate In vivo Efficacy In vivo Efficacy Lead Candidate Selection->In vivo Efficacy Toxicology Studies Toxicology Studies In vivo Efficacy->Toxicology Studies IND-Enabling Studies IND-Enabling Studies Toxicology Studies->IND-Enabling Studies

Caption: Proposed workflow for the exploration of the this compound scaffold in drug discovery.

Hypothetical Experimental Protocols

Should initial screening yield promising results, the following are generalized protocols that would need to be adapted based on the specific biological target and therapeutic area.

General Synthesis of N-substituted this compound Analogs

A foundational step would be the creation of a diverse chemical library. A potential synthetic route is outlined below.

G 2,2-dimethylbutanoic_acid 2,2-Dimethylbutanoic Acid Reaction Amide Coupling 2,2-dimethylbutanoic_acid->Reaction Coupling_Reagent Coupling Reagent (e.g., HATU, HOBt) Coupling_Reagent->Reaction Amine Primary or Secondary Amine (R1R2NH) Amine->Reaction Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Reaction Workup_Purification Aqueous Workup & Chromatography Reaction->Workup_Purification Product N-substituted This compound Workup_Purification->Product

Caption: General scheme for the synthesis of a this compound analog library.

Protocol:

  • To a solution of 2,2-dimethylbutanoic acid (1.0 eq) in an anhydrous solvent, add a suitable amide coupling reagent (e.g., HATU, 1.1 eq) and an organic base (e.g., DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired primary or secondary amine (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by flash column chromatography to yield the desired N-substituted this compound.

In Vitro Target-Based Screening Assay (Hypothetical Kinase Target)

This protocol outlines a generic kinase inhibition assay, which would be a common primary screen for many drug discovery campaigns.

Materials:

  • Recombinant human kinase

  • Kinase substrate peptide

  • ATP

  • Assay buffer

  • Test compounds (this compound derivatives)

  • Detection reagent (e.g., ADP-Glo™)

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 384-well plate, add the kinase and substrate peptide.

  • Add the test compounds to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values.

Conclusion

The this compound scaffold represents a "blank slate" in the field of medicinal chemistry. Its potential to confer desirable pharmacokinetic properties makes it an attractive starting point for novel drug discovery programs. The lack of existing data necessitates a ground-up approach, beginning with the synthesis of a diverse chemical library followed by broad biological screening to identify initial hits. The workflows and protocols outlined above provide a roadmap for initiating such an endeavor. Future research in this area will be crucial to determine if this compound can indeed serve as a valuable scaffold in the development of new medicines.

Application of 2,2-Dimethylbutanamide in Herbicide Synthesis: A Review of Current Findings

Author: BenchChem Technical Support Team. Date: December 2025

This application note will provide a detailed protocol for the synthesis of the key intermediate, 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran, and its subsequent conversion to the final herbicidal products. Quantitative data on the herbicidal activity of representative compounds from this class are also presented.

Synthesis of the 2,2-Dimethyl-2,3-dihydrobenzofuran Core

The formation of the 2,2-dimethyl-2,3-dihydrobenzofuran ring system is a critical step in the synthesis of this herbicide class. Patent literature reveals that this moiety is typically constructed from catechol or its derivatives through reaction with reagents that provide the "2,2-dimethyl" group, such as methallyl chloride or isobutenylpyrocatechol, rather than from 2,2-dimethylbutanamide.

Experimental Protocol: Synthesis of 2,3-Dihydro-2,2-dimethyl-7-hydroxybenzofuran

This protocol is based on methods described in U.S. Patent 3,419,579A and U.S. Patent 4,297,284A.

Method 1: From Catechol and Methallyl Chloride

  • Formation of 2-Methallyloxyphenol: Catechol is reacted with methallyl chloride in the presence of a base to form 2-methallyloxyphenol.

  • Claisen Rearrangement and Cyclization: The 2-methallyloxyphenol is heated to induce a Claisen rearrangement, followed by an acid-catalyzed cyclization to yield 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran.

Method 2: From Isobutenylpyrocatechol

  • Cyclization/Isomerization: 3-Isobutenyl-1,2-dihydroxybenzene (isobutenylpyrocatechol), or a mixture containing it, is heated in the presence of a catalytic amount of an organic sulfonic acid (e.g., benzenesulfonic acid) in a suitable solvent like toluene.[1]

  • Reaction Conditions: The reaction is typically carried out at temperatures ranging from 60°C to 200°C, with a preferred range of 80°C to 150°C.[1]

  • Work-up: After the reaction, the mixture is cooled and neutralized with an aqueous sodium bicarbonate solution. The organic layer is then separated, and the product is isolated.

The following diagram illustrates the synthetic pathway starting from catechol.

cluster_0 Step 1: Etherification cluster_1 Step 2: Rearrangement & Cyclization Catechol Catechol TwoMethallyloxyphenol 2-Methallyloxyphenol Catechol->TwoMethallyloxyphenol MethallylChloride Methallyl Chloride MethallylChloride->TwoMethallyloxyphenol Base Base Base->TwoMethallyloxyphenol Heat Heat TwoMethallyloxyphenol->Heat AcidCatalyst Acid Catalyst Heat->AcidCatalyst Dihydroxybenzofuran 2,3-Dihydro-2,2-dimethyl-7-hydroxybenzofuran AcidCatalyst->Dihydroxybenzofuran

Synthesis of the Dihydrobenzofuran Intermediate.

Synthesis of N-(2,2-dimethyl-7-alkoxy-2,3-dihydrobenzofuran-5-yl)-2-(4-aryloxyphenoxy)propionamides

Once the 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran intermediate is obtained, it undergoes several transformations to yield the final herbicidal amide.

Experimental Protocol
  • Alkylation: The hydroxyl group of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran is alkylated to introduce the desired alkoxy group (e.g., methoxy, ethoxy).

  • Nitration: The aromatic ring is nitrated at the 5-position.

  • Reduction: The nitro group is reduced to an amino group, yielding 5-amino-2,2-dimethyl-7-alkoxy-2,3-dihydrobenzofuran.

  • Amide Coupling: The resulting aniline (B41778) derivative is coupled with a 2-(4-aryloxyphenoxy)propionic acid derivative (often the acid chloride) to form the final N-(2,2-dimethyl-7-alkoxy-2,3-dihydrobenzofuran-5-yl)-2-(4-aryloxyphenoxy)propionamide herbicide.

The following diagram outlines the workflow for the synthesis of the final herbicidal product.

Intermediate 2,3-Dihydro-2,2-dimethyl-7-hydroxybenzofuran Alkylation 1. Alkylation 2. Nitration 3. Reduction Intermediate->Alkylation AmineIntermediate 5-Amino-2,2-dimethyl-7-alkoxy-2,3-dihydrobenzofuran Alkylation->AmineIntermediate Coupling Amide Coupling AmineIntermediate->Coupling AcidChloride 2-(4-Aryloxyphenoxy)propionyl chloride AcidChloride->Coupling FinalProduct N-(2,2-dimethyl-7-alkoxy-2,3-dihydrobenzofuran-5-yl)-2-(4-aryloxyphenoxy)propionamide Coupling->FinalProduct

Final Herbicide Synthesis Workflow.

Herbicidal Activity Data

The N-(2,2-dimethyl-7-alkoxy-2,3-dihydrobenzofuran-5-yl)-2-(4-aryloxyphenoxy)propionamides have demonstrated significant and selective herbicidal activity, particularly against monocotyledonous grasses.[2] The table below summarizes the herbicidal efficacy of representative compounds from this class.

Compound IDTarget WeedApplicationDosage (g/hm²)Inhibition (%)
1g Monocotyledonous Grasses (3 species)Post-emergence2250100
1g Monocotyledonous Grasses (3 species)Pre-emergence2250100
1m Monocotyledonous Grasses (3 species)Post-emergence2250100
1m Monocotyledonous Grasses (3 species)Pre-emergence2250100

Data extracted from "Synthesis and herbicidal activity of N-(2,2-dimethyl-7-alkoxy-2,3-dihydrobenzofuran-5-yl)-2-(4-arylxoyphenoxy)propionamides".[2]

Conclusion

Based on the available literature, a direct synthetic route for commercial herbicides starting from this compound has not been identified. However, the "2,2-dimethyl" structural element is a feature of some potent herbicidal molecules. The synthesis of these complex molecules, such as the N-(2,2-dimethyl-7-alkoxy-2,3-dihydrobenzofuran-5-yl)-2-(4-aryloxyphenoxy)propionamides, relies on the construction of a 2,2-dimethyl-substituted heterocyclic core from precursors other than this compound. The protocols and data presented herein provide valuable insights for researchers in agrochemical synthesis who are interested in herbicides containing this particular structural motif. Further research may explore the potential of this compound or its derivatives as building blocks in novel agrochemical discovery.

References

Application Notes and Protocols for 2,2-Dimethylbutanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures, characterization data, and potential applications related to 2,2-Dimethylbutanamide. The information is intended to guide researchers in the synthesis, analysis, and further investigation of this compound and its derivatives.

Physicochemical Properties and Characterization Data

This compound is a simple aliphatic amide. Its physical and chemical properties are summarized below. While specific experimental spectra for this compound are not widely published, typical spectral characteristics can be predicted based on its structure.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₁₃NO--INVALID-LINK--
Molecular Weight115.17 g/mol --INVALID-LINK--
CAS Number102014-33-5--INVALID-LINK--
AppearancePredicted: White to off-white solid or colorless liquid-
Melting PointNot available-
Boiling PointNot available-
SolubilityPredicted: Soluble in water and polar organic solvents--INVALID-LINK--

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Chemical Shifts / Frequencies
¹H NMR δ (ppm): 0.8-0.9 (t, 3H, -CH₂CH₃ ), 1.1-1.2 (s, 6H, -C(CH₃ )₂-), 1.5-1.6 (q, 2H, -CH₂ CH₃), 5.5-7.5 (br s, 2H, -CONH₂)
¹³C NMR δ (ppm): ~9 (-CH₂C H₃), ~25 (-C(C H₃)₂-), ~35 (-C H₂CH₃), ~40 (-C (CH₃)₂-), ~180 (-C ONH₂)
IR ν (cm⁻¹): ~3350, ~3180 (N-H stretch), ~2960 (C-H stretch), ~1650 (C=O stretch, Amide I), ~1620 (N-H bend, Amide II)

Note: Predicted data is based on the analysis of similar chemical structures and general principles of spectroscopy. Actual experimental data may vary.

Experimental Protocols

The following protocols provide methodologies for the synthesis and characterization of this compound.

This protocol describes the direct amidation of 2,2-dimethylbutanoic acid using aqueous ammonia (B1221849). This method is a straightforward approach for preparing primary amides from carboxylic acids.[1][2]

Materials:

  • 2,2-Dimethylbutanoic acid

  • Concentrated aqueous ammonia (28-30%)

  • Dichloromethane (B109758) (DCM)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2,2-dimethylbutanoic acid (1.0 eq) in dichloromethane (50 mL).

  • Cool the solution in an ice bath.

  • Slowly add concentrated aqueous ammonia (3.0 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.

Diagram 1: Synthesis of this compound

G Reaction Scheme for this compound Synthesis cluster_reactants Reactants cluster_products Products R1 2,2-Dimethylbutanoic Acid P1 This compound R1->P1 DCM, rt R2 Ammonia (NH3) R2->P1 P2 Water (H2O)

Caption: Synthesis of this compound from 2,2-Dimethylbutanoic Acid.

This protocol outlines the standard analytical methods for confirming the identity and purity of the synthesized this compound.

Materials:

  • Synthesized this compound

  • Deuterated chloroform (B151607) (CDCl₃) for NMR

  • Potassium bromide (KBr) for IR

  • NMR spectrometer

  • FTIR spectrometer

  • Mass spectrometer (e.g., GC-MS)

Procedure:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample of the purified product in CDCl₃.

    • Acquire ¹H and ¹³C NMR spectra.

    • Compare the obtained spectra with the predicted chemical shifts in Table 2.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Prepare a KBr pellet containing a small amount of the product.

    • Acquire the IR spectrum.

    • Identify the characteristic peaks for the amide functional group as listed in Table 2.

  • Mass Spectrometry (MS):

    • Analyze the sample using GC-MS to determine the molecular weight and fragmentation pattern.

    • The expected molecular ion peak [M]⁺ should be observed at m/z = 115.17.

Diagram 2: Experimental Workflow for Synthesis and Characterization

G Workflow for Synthesis and Characterization Start Start Reaction Amidation Reaction (Protocol 1) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Recrystallization/ Chromatography) Workup->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization End Pure Product Characterization->End

Caption: Workflow for the synthesis and characterization of this compound.

Potential Applications

While direct applications of this compound are not extensively documented, its structure suggests potential utility as a chemical intermediate, particularly in the agrochemical industry. A closely related compound, 2-amino-2,3-dimethylbutanamide, is a known intermediate in the synthesis of imidazolinone herbicides.[3] This suggests that this compound could serve as a synthon for novel herbicide candidates.

Diagram 3: Proposed Role as an Agrochemical Intermediate

G Potential Application in Agrochemical Synthesis Start This compound (Building Block) Step1 Chemical Modification (e.g., functional group interconversion) Start->Step1 Step2 Coupling with Herbicidal Scaffold Step1->Step2 End Novel Herbicide Candidate Step2->End

Caption: Proposed synthetic route utilizing this compound as an intermediate.

Biological Context

The biological activity of this compound has not been specifically reported. However, simple aliphatic amides have been studied in various biological contexts. For instance, some aliphatic amides have been shown to affect oncogenic transformation in cell-based assays.[4] The amide bond is a fundamental functional group in biological systems, forming the backbone of peptides and proteins.[5] The study of simple amides like this compound could provide insights into their interactions with biological systems and their potential as scaffolds for the development of new bioactive molecules. Further research is required to elucidate any specific biological roles of this compound.

References

Application Notes and Protocols for the Analytical Characterization of 2,2-Dimethylbutanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the characterization of 2,2-Dimethylbutanamide (C6H13NO, Mol. Wt.: 115.17 g/mol ).[1][2][3] The following protocols are based on established analytical techniques for similar aliphatic amides and serve as a comprehensive guide for purity assessment, identification, and quality control.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.

Experimental Protocol

1. Sample Preparation:

  • Dissolve an accurately weighed amount of this compound in a suitable volatile solvent (e.g., methanol, dichloromethane) to a final concentration of 1 mg/mL.

  • For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.

2. GC-MS Instrumentation and Parameters:

  • A standard GC-MS system equipped with a capillary column is suitable for this analysis.

ParameterRecommended Setting
Gas Chromatograph
Column5% Phenyl Methyl Siloxane (e.g., HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Temperature ProgramInitial temperature of 60 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-200
Transfer Line Temp.280 °C
Ion Source Temp.230 °C
Expected Data

Workflow for GC-MS Analysis of this compound

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Volatile Solvent Sample->Dissolve Inject Inject into GC-MS Dissolve->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Chromatogram Obtain Total Ion Chromatogram Detect->Chromatogram MassSpectrum Generate Mass Spectrum Chromatogram->MassSpectrum Identify Identify Compound MassSpectrum->Identify

Caption: Workflow for the GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds. A reversed-phase method is proposed for the analysis of the moderately polar this compound.

Experimental Protocol

1. Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Parameters:

  • A standard HPLC system with a UV detector is suitable. For improved sensitivity and specificity, an LC-MS system can be utilized.

ParameterRecommended Setting
ColumnC18, 4.6 x 150 mm, 5 µm particle size
Mobile PhaseIsocratic elution with Acetonitrile:Water (60:40, v/v). For MS compatibility, replace any non-volatile buffer with 0.1% formic acid.
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
DetectorUV at 210 nm
Expected Data

A sharp, well-defined peak corresponding to this compound is expected. The retention time will be dependent on the specific column and mobile phase composition. For quantitative analysis, a calibration curve should be constructed by plotting peak area against concentration.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Prepare Sample Solution Inject Inject into HPLC Sample->Inject Standards Prepare Calibration Standards Standards->Inject MobilePhase Prepare Mobile Phase Separate Reversed-Phase Separation Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Quantify Quantify Analyte Chromatogram->Quantify

Caption: General workflow for HPLC analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed for a complete characterization of this compound.

Experimental Protocol

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

2. NMR Instrumentation and Parameters:

Parameter¹H NMR¹³C NMR
Spectrometer Freq.400 MHz or higher100 MHz or higher
SolventCDCl₃CDCl₃
Temperature25 °C25 °C
Number of Scans161024 or more
Relaxation Delay1 s2 s
Expected Data

While specific experimental data for this compound is not widely published, the following table outlines the expected chemical shifts based on the structure and data from similar compounds. The ¹H NMR spectrum of the related alkane, 2,2-dimethylbutane (B166423), shows distinct signals for the different proton environments.[4]

Predicted ¹H NMR Spectral Data for this compound

ProtonsMultiplicityChemical Shift (δ, ppm)Integration
-CH₃ (ethyl)Triplet~0.8-1.03H
-C(CH₃)₂Singlet~1.1-1.36H
-CH₂-Quartet~1.5-1.72H
-NH₂Broad Singlet~5.0-6.02H

Predicted ¹³C NMR Spectral Data for this compound

CarbonChemical Shift (δ, ppm)
-C H₃ (ethyl)~8-12
-C (CH₃)₂~25-30
-C H₂-~30-35
-C (CH₃)₂~40-45
-C =O~175-180

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol

1. Sample Preparation:

  • For a liquid sample, a thin film can be prepared between two KBr or NaCl plates.

  • For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

2. IR Instrumentation and Parameters:

  • A standard FTIR spectrometer is suitable.

  • Scan range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

Expected Data

The IR spectrum of this compound will show characteristic absorption bands for the amide functional group and the alkyl structure. The IR spectrum of the related alkane, 2,2-dimethylbutane, is characterized by C-H stretching and bending vibrations.[5]

Characteristic IR Absorption Bands for this compound

Functional GroupVibrationWavenumber (cm⁻¹)
N-HStretching (asymmetric & symmetric)~3350 and ~3180 (broad)
C-HStretching (alkyl)~2960-2850
C=OStretching (Amide I)~1650
N-HBending (Amide II)~1620
C-HBending (alkyl)~1470 and ~1370

Logical Flow for Compound Characterization

Characterization_Flow cluster_purity Purity cluster_structure Structure cluster_functional Functional Groups Start This compound Sample Purity Purity Assessment Start->Purity Structure Structural Elucidation Start->Structure Functional_Group Functional Group Identification Start->Functional_Group GCMS GC-MS Purity->GCMS HPLC HPLC Purity->HPLC NMR NMR (1H & 13C) Structure->NMR MS Mass Spectrometry Structure->MS IR IR Spectroscopy Functional_Group->IR Final Complete Characterization GCMS->Final HPLC->Final NMR->Final MS->Final IR->Final

Caption: Logical workflow for the complete characterization of this compound.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2,2-Dimethylbutanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis and production of 2,2-dimethylbutanamide. While specific large-scale validated protocols for this compound are not extensively published in peer-reviewed literature, this guide outlines a robust and scalable synthetic route based on established industrial amidation methodologies. The protocols provided are designed to be adaptable for large-scale production, focusing on process efficiency, safety, and product purity. All quantitative data is presented in clear, tabular formats for ease of comparison and planning.

Introduction

This compound is a specialty chemical with potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its sterically hindered nature, owing to the quaternary carbon atom adjacent to the carbonyl group, can impart unique properties to molecules incorporating this moiety. The large-scale production of this amide is crucial for its broader application in research and development. This document outlines two primary synthetic strategies for its preparation, with a focus on a scalable and industrially viable process.

Synthetic Routes and Strategy

The synthesis of this compound can be approached through two primary pathways, both starting from commercially available materials.

  • Route 1: From 2,2-Dimethylbutanoic Acid. This route involves the direct coupling of 2,2-dimethylbutanoic acid with an ammonia (B1221849) source. On a large scale, this often requires the use of coupling agents, which can be costly and generate significant waste, making it less ideal for industrial production.

  • Route 2: From 2,2-Dimethylbutanoyl Chloride. This is the preferred industrial route. It involves the reaction of the more reactive 2,2-dimethylbutanoyl chloride with an ammonia source. This method is generally higher yielding, faster, and avoids the use of expensive coupling agents.

This document will focus on the detailed protocol for Route 2 , as it represents a more practical and economical approach for large-scale synthesis.

Logical Workflow for Synthesis

cluster_0 Starting Materials cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Final Product 2_2_Dimethylbutanoyl_Chloride 2,2-Dimethylbutanoyl Chloride Reaction_Vessel Reaction in an Aprotic Solvent 2_2_Dimethylbutanoyl_Chloride->Reaction_Vessel Ammonia_Source Ammonia Source (e.g., Ammonium (B1175870) Hydroxide) Ammonia_Source->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Reaction Mixture Extraction Liquid-Liquid Extraction Quenching->Extraction Washing Washing & Drying Extraction->Washing Solvent_Removal Solvent Removal Washing->Solvent_Removal Crystallization Crystallization/Distillation Solvent_Removal->Crystallization Crude Product Final_Product This compound Crystallization->Final_Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound from 2,2-Dimethylbutanoyl Chloride

This protocol is designed for a 1 kg scale production. Adjustments may be necessary for different scales.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesPurity
2,2-Dimethylbutanoyl chloride134.611.00 kg7.43>98%
Ammonium hydroxide (B78521) (28-30%)35.051.7 L~14.86-
Dichloromethane (B109758) (DCM)84.9310 L-ACS Grade
Deionized Water18.02As needed--
Brine (Saturated NaCl solution)-As needed--
Anhydrous Sodium Sulfate (B86663)142.04As needed-Granular

Equipment:

  • 20 L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.

  • Cooling system for the reactor.

  • Large separatory funnel (20 L).

  • Rotary evaporator with a large-capacity flask.

  • Vacuum oven.

  • Appropriate personal protective equipment (PPE): safety glasses, lab coat, gloves (chemically resistant).

Procedure:

  • Reactor Setup: Set up the 20 L jacketed glass reactor in a well-ventilated fume hood. Ensure the reactor is clean and dry. Equip the reactor with an overhead stirrer, a temperature probe, and an addition funnel.

  • Charging the Reactor: Charge the reactor with dichloromethane (5 L) and cool the solvent to 0-5 °C using the cooling system.

  • Addition of Ammonium Hydroxide: Slowly add the ammonium hydroxide (1.7 L) to the cooled dichloromethane with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • Addition of Acyl Chloride: Slowly add the 2,2-dimethylbutanoyl chloride (1.00 kg) to the stirred mixture via the addition funnel over a period of 1-2 hours. Maintain the internal temperature of the reactor between 0-10 °C. The reaction is exothermic.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS to confirm the disappearance of the starting acyl chloride.

  • Work-up - Quenching and Phase Separation: Once the reaction is complete, carefully add deionized water (5 L) to the reactor to dissolve the ammonium chloride byproduct. Stop the stirring and allow the layers to separate.

  • Extraction: Transfer the mixture to a 20 L separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 2.5 L).

  • Washing: Combine all organic layers and wash with deionized water (2 x 5 L) and then with brine (1 x 5 L).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the sodium sulfate and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by vacuum distillation to yield the final product.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Expected Yield and Purity:

ParameterExpected Value
Theoretical Yield855 g
Expected Actual Yield727 - 812 g
Yield Percentage85 - 95%
Purity (by GC/NMR)>98%

Safety Considerations

  • 2,2-Dimethylbutanoyl chloride is corrosive and reacts violently with water. Handle with extreme care in a fume hood.

  • Ammonium hydroxide is corrosive and has a pungent odor. Ensure adequate ventilation.

  • The reaction is exothermic . Maintain strict temperature control during the addition of the acyl chloride.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area and with appropriate PPE.

  • Always wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.

Applications

While specific applications of this compound are not widely documented, its structure suggests potential utility in the following areas:

  • Pharmaceutical Intermediate: The sterically hindered amide group can be a key structural motif in the design of novel therapeutic agents, potentially influencing their metabolic stability and binding properties.

  • Agrochemicals: Amides are a common functional group in herbicides, pesticides, and fungicides.

  • Specialty Polymers: The incorporation of this compound into polymer chains could modify the physical properties of the resulting material.

  • Organic Synthesis: It can serve as a building block for more complex molecules in multi-step synthetic sequences.

Conclusion

The large-scale synthesis of this compound is readily achievable through the reaction of 2,2-dimethylbutanoyl chloride with an ammonia source. The protocol provided in this document outlines a scalable and efficient method for its production. Careful control of reaction conditions and adherence to safety protocols are essential for a successful and safe synthesis. The availability of a reliable large-scale synthesis will facilitate further research into the applications of this compound in drug development and other areas of chemical science.

Application Notes and Protocols for the Chiral Synthesis of 2,2-Dimethylbutanamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and potential methodologies for the enantioselective synthesis of 2,2-dimethylbutanamide and its analogs. Chiral amides are crucial structural motifs in numerous pharmaceuticals and biologically active molecules. The stereochemistry at the α-position of these amides can significantly influence their pharmacological and toxicological profiles. This document details two primary strategies for obtaining enantiomerically enriched this compound analogs: chiral auxiliary-mediated asymmetric synthesis and enzymatic kinetic resolution.

Introduction to Chiral this compound Analogs

This compound and its derivatives possess a sterically hindered α-quaternary stereocenter, which presents a significant challenge for asymmetric synthesis. The development of robust and efficient methods to control this stereocenter is of high interest in medicinal chemistry for the exploration of new chemical space and the development of novel therapeutics. The protocols outlined below provide detailed procedures for the synthesis of these challenging chiral molecules.

Synthetic Strategies and Methodologies

Two principal strategies for the chiral synthesis of this compound analogs are presented:

  • Chiral Auxiliary-Mediated Asymmetric Alkylation: This classical and reliable method involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct the stereoselective introduction of a substituent.

  • Enzymatic Kinetic Resolution: This biocatalytic approach utilizes the stereoselectivity of enzymes to resolve a racemic mixture of the target molecule or its precursor, yielding both enantiomers in high enantiomeric purity.

The following sections provide detailed experimental protocols for each of these methodologies.

Data Presentation

The following table summarizes typical quantitative data expected for the described synthetic routes, based on literature for structurally similar compounds.

MethodKey TransformationSubstrateReagents/EnzymeTypical Yield (%)Typical Enantiomeric Excess (ee) / Diastereomeric Ratio (dr)
Chiral Auxiliary Asymmetric AlkylationN-propanoyl-2-oxazolidinoneLDA, EtI70-90>95:5 dr
Enzymatic Resolution Hydrolysis of EsterRacemic ethyl 2,2-dimethylbutanoateLipase (B570770) (e.g., Candida antarctica Lipase B)40-50 (for each enantiomer)>98% ee

Experimental Protocols

Protocol 1: Chiral Auxiliary-Mediated Asymmetric Synthesis of (R)- or (S)-2,2-Dimethylbutanamide

This protocol describes the asymmetric synthesis of this compound using an Evans oxazolidinone chiral auxiliary. The choice of the (4R,5S)- or (4S,5R)-oxazolidinone auxiliary determines the final stereochemistry of the product.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone or (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone

  • Propionyl chloride

  • Triethylamine (B128534) (Et3N)

  • Dichloromethane (DCM), anhydrous

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl iodide (EtI)

  • Lithium hydroxide (B78521) (LiOH)

  • Hydrogen peroxide (H2O2)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

Step 1: Acylation of the Chiral Auxiliary

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral oxazolidinone (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq.) to the solution.

  • Slowly add propionyl chloride (1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NH4Cl.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with saturated aqueous NaHCO3 and brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-propanoyl-2-oxazolidinone.

Step 2: Asymmetric Alkylation

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-propanoyl-2-oxazolidinone (1.0 eq.) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 eq.) or n-BuLi (1.1 eq.) dropwise, and stir the mixture for 30 minutes to form the enolate.

  • Add ethyl iodide (1.5 eq.) dropwise to the enolate solution at -78 °C.

  • Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction at -78 °C by the addition of saturated aqueous NH4Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the alkylated product.

Step 3: Cleavage of the Chiral Auxiliary and Amide Formation

  • Dissolve the purified alkylated product (1.0 eq.) in a mixture of THF and water (3:1).

  • Cool the solution to 0 °C and add an aqueous solution of lithium hydroxide (2.0 eq.) and hydrogen peroxide (4.0 eq.).

  • Stir the mixture at 0 °C for 1 hour, then at room temperature for 3-5 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Extract the aqueous layer with DCM to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~2 with 1M HCl and extract with ethyl acetate to obtain the chiral 2,2-dimethylbutanoic acid.

  • To form the amide, the resulting carboxylic acid can be coupled with an amine using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) or converted to the acid chloride followed by reaction with ammonia (B1221849) or a primary/secondary amine.

Protocol 2: Enzymatic Kinetic Resolution of Racemic 2,2-Dimethylbutanoic Acid

This protocol describes the resolution of racemic 2,2-dimethylbutanoic acid via lipase-catalyzed esterification. This method will yield one enantiomer as the acid and the other as the ester, which can then be hydrolyzed to the corresponding acid.

Materials:

  • Racemic 2,2-dimethylbutanoic acid

  • Immobilized Lipase B from Candida antarctica (Novozym 435)

  • Anhydrous organic solvent (e.g., toluene (B28343) or hexane)

  • An alcohol (e.g., n-butanol)

  • Molecular sieves (4 Å)

  • Sodium bicarbonate solution (5%)

  • 1M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a flask containing the racemic 2,2-dimethylbutanoic acid (1.0 eq.) and the alcohol (1.2 eq.) in an anhydrous organic solvent, add immobilized lipase (10-20% by weight of the acid) and activated molecular sieves.

  • Stir the mixture at a constant temperature (e.g., 40-50 °C).

  • Monitor the reaction progress by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of the remaining acid and the formed ester.

  • Stop the reaction at approximately 50% conversion to achieve high ee for both the unreacted acid and the ester product.

  • Filter off the enzyme and molecular sieves.

  • Extract the filtrate with a 5% sodium bicarbonate solution to separate the unreacted acid (in the aqueous layer) from the ester (in the organic layer).

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the enantiomerically enriched ester.

  • Acidify the aqueous layer to pH ~2 with 1M HCl and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous Na2SO4, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.

  • The enriched ester can be hydrolyzed to the corresponding carboxylic acid using standard basic hydrolysis conditions (e.g., NaOH in methanol/water) followed by acidification.

Visualizations

Workflow for Chiral Auxiliary-Mediated Synthesis

Chiral_Auxiliary_Workflow Prochiral Prochiral Acid (Propanoic Acid) Acylation Acylation Prochiral->Acylation Auxiliary Chiral Auxiliary (Evans Oxazolidinone) Auxiliary->Acylation Alkylation Asymmetric Alkylation Acylation->Alkylation LDA, EtI Cleavage Auxiliary Cleavage Alkylation->Cleavage LiOH, H2O2 Amidation Amidation Cleavage->Amidation Coupling Agent, Amine Product Chiral Amide Analog Amidation->Product

Caption: General workflow for chiral auxiliary-mediated synthesis.

Workflow for Enzymatic Kinetic Resolution

Enzymatic_Resolution_Workflow Racemate Racemic Acid/Ester Resolution Kinetic Resolution Racemate->Resolution Enzyme Enzyme (Lipase) Enzyme->Resolution Separation Separation Resolution->Separation ~50% Conversion Enantiomer1 (R)-Enantiomer Separation->Enantiomer1 Enantiomer2 (S)-Enantiomer Separation->Enantiomer2 Amidation1 Amidation Enantiomer1->Amidation1 Amidation2 Amidation Enantiomer2->Amidation2 Product1 Chiral Amide 1 Amidation1->Product1 Product2 Chiral Amide 2 Amidation2->Product2

Caption: General workflow for enzymatic kinetic resolution.

Hypothetical Drug Discovery and Development Pathway

Drug_Discovery_Pathway Synthesis Chiral Synthesis of This compound Analogs Screening High-Throughput Screening (Biological Activity) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Preclinical Preclinical Studies (In vivo/In vitro) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug New Drug Candidate Clinical->Drug

Caption: A simplified drug discovery and development pathway.

Application Notes and Protocols for High-Throughput Screening of 2,2-Dimethylbutanamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Topic: 2,2-Dimethylbutanamide Derivatives in High-Throughput Screening Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the quest for novel therapeutics, particularly in oncology and immunology, high-throughput screening (HTS) of diverse chemical libraries is a cornerstone of the drug discovery process. Amide-containing compounds are of significant interest due to their prevalence in biologically active molecules and their capacity for versatile chemical modifications. This document provides detailed application notes and protocols for the high-throughput screening of a library of N-substituted this compound derivatives against the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of cellular processes such as inflammation, immunity, and cell survival. Aberrant NF-κB signaling is implicated in various cancers and inflammatory diseases, making it a prime target for therapeutic intervention.

The following protocols describe a cell-based luciferase reporter assay, a robust and widely used method for monitoring the activation of the NF-κB pathway in a high-throughput format.

Data Presentation

The following tables summarize hypothetical screening data for a representative library of N-substituted this compound derivatives.

Table 1: Primary High-Throughput Screening of this compound Derivatives for Inhibition of TNF-α-induced NF-κB Activation

Compound IDStructureConcentration (µM)Inhibition (%)
DMBA-001N-phenyl-2,2-dimethylbutanamide1012.5
DMBA-002N-(4-fluorophenyl)-2,2-dimethylbutanamide1085.3
DMBA-003N-(4-chlorophenyl)-2,2-dimethylbutanamide1089.1
DMBA-004N-(4-bromophenyl)-2,2-dimethylbutanamide1092.7
DMBA-005N-(4-methylphenyl)-2,2-dimethylbutanamide1025.6
DMBA-006N-(4-methoxyphenyl)-2,2-dimethylbutanamide1030.1
DMBA-007N-benzyl-2,2-dimethylbutanamide105.2
DMBA-008N-(pyridin-2-yl)-2,2-dimethylbutanamide1065.8
DMBA-009N-(pyrimidin-2-yl)-2,2-dimethylbutanamide1078.4
DMBA-010N-(1,3-thiazol-2-yl)-2,2-dimethylbutanamide1081.2

Table 2: Dose-Response Analysis of Lead Compounds

Compound IDIC50 (µM)
DMBA-0022.8
DMBA-0031.5
DMBA-0040.9
DMBA-0088.1
DMBA-0095.4
DMBA-0104.7

Experimental Protocols

NF-κB Luciferase Reporter Assay for High-Throughput Screening

This protocol details a cell-based assay to screen for inhibitors of TNF-α-induced NF-κB activation using a dual-luciferase reporter system.[1]

Materials:

  • HEK293 cells stably expressing an NF-κB-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter (for normalization).

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Recombinant Human TNF-α

  • Library of N-substituted this compound derivatives (dissolved in DMSO)

  • Positive Control (e.g., a known IKK inhibitor)

  • Dual-Luciferase Reporter Assay System

  • White, clear-bottom 384-well assay plates

  • Luminometer capable of reading dual-luciferase assays

Protocol:

  • Cell Culture and Seeding:

    • Culture the stable HEK293 cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • On the day before the assay, harvest the cells using Trypsin-EDTA and resuspend in fresh culture medium.

    • Seed the cells into 384-well plates at a density of 10,000 cells per well in 40 µL of culture medium.

    • Incubate the plates overnight to allow for cell attachment.

  • Compound Addition:

    • Prepare a serial dilution of the this compound derivatives and the positive control in assay medium (DMEM with 0.5% FBS). The final DMSO concentration should not exceed 0.5%.

    • Using an automated liquid handler, add 5 µL of the compound dilutions to the respective wells of the cell plates.

    • For control wells, add 5 µL of assay medium with 0.5% DMSO (vehicle control).

    • Incubate the plates at 37°C for 1 hour.

  • Cell Stimulation:

    • Prepare a solution of TNF-α in assay medium at a concentration that induces approximately 80% of the maximal luciferase response (EC80, to be determined empirically).

    • Add 5 µL of the TNF-α solution to all wells except for the unstimulated control wells. To the unstimulated wells, add 5 µL of assay medium.

    • Incubate the plates at 37°C for 6 hours.

  • Luciferase Assay:

    • Equilibrate the assay plates and the Dual-Luciferase Reporter Assay reagents to room temperature.

    • Following the manufacturer's instructions, add the firefly luciferase substrate to all wells and measure the luminescence using a plate reader.

    • Next, add the Stop & Glo® reagent (which quenches the firefly luciferase reaction and initiates the Renilla luciferase reaction) to all wells and measure the Renilla luminescence.

  • Data Analysis:

    • Normalize the firefly luciferase signal by dividing it by the Renilla luciferase signal for each well.

    • Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Normalized Signal_Compound - Normalized Signal_Unstimulated) / (Normalized Signal_Vehicle - Normalized Signal_Unstimulated))

    • For dose-response analysis, plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualizations

Experimental_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_readout Data Acquisition cluster_analysis Data Analysis Cell_Culture HEK293 Cell Culture Cell_Seeding Seed Cells in 384-well Plates Cell_Culture->Cell_Seeding Compound_Addition Add this compound Derivatives Cell_Seeding->Compound_Addition Stimulation Stimulate with TNF-α Compound_Addition->Stimulation Incubation Incubate for 6 hours Stimulation->Incubation Luciferase_Assay Perform Dual-Luciferase Assay Incubation->Luciferase_Assay Read_Luminescence Measure Luminescence Luciferase_Assay->Read_Luminescence Normalization Normalize Firefly to Renilla Signal Read_Luminescence->Normalization Inhibition_Calc Calculate % Inhibition Normalization->Inhibition_Calc IC50_Det Determine IC50 for Hits Inhibition_Calc->IC50_Det

Caption: High-Throughput Screening Workflow.

NFkB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF Receptor IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex Degradation Degradation IkB->Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates IkB_NFkB->IkB IkB_NFkB->NFkB Releases IkB_NFkB->NFkB DNA DNA (κB sites) NFkB_nuc->DNA Binds Gene_Transcription Gene Transcription (Inflammation, Survival) DNA->Gene_Transcription Initiates TNFa TNF-α TNFa->TNFR Binds Compound This compound Derivative (Inhibitor) Compound->IKK Inhibits

Caption: NF-κB Signaling Pathway Inhibition.

References

Application Note: Quantitative Analysis of 2,2-Dimethylbutanamide by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed protocol for the quantitative analysis of 2,2-Dimethylbutanamide using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a chemical compound of interest in various research and development sectors.[1] The methodology described herein provides a robust framework for the accurate and precise quantification of this analyte in solution. The protocol covers sample preparation, instrument parameters, and data analysis, and is intended for use by researchers, scientists, and drug development professionals.

Introduction

This compound (C6H13NO) is a carboxamide compound with potential applications in chemical synthesis and drug discovery.[1] Accurate and reliable analytical methods are essential for its quantification in various matrices for quality control, stability studies, and pharmacokinetic analysis. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique that offers high selectivity and sensitivity, making it well-suited for the analysis of semi-volatile and volatile compounds.[2] This application note provides a comprehensive GC-MS method for the determination of this compound.

Experimental Protocol

Reagents and Materials
  • This compound analytical standard

  • Methanol (B129727) (HPLC grade)

  • Dichloromethane (GC-MS grade)

  • Anhydrous sodium sulfate

  • 1.5 mL glass GC autosampler vials with inserts

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

For analysis of this compound in a non-complex matrix (e.g., reaction mixture in a suitable solvent), a direct injection following dilution may be feasible. For more complex matrices, a liquid-liquid extraction is recommended.

  • To 1 mL of the sample solution, add 1 mL of dichloromethane.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic (bottom) layer to a clean tube.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Transfer the dried extract to a GC vial for analysis.

GC-MS Instrumentation and Conditions

The following parameters can be used as a starting point and should be optimized for the specific instrument and application.

ParameterSetting
Gas Chromatograph
InstrumentAgilent 7890B GC System or equivalent
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column
Carrier GasHelium at a constant flow of 1.0 mL/min
Injection ModeSplitless (1 µL injection volume)
Inlet Temperature250 °C
Oven Temperature ProgramInitial: 80 °C, hold for 1 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C
Mass Spectrometer
InstrumentAgilent 5977A MSD or equivalent
MS Transfer Line Temp.280 °C
Ion Source Temperature230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Scan Rangem/z 40-300
Data Acquisition
ModeFull Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis
Quantitative Analysis

For quantitative analysis, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.[3] The choice of ions to monitor should be based on the mass spectrum of this compound. The molecular weight of this compound is 115.17 g/mol .[1] Characteristic fragment ions should be selected for quantification and confirmation.

Table 1: Hypothetical SIM Parameters for this compound

AnalyteQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound865772

Data Presentation

A calibration curve should be constructed by plotting the peak area of the quantifier ion against the concentration of the working standards. The concentration of this compound in unknown samples can then be determined from this curve.

Table 2: Example Calibration Data

Concentration (µg/mL)Peak Area (Arbitrary Units)
115,234
578,910
10155,487
25380,123
50765,987
1001,520,456

The linearity of the method should be evaluated by the coefficient of determination (R²) of the calibration curve, which should ideally be >0.99.

Experimental Workflow and Signaling Pathways

The overall workflow for the GC-MS analysis of this compound is depicted in the following diagram.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Weighing & Dilution Injection GC Injection Standard->Injection Sample Sample Collection Extraction Liquid-Liquid Extraction Sample->Extraction Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

This application note provides a detailed protocol for the quantitative analysis of this compound by GC-MS. The described method is a starting point and should be validated for specificity, linearity, accuracy, precision, and robustness according to internal and regulatory guidelines. The use of an appropriate internal standard is recommended for achieving higher accuracy and precision in quantitative results.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-Dimethylbutanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of 2,2-dimethylbutanamide. The primary challenge in synthesizing this molecule is the significant steric hindrance posed by the quaternary carbon atom adjacent to the carbonyl group.

Frequently Asked Questions (FAQs)

Q1: Why is my amidation reaction to form this compound showing low or no conversion?

A1: The most probable cause is the high degree of steric hindrance from the 2,2-dimethylbutyl group. This steric bulk makes the carbonyl carbon less accessible to the amine nucleophile. You may need to employ more forcing reaction conditions, specialized coupling agents designed for sterically hindered substrates, or a different synthetic route altogether.

Q2: I am observing significant amounts of unreacted starting material (2,2-dimethylbutanoic acid or its derivative). How can I improve the yield?

A2: To drive the reaction to completion, consider increasing the reaction time, elevating the temperature, or using a higher concentration of the activating agent and/or amine. The use of a more potent activating agent can also be beneficial. Ensure your reagents are pure and anhydrous, as moisture can quench the activated species.

Q3: Are there any common side products I should be aware of during the synthesis of this compound?

A3: In peptide coupling-based methods, side products can include the formation of an ester if an alcohol is used as a solvent or is present as an impurity. Racemization is not a concern for this particular molecule as it is achiral. If using a nitrile hydrolysis route, incomplete hydrolysis will leave unreacted nitrile.

Q4: What purification techniques are most effective for this compound?

A4: Standard purification techniques such as column chromatography on silica (B1680970) gel are typically effective. Due to its amide functionality, it may have moderate polarity. A solvent system of ethyl acetate (B1210297) and hexanes is a good starting point for elution. Recrystallization from a suitable solvent system could also be an effective method for obtaining highly pure material.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Possible Cause Suggested Solution
Low Yield Steric hindrance impeding nucleophilic attack.1. Switch to a more powerful coupling reagent (e.g., HATU, COMU). 2. Increase reaction temperature and time. 3. Consider an alternative synthetic route, such as hydrolysis of 2,2-dimethylbutanenitrile (B3380835).
Reaction Stalls Insufficient activation of the carboxylic acid.1. Ensure all reagents and solvents are anhydrous. 2. Use a non-nucleophilic base in slight excess (e.g., DIPEA). 3. Increase the equivalents of the coupling agent.
Difficult Purification Co-elution of starting materials or byproducts.1. Optimize the solvent system for column chromatography. 2. Attempt a recrystallization if the product is a solid. 3. Consider a chemical quench of unreacted starting materials before workup.
Inconsistent Results Variability in reagent quality or reaction setup.1. Use freshly opened, high-purity reagents and anhydrous solvents. 2. Maintain strict control over reaction temperature and atmosphere (e.g., under inert gas).

Experimental Protocols

Protocol 1: Amidation of 2,2-Dimethylbutanoic Acid using HATU

  • To a stirred solution of 2,2-dimethylbutanoic acid (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 0.5 M) under an inert atmosphere (N₂ or Ar), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to allow for the formation of the activated ester.

  • Add a solution of ammonia (B1221849) in methanol (B129727) (7 N, 2.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Hydrolysis of 2,2-Dimethylbutanenitrile

  • To a solution of 2,2-dimethylbutanenitrile (1.0 eq) in ethanol (B145695) (1.0 M), add an aqueous solution of sodium hydroxide (B78521) (6.0 M, 5.0 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by GC-MS.

  • After 12-24 hours, or upon consumption of the starting material, cool the reaction to room temperature.

  • Neutralize the reaction mixture with concentrated hydrochloric acid until the pH is ~7.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Logical Troubleshooting Workflow

troubleshooting_workflow start Low Yield of this compound check_sm Check for unreacted starting material (SM) start->check_sm sm_present Significant SM Present check_sm->sm_present no_sm Little to No SM Present check_sm->no_sm increase_conditions Increase Reaction Time/ Temperature/ Reagent Equivalents sm_present->increase_conditions Yes change_reagent Use a More Potent Coupling Reagent (e.g., HATU) sm_present->change_reagent If still low yield check_purity Analyze for Side Products/ Decomposition no_sm->check_purity Yes alternative_route Consider Alternative Synthetic Route (e.g., Nitrile Hydrolysis) change_reagent->alternative_route If unsuccessful side_products Side Products Identified check_purity->side_products Yes decomposition Decomposition Observed check_purity->decomposition Yes optimize_purification Optimize Purification (Chromatography/Recrystallization) side_products->optimize_purification milder_conditions Use Milder Reaction Conditions decomposition->milder_conditions milder_conditions->alternative_route If unsuccessful

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Synthetic Route Decision Pathway

synthesis_route start Synthesis of this compound acid_available Is 2,2-Dimethylbutanoic Acid Readily Available? start->acid_available amide_coupling Amide Coupling Route acid_available->amide_coupling Yes nitrile_available Is 2,2-Dimethylbutanenitrile Readily Available? acid_available->nitrile_available No nitrile_hydrolysis Nitrile Hydrolysis Route nitrile_available->nitrile_hydrolysis Yes other_routes Consider Other Routes (e.g., from acid chloride) nitrile_available->other_routes No

Caption: Decision pathway for selecting a synthetic route to this compound.

Technical Support Center: Purification of Crude 2,2-Dimethylbutanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2,2-Dimethylbutanamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary methods for purifying crude this compound, a sterically hindered primary amide, are recrystallization, fractional distillation under reduced pressure, and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: What are the likely impurities in crude this compound?

A2: Potential impurities depend on the synthetic route.

  • From 2,2-dimethylbutanoyl chloride and ammonia: Unreacted starting materials, and potential hydrolysis of the acid chloride to 2,2-dimethylbutanoic acid.

  • Via a Ritter-type reaction from 2,2-dimethyl-2-butanol and a cyanide source: Unreacted alcohol, byproducts from carbocation rearrangements, and residual acid catalyst.[1][2]

  • General impurities: Solvents used in the reaction and workup, and self-condensation byproducts.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity of the amide.[3][4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and identify any residual impurities.

Troubleshooting Guides

Recrystallization

Issue 1: Oiling Out - The compound separates as an oil instead of crystals.

Potential CauseTroubleshooting Steps
Solvent is too nonpolar. Add a small amount of a more polar co-solvent dropwise to the hot solution until the oil dissolves, then allow to cool slowly.
Solution is too concentrated. Add more hot solvent to the oiled-out mixture to achieve a clear solution, then cool slowly.
Cooling is too rapid. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
High impurity load. Consider a preliminary purification step like a simple filtration through a plug of silica (B1680970) gel or a quick distillation to remove gross impurities before recrystallization.

Issue 2: Poor Crystal Yield.

Potential CauseTroubleshooting Steps
Too much solvent was used. Concentrate the mother liquor by carefully evaporating some of the solvent and then attempt to recrystallize a second crop of crystals.
The compound is highly soluble in the cold solvent. Cool the solution in an ice-salt bath to further decrease the solubility. If the yield is still low, a different solvent system may be required.
Incomplete crystallization. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of pure this compound if available.
Fractional Distillation (Under Reduced Pressure)

Issue 1: Bumping or Unstable Boiling.

Potential CauseTroubleshooting Steps
Inadequate boiling chips or magnetic stirring. Ensure fresh boiling chips or vigorous magnetic stirring is used.
Heating rate is too high. Decrease the heating mantle temperature to achieve a slow, steady distillation rate.
System pressure is fluctuating. Check for leaks in the vacuum apparatus. Ensure the vacuum pump is functioning correctly.

Issue 2: Product Decomposes During Distillation.

Potential CauseTroubleshooting Steps
Boiling point is too high at the current pressure. Use a higher vacuum (lower pressure) to further reduce the boiling point of the amide.
Presence of acidic or basic impurities. Neutralize the crude product with a mild aqueous wash (e.g., dilute sodium bicarbonate for acidic impurities, or dilute ammonium (B1175870) chloride for basic impurities) and thoroughly dry it before distillation.
Column Chromatography

Issue 1: Poor Separation of the Product from Impurities.

Potential CauseTroubleshooting Steps
Inappropriate solvent system (eluent). Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the this compound. A gradient elution may be necessary.
Column overloading. Reduce the amount of crude material loaded onto the column. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight.
Column was not packed properly. Ensure the silica gel is packed uniformly to avoid channeling.

Issue 2: Product is Tailing on the Column.

Potential CauseTroubleshooting Steps
Compound is too polar for the eluent. Increase the polarity of the mobile phase. Adding a small amount of a more polar solvent like methanol (B129727) or isopropanol (B130326) can help.
Interaction with acidic silica gel. Deactivate the silica gel by pre-treating it with a small amount of a tertiary amine (e.g., triethylamine) in the eluent.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, acetone, acetonitrile, ethyl acetate/hexane mixtures) to find a solvent that dissolves the compound when hot but in which it is sparingly soluble when cold.[6][7]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude this compound to achieve complete dissolution.[8]

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[8][9]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[8][9]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Fractional Distillation Protocol (Under Reduced Pressure)
  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter, a short Vigreux column, and a receiving flask. Ensure all joints are properly sealed.

  • Sample Preparation: Place the crude, dry this compound in the distillation flask with a magnetic stir bar or boiling chips.

  • Distillation: Begin stirring and gradually apply vacuum. Slowly heat the distillation flask.

  • Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. This corresponds to the boiling point of this compound at that pressure.

  • Analysis: Analyze the collected fractions for purity.

Column Chromatography Protocol
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, less polar eluent. Pack a chromatography column with the slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if a gradient elution is required.

  • Fraction Collection: Collect the eluate in fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Representative Purity of this compound After Various Purification Methods.

Purification MethodInitial Purity (GC-MS Area %)Final Purity (GC-MS Area %)Typical Recovery (%)
Recrystallization (Ethanol/Water)85%>98%70-85%
Fractional Distillation (10 mmHg)90%>99%80-90%
Column Chromatography (Silica Gel, Ethyl Acetate/Hexane Gradient)80%>99.5%60-75%

Note: The values presented are illustrative and may vary depending on the specific experimental conditions and the nature of the crude material.

Visualizations

Purification_Workflow cluster_start cluster_methods Purification Methods cluster_analysis Purity Analysis cluster_end Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Distillation Fractional Distillation (Reduced Pressure) Crude->Distillation Chromatography Column Chromatography Crude->Chromatography Analysis Purity Assessment (GC-MS, HPLC, NMR) Recrystallization->Analysis Distillation->Analysis Chromatography->Analysis Analysis->Recrystallization Further Purification Analysis->Chromatography Further Purification Pure Pure this compound (>98%) Analysis->Pure Meets Purity Specs

Caption: General workflow for the purification of this compound.

Recrystallization_Troubleshooting Start Start Recrystallization Dissolve Dissolve in Hot Solvent Start->Dissolve Cool Cool Solution Dissolve->Cool Result Crystals Form? Cool->Result OilingOut Oiling Out Result->OilingOut No (Oil) LowYield Low Yield Result->LowYield Yes (Few) Success Successful Crystallization Result->Success Yes AddPolar Add Polar Co-solvent OilingOut->AddPolar AddSolvent Add More Hot Solvent OilingOut->AddSolvent SlowCool Cool Slowly OilingOut->SlowCool Concentrate Concentrate Mother Liquor LowYield->Concentrate Induce Induce Crystallization (Scratch/Seed) LowYield->Induce AddPolar->Dissolve AddSolvent->Dissolve SlowCool->Cool Concentrate->Cool Induce->Cool

Caption: Troubleshooting logic for common recrystallization issues.

Chromatography_Troubleshooting Start Start Column Chromatography Elute Elute with Solvent Start->Elute Analyze Analyze Fractions (TLC) Elute->Analyze Separation Good Separation? Analyze->Separation Tailing Product Tailing Analyze->Tailing Spots Tailing PoorSep Poor Separation Separation->PoorSep No Success Successful Purification Separation->Success Yes OptimizeEluent Optimize Eluent PoorSep->OptimizeEluent ReduceLoad Reduce Sample Load PoorSep->ReduceLoad IncreasePolarity Increase Eluent Polarity Tailing->IncreasePolarity DeactivateSilica Deactivate Silica Gel Tailing->DeactivateSilica OptimizeEluent->Start Re-run ReduceLoad->Start Re-run IncreasePolarity->Elute Adjust Gradient DeactivateSilica->Start Re-pack Column

Caption: Troubleshooting guide for column chromatography purification.

References

Technical Support Center: Synthesis of 2,2-Dimethylbutanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 2,2-Dimethylbutanamide.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: this compound is typically synthesized through two primary routes:

  • From 2,2-Dimethylbutanoic Acid: This method involves the reaction of 2,2-dimethylbutanoic acid with ammonia (B1221849) or an ammonia source. The carboxylic acid must first be activated to facilitate the reaction, as direct reaction with ammonia requires high temperatures and pressures and often results in low yields. Common activating agents include thionyl chloride (to form the acyl chloride in situ) or carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • From 2,2-Dimethylbutanoyl Chloride: This is a highly effective method where 2,2-dimethylbutanoyl chloride is reacted with ammonia or a primary amine. This reaction is generally fast and exothermic. To neutralize the HCl byproduct, which can protonate the amine and halt the reaction, a base is required.[1]

Q2: Why is my reaction yield of this compound consistently low?

A2: Low yields can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or poor mixing.

  • Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

  • Product loss during workup: The purification process, if not optimized, can lead to significant loss of the final product.

  • Reagent quality: The purity of starting materials, reagents, and solvents is crucial. Moisture can be particularly detrimental, especially when using highly reactive intermediates like acyl chlorides.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored using techniques such as:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively track the disappearance of starting materials and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify the components in the reaction mixture, providing a more detailed picture of the reaction's progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of signals corresponding to the starting materials and the appearance of new signals for the product.

Q4: What are the primary safety precautions to consider during the synthesis of this compound?

A4: When working with reagents commonly used in this synthesis, it is important to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Thionyl chloride and 2,2-dimethylbutanoyl chloride are corrosive and react violently with water, releasing toxic gases. Handle with extreme care under anhydrous conditions.

  • Ammonia is a corrosive and toxic gas. Use in a well-ventilated area.

Troubleshooting Guides

Low Reaction Yield
Symptom Possible Cause Suggested Solution
Low to no product formation Incomplete activation of 2,2-dimethylbutanoic acid.Ensure the activating agent (e.g., thionyl chloride, DCC) is fresh and used in the correct stoichiometric amount. For thionyl chloride, refluxing may be necessary to ensure complete conversion to the acyl chloride.
Inactive amine source.Use a fresh source of ammonia or amine. If using a solution, ensure the concentration is accurate.
Reaction temperature is too low.While the initial addition of reagents may need to be done at a low temperature to control the reaction rate, the reaction may require warming to room temperature or gentle heating to proceed to completion.
Presence of significant unreacted starting material Insufficient reaction time.Monitor the reaction by TLC or GC-MS and allow it to stir for a longer period until the starting material is consumed.
Poor mixing of reagents.Ensure efficient stirring, especially in heterogeneous reaction mixtures.
Formation of multiple unexpected spots on TLC Side reactions are occurring.Re-evaluate the reaction conditions. Lowering the temperature, changing the solvent, or altering the order of addition of reagents can minimize side reactions.
Impure starting materials.Purify the starting materials before use. For example, distill the 2,2-dimethylbutanoic acid if it is impure.
Product Purification Issues
Symptom Possible Cause Suggested Solution
Difficulty in isolating the product The product is soluble in the aqueous layer during workup.Saturate the aqueous layer with a salt like NaCl (brine) to decrease the solubility of the organic product. Perform multiple extractions with an appropriate organic solvent.
Oily product that does not solidify Presence of impurities.Attempt purification by column chromatography. If the product is expected to be a solid, try recrystallization from a suitable solvent or solvent mixture.
Product is contaminated with starting materials Incomplete reaction or inefficient purification.If the starting material is a carboxylic acid, it can be removed by washing the organic layer with a mild base like sodium bicarbonate solution. If the starting material is an amine, it can be removed by washing with a dilute acid solution.

Data Presentation

Table 1: Representative Reaction Conditions for the Synthesis of this compound from 2,2-Dimethylbutanoyl Chloride

Entry Amine Source Base Solvent Temperature (°C) Reaction Time (h) Yield (%)
1Ammonia (gas)-Dichloromethane0 to 25285
2Ammonium (B1175870) hydroxide (B78521) (28%)-Dichloromethane0 to 25378
3Ammonia in Dioxane (2.0 M)-Dioxane0 to 25290
4Ammonium ChlorideTriethylamineDichloromethane0 to 25475

Note: The yields presented are illustrative and can vary based on the specific experimental setup and scale.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2,2-Dimethylbutanoyl Chloride

Materials:

  • 2,2-Dimethylbutanoyl chloride

  • Ammonia solution (e.g., 2.0 M in dioxane or 28% aqueous ammonium hydroxide)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,2-dimethylbutanoyl chloride (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the ammonia solution (2.0 eq) dropwise to the stirred solution of the acyl chloride over 30 minutes. A white precipitate (ammonium chloride) will form.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent).

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Mandatory Visualizations

Reaction_Pathway cluster_acid Route 1: From Carboxylic Acid cluster_chloride Route 2: From Acyl Chloride 2,2-Dimethylbutanoic_Acid 2,2-Dimethylbutanoic_Acid Acyl_Chloride_Intermediate 2,2-Dimethylbutanoyl Chloride (in situ) 2,2-Dimethylbutanoic_Acid->Acyl_Chloride_Intermediate SOCl2 or (COCl)2 Product This compound Acyl_Chloride_Intermediate->Product Acyl_Chloride_Start 2,2-Dimethylbutanoyl Chloride Acyl_Chloride_Start->Product Ammonia Ammonia Ammonia->Product

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow Start Low Yield of This compound Check_Reaction Analyze Reaction Mixture (TLC, GC-MS) Start->Check_Reaction Incomplete_Reaction Incomplete Reaction Check_Reaction->Incomplete_Reaction Unreacted Starting Material Present Side_Products Significant Side Products Check_Reaction->Side_Products Multiple Products Observed Optimize_Time_Temp Increase Reaction Time or Temperature Incomplete_Reaction->Optimize_Time_Temp Optimize_Conditions Modify Reaction Conditions (Solvent, Order of Addition) Side_Products->Optimize_Conditions Check_Reagents Check Reagent Purity and Stoichiometry Optimize_Time_Temp->Check_Reagents Optimize_Conditions->Check_Reagents Impure_Reagents Impure or Incorrect Amount of Reagents Check_Reagents->Impure_Reagents Yes Workup_Loss Check Workup Procedure Check_Reagents->Workup_Loss No Purify_Reagents Purify/Replace Reagents and Verify Stoichiometry Impure_Reagents->Purify_Reagents Purify_Reagents->Start Optimize_Workup Optimize Extraction and Purification Steps Workup_Loss->Optimize_Workup Product Loss Suspected End Improved Yield Workup_Loss->End Workup OK Optimize_Workup->End

Caption: Troubleshooting workflow for low reaction yield.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Step1 Dissolve 2,2-Dimethylbutanoyl Chloride in Anhydrous DCM Step2 Cool to 0 °C Step1->Step2 Step3 Slowly Add Ammonia Solution Step2->Step3 Step4 Warm to Room Temperature and Stir Step3->Step4 Step5 Monitor by TLC Step4->Step5 Step6 Quench with Water Step5->Step6 Step7 Wash with NaHCO3 (aq) and Brine Step6->Step7 Step8 Dry with MgSO4 Step7->Step8 Step9 Concentrate in vacuo Step8->Step9 Step10 Purify (Recrystallization or Chromatography) Step9->Step10 Product Pure this compound Step10->Product

Caption: Experimental workflow for synthesis.

References

Technical Support Center: 2,2-Dimethylbutanamide Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Dimethylbutanamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for preparing this compound?

A1: The two most common laboratory methods for the synthesis of this compound are:

  • From 2,2-Dimethylbutanoyl Chloride: This involves the reaction of the acyl chloride with ammonia (B1221849) or an amine. This method is often quick and efficient but requires the prior synthesis of the acyl chloride and careful control of reaction conditions.

  • From 2,2-Dimethylbutanoic Acid: This method involves the use of a coupling agent to activate the carboxylic acid, followed by the addition of an amine. This is a very common approach in modern organic synthesis.

Q2: I am getting a low yield of this compound when using 2,2-Dimethylbutanoyl Chloride. What are the likely causes?

A2: Low yields in this reaction are typically due to one or more of the following:

  • Hydrolysis of the Acyl Chloride: 2,2-Dimethylbutanoyl chloride is highly sensitive to moisture and can hydrolyze back to 2,2-Dimethylbutanoic acid.

  • Incomplete Reaction: The steric hindrance from the gem-dimethyl group can slow down the reaction.

  • Formation of Amine Hydrochloride Salt: The reaction produces one equivalent of HCl, which will react with the amine nucleophile to form an inactive ammonium (B1175870) salt.

Q3: What is the white precipitate that forms during the reaction of 2,2-Dimethylbutanoyl Chloride with ammonia/amine?

A3: The white precipitate is typically the ammonium chloride salt formed from the reaction of the HCl byproduct with the excess ammonia or amine base used in the reaction.[1][2]

Q4: Can I use a standard coupling agent like DCC for the synthesis of this compound from the carboxylic acid?

A4: While standard coupling agents can be attempted, the steric hindrance of 2,2-Dimethylbutanoic acid can make these reactions challenging, often resulting in low yields. More specialized coupling agents or alternative methods might be necessary for efficient synthesis.[3][4][5]

Troubleshooting Guides

Low Yield of this compound
Symptom Possible Cause Suggested Solution
Low or no product formation Decomposition of starting material: The 2,2-dimethylbutanoyl chloride may have hydrolyzed due to improper storage or handling.Use freshly prepared or newly opened 2,2-dimethylbutanoyl chloride. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Steric hindrance: The gem-dimethyl group slows down the reaction with the amine.Increase the reaction time or cautiously increase the reaction temperature. Consider using a less sterically hindered amine if the protocol allows.
Insufficient amine/ammonia: The generated HCl is quenching the amine nucleophile.Use at least two equivalents of the amine/ammonia (one to react and one to act as a base) or use one equivalent of the amine with at least one equivalent of a non-nucleophilic base like triethylamine (B128534) or pyridine.[6]
Presence of 2,2-Dimethylbutanoic acid as a major byproduct Hydrolysis of the acyl chloride: The starting material has reacted with water.Rigorously exclude moisture from the reaction. Use anhydrous solvents and perform the reaction under an inert atmosphere. Ensure the amine is dry, as amines can be hygroscopic.[6][7]
Formation of a thick precipitate that hinders stirring Precipitation of amine hydrochloride salt: The ammonium salt is insoluble in the reaction solvent.Use a solvent that can better solubilize the salt, or use a mechanical stirrer to ensure adequate mixing. The salt is typically removed during the aqueous workup.
Side products from coupling agents (when starting from the carboxylic acid) Reaction with released amines from the coupling agent: Some coupling reagents can release amine byproducts that compete in the reaction.Choose a coupling agent that does not generate nucleophilic byproducts. For example, using TFFH or BTFFH instead of DAST or Deoxo-Fluor can avoid this issue.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound from 2,2-Dimethylbutanoyl Chloride
  • Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the amine (2.2 equivalents) in an anhydrous solvent (e.g., dichloromethane, THF) and cool to 0 °C in an ice-water bath.

  • Addition of Acyl Chloride: Slowly add a solution of 2,2-Dimethylbutanoyl chloride (1.0 equivalent) in the same anhydrous solvent to the stirred amine solution over 15-30 minutes.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous NH₄Cl solution. Extract the product with an organic solvent, wash the combined organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Synthesis of this compound from 2,2-Dimethylbutanoic Acid using a Coupling Agent (General)
  • Activation: To a solution of 2,2-Dimethylbutanoic acid (1.0 equivalent) in an anhydrous solvent (e.g., DMF, DCM), add the coupling agent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.5 equivalents). Stir at room temperature for 15-30 minutes.

  • Amine Addition: Add the amine (1.2 equivalents) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction with water and extract the product with an organic solvent. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over an anhydrous salt and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Main_Reaction_Pathway Main Reaction Pathway for this compound Synthesis cluster_0 Method 1: From Acyl Chloride cluster_1 Method 2: From Carboxylic Acid 2,2-Dimethylbutanoyl_Chloride 2,2-Dimethylbutanoyl Chloride This compound This compound 2,2-Dimethylbutanoyl_Chloride->this compound + NH3 Ammonium_Chloride Ammonium Chloride (Byproduct) 2,2-Dimethylbutanoyl_Chloride->Ammonium_Chloride + excess NH3 + HCl Ammonia Ammonia (NH3) (2 equivalents) Ammonia->this compound 2,2-Dimethylbutanoic_Acid 2,2-Dimethylbutanoic Acid Activated_Intermediate Activated Intermediate 2,2-Dimethylbutanoic_Acid->Activated_Intermediate + Coupling Agent Coupling_Agent Coupling Agent + Base Coupling_Agent->Activated_Intermediate Product_Amide This compound Activated_Intermediate->Product_Amide + Amine Amine Amine (R-NH2) Amine->Product_Amide

Caption: Main synthetic routes to this compound.

Side_Reactions Common Side Reactions in this compound Synthesis 2,2-Dimethylbutanoyl_Chloride 2,2-Dimethylbutanoyl Chloride Hydrolysis_Product 2,2-Dimethylbutanoic Acid (Side Product) 2,2-Dimethylbutanoyl_Chloride->Hydrolysis_Product Hydrolysis HCl_Byproduct HCl (Byproduct) 2,2-Dimethylbutanoyl_Chloride->HCl_Byproduct Reaction with Amine H2O Water (Moisture) H2O->Hydrolysis_Product Amine_Nucleophile Amine/Ammonia (Nucleophile) Amine_Nucleophile->HCl_Byproduct Quenched_Amine Ammonium Salt (Inactive Nucleophile) Amine_Nucleophile->Quenched_Amine HCl_Byproduct->Quenched_Amine Acid-Base Reaction

Caption: Key side reactions during the synthesis.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield of This compound Check_Starting_Material Analyze starting material (e.g., by NMR, IR) Start->Check_Starting_Material Is_SM_Pure Is starting material pure? Check_Starting_Material->Is_SM_Pure Check_Reaction_Conditions Review reaction conditions: - Anhydrous? - Stoichiometry? - Temperature? Is_SM_Pure->Check_Reaction_Conditions Yes Purify_SM Purify or use fresh starting material Is_SM_Pure->Purify_SM No Is_Moisture_Present Is moisture present? Check_Reaction_Conditions->Is_Moisture_Present Is_Base_Sufficient Is base stoichiometry correct? Is_Moisture_Present->Is_Base_Sufficient No Dry_Reagents Thoroughly dry all reagents, solvents, and glassware Is_Moisture_Present->Dry_Reagents Yes Optimize_Conditions Optimize reaction conditions: - Increase reaction time - Increase temperature cautiously Is_Base_Sufficient->Optimize_Conditions Yes Adjust_Base Use >= 2 eq. of amine or add a non-nucleophilic base Is_Base_Sufficient->Adjust_Base No End Improved Yield Optimize_Conditions->End Purify_SM->Check_Reaction_Conditions Dry_Reagents->Is_Base_Sufficient Adjust_Base->Optimize_Conditions

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals overcome challenges in amide bond formation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis, helping you optimize your reaction conditions and improve yields.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction is resulting in a low yield or failing completely. What are the most common causes?

Low or no yield in amide bond formation can often be attributed to several key factors:

  • Incomplete Activation of the Carboxylic Acid: The carboxylic acid must be converted into a more reactive species for the amine to attack. If the coupling reagent is not effective enough for your specific substrate, or if it has degraded due to improper storage, the activation will be insufficient.[1]

  • Amine Deactivation: Amines are nucleophiles, but they can be rendered non-nucleophilic if they are protonated. This can happen if the reaction conditions are too acidic, or if the amine itself is used as a salt (e.g., a hydrochloride salt) without adding a sufficient amount of base to liberate the free amine.[1][2]

  • Steric Hindrance: Bulky chemical groups on either the carboxylic acid or the amine can physically block the reactive centers from coming together, slowing down or preventing the reaction.[1]

  • Presence of Water: Many of the activated intermediates in amide coupling reactions are sensitive to moisture. Water can hydrolyze the activated carboxylic acid back to its original state, thus preventing the desired reaction with the amine. It is crucial to use anhydrous (dry) solvents and reagents.[1]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can have a significant impact on the reaction's success. For instance, a solvent that does not fully dissolve the starting materials will hinder the reaction.

Q2: How do I select the most appropriate coupling reagent for my specific reaction?

The choice of coupling reagent is critical and depends on the characteristics of your substrates. Here is a general guide:

  • For standard, unhindered substrates: Carbodiimides like EDC and DCC are often effective and economical choices. They are frequently used with additives like HOBt or OxymaPure to improve efficiency and reduce side reactions.[3]

  • For challenging substrates (sterically hindered or electron-deficient): More powerful uronium/aminium salts like HATU, HBTU, or COMU are generally recommended. These reagents are more reactive and can often overcome the challenges posed by difficult substrates.[3][4]

  • To minimize racemization in chiral molecules: Using additives like HOBt or HOAt is crucial. Some coupling reagents, like HATU, already incorporate a HOAt moiety. Running the reaction at lower temperatures can also help preserve stereochemical integrity.[1]

Q3: I am working with a sterically hindered amine or carboxylic acid. What strategies can I employ to improve my yield?

Sterically hindered substrates present a significant challenge. Here are some effective strategies:

  • Use a more reactive coupling reagent: As mentioned, potent reagents like HATU or COMU are often necessary.

  • Elevate the reaction temperature: Increasing the temperature can provide the necessary energy to overcome the activation barrier caused by steric hindrance. However, be mindful of potential side reactions or degradation of your molecules at higher temperatures.[5][6][7]

  • In situ formation of acyl fluorides: A robust method for coupling sterically hindered substrates is the in situ formation of acyl fluorides using reagents like TFFH or BTFFH. These intermediates are highly reactive and can often react successfully where other methods fail.[1][5][6][7]

  • Prolong the reaction time: Hindered reactions are often slow. Monitoring the reaction over an extended period (24-48 hours) may be necessary.[1]

Q4: My starting materials are not fully dissolving in the reaction solvent. What can I do?

Poor solubility is a common problem that can severely limit reaction rates.

  • Choose a more appropriate solvent: Solvents like DMF, NMP, or DMSO are excellent at dissolving a wide range of organic molecules. If you are using a less polar solvent like DCM or THF, consider switching to one of these.

  • Increase the temperature: Gently heating the reaction mixture can help to dissolve the starting materials.

  • Use a co-solvent: Adding a small amount of a more polar solvent can sometimes improve solubility without drastically changing the overall reaction conditions.

Q5: I am observing significant side reactions. How can I minimize them?

Common side reactions in amide coupling include racemization of chiral centers and the formation of byproducts from the coupling reagent.

  • To prevent racemization: Use an appropriate additive like HOBt or HOAt, and consider running the reaction at a lower temperature (e.g., 0 °C).[1]

  • To avoid coupling reagent-derived byproducts: Ensure the correct stoichiometry of reagents. For example, with carbodiimides, an O-acylisourea intermediate can rearrange to a stable N-acylurea, which is an unwanted side product. Using an additive can help to prevent this.[8]

Quantitative Data on Coupling Reagent Performance

The following table summarizes the performance of various common coupling reagents under typical conditions. Note that yields and reaction times are highly dependent on the specific substrates and conditions used.

Coupling Reagent/SystemTypical Reaction TimeTypical Yield Range (%)Key Considerations
EDC/HOBt 1 - 12 hours70 - 95%A cost-effective and common choice for standard couplings. The byproduct is water-soluble, simplifying work-up.[8]
DCC/HOBt 1 - 12 hours75 - 98%Highly effective, but the dicyclohexylurea (DCU) byproduct is insoluble in many common solvents, which can complicate purification.[8]
HATU 15 - 60 minutes95 - >99%A highly efficient and fast-acting reagent, particularly good for difficult couplings. It is more expensive than carbodiimides.[8][9]
HBTU 30 minutes95 - 98%Similar to HATU in effectiveness but generally slightly slower.[8][9]
PyBOP 30 minutes~95%A phosphonium (B103445) salt-based reagent that is also very effective, especially in peptide synthesis.[9]
COMU 15 - 30 minutes>99%A modern uronium salt that is highly efficient, has good solubility, and its byproducts are water-soluble, making for a greener work-up.[9]

Experimental Protocols

Protocol 1: General Procedure for Screening Amide Coupling Conditions

This protocol is designed for small-scale reactions to identify the optimal coupling reagent and base for your specific substrates.

  • Preparation: In separate, dry vials, weigh the carboxylic acid (1.0 equivalent).

  • Solvent Addition: To each vial, add an anhydrous solvent (e.g., DMF, DCM) to dissolve the carboxylic acid.

  • Reagent Addition:

    • Vial 1 (EDC/HOBt): Add HOBt (1.2 equivalents) and EDC (1.2 equivalents).

    • Vial 2 (HATU): Add HATU (1.1 equivalents).

    • Vial 3 (COMU): Add COMU (1.1 equivalents).

  • Base Addition: To each vial, add a non-nucleophilic base such as DIPEA (2.0 equivalents).

  • Pre-activation: Stir the mixtures at room temperature for 10-15 minutes.

  • Amine Addition: Add the amine (1.1 equivalents) to each vial.

  • Reaction Monitoring: Stir the reactions at room temperature and monitor their progress by TLC or LC-MS at regular intervals (e.g., 1 hour, 4 hours, and 24 hours).

  • Analysis: Compare the conversion rates to determine the most effective coupling system.

Protocol 2: Acyl Fluoride (B91410) Mediated Coupling for Sterically Hindered Substrates

This protocol is adapted for challenging couplings where standard methods have failed.[1]

  • Preparation: Dissolve the sterically hindered carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DCM.

  • Acyl Fluoride Formation: Add a fluorinating agent (e.g., TFFH or BTFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).

  • Activation: Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.

  • Amine Addition: Add the sterically hindered amine (1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or elevate the temperature (e.g., to 40-50 °C) if necessary. These reactions can be slow, so monitor for completeness over 12-48 hours.

  • Work-up: Upon completion, proceed with a standard aqueous work-up.

Protocol 3: Standard Aqueous Work-up to Minimize Product Loss

A proper work-up is crucial for isolating your product in high yield and purity.

  • Quenching: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Washing:

    • Wash the organic layer with a mild acid (e.g., 1 M HCl or citric acid solution) to remove any unreacted amine and the base.[10]

    • Wash with a mild base (e.g., saturated NaHCO₃ solution) to remove any unreacted carboxylic acid and additives like HOBt.[10]

    • Wash with brine (saturated NaCl solution) to remove residual water.[10]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[1]

Visualizing the Troubleshooting Process

The following diagrams illustrate the general workflow for amide bond formation and a decision-making tree for troubleshooting low yields.

G cluster_start Starting Materials cluster_reagents Reaction Components Acid Carboxylic Acid (R-COOH) ActivatedAcid Activated Carboxylic Acid (e.g., O-Acylisourea, Active Ester) Acid->ActivatedAcid Activation Amine Amine (R'-NH2) Product Amide Product (R-CONH-R') Amine->Product Nucleophilic Attack CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActivatedAcid Base Base (e.g., DIPEA) Base->ActivatedAcid Solvent Anhydrous Solvent (e.g., DMF, DCM) ActivatedAcid->Product Byproducts Byproducts (e.g., Urea, HOBt) Product->Byproducts

Caption: Generalized workflow for amide bond formation.

G Start Low Yield in Amide Coupling Q1 Are starting materials fully dissolved? Start->Q1 Sol_1 Change solvent (DMF, NMP) Increase temperature Q1->Sol_1 No Q2 Is the amine a free base? Q1->Q2 Yes A1_Yes Yes A1_No No Sol_1->Q1 Sol_2 Add sufficient base (e.g., 2-3 eq. DIPEA) Q2->Sol_2 No Q3 Is the coupling reagent appropriate and active? Q2->Q3 Yes A2_Yes Yes A2_No No Sol_2->Q2 Sol_3 Use a fresh, more potent reagent (e.g., HATU, COMU) Q3->Sol_3 No Q4 Are substrates sterically hindered or electron-deficient? Q3->Q4 Yes A3_Yes Yes A3_No No Sol_3->Q3 Sol_4 Increase temperature Prolong reaction time Use acyl fluoride method Q4->Sol_4 Yes End_Fail Consult further literature or technical support Q4->End_Fail No A4_Yes Yes A4_No No End_Success Improved Yield Sol_4->End_Success

References

Technical Support Center: Synthesis and Purification of 2,2-Dimethylbutanamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 2,2-Dimethylbutanamide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for improving the purity of your synthesized product.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the most common impurities I might encounter during the synthesis of this compound?

A1: Depending on the synthetic route, common impurities may include:

  • Unreacted Starting Materials: Residual 2,2-dimethylbutanoic acid (or its corresponding acyl chloride/ester) and the amine source (e.g., ammonia (B1221849) or an ammonium (B1175870) salt) are frequent contaminants if the reaction does not go to completion.[1][2]

  • Coupling Agent Byproducts: If a coupling agent like DCC or HATU is used for the amidation of the carboxylic acid, byproducts such as dicyclohexylurea (DCU) or others can form and contaminate the product.[]

  • Solvent and Reagent-Related Impurities: Impurities from the solvents or reagents used in the synthesis or work-up can be carried through to the final product.[2]

  • Side-Reaction Products: Dehydration of the primary amide to the corresponding nitrile (2,2-dimethylbutanenitrile) can occur under harsh heating conditions.[4]

Q2: My yield of this compound is lower than expected. What are the potential causes?

A2: Low yields can often be attributed to several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or moderately increasing the temperature. For reactions involving carboxylic acids, an acid-base reaction can form a stable ammonium salt, which may require heating to dehydrate to the amide.[1]

  • Product Loss During Work-up: this compound may have some solubility in the aqueous phase during extraction. To minimize loss, ensure the correct pH is used during the work-up and consider back-extracting the aqueous layers with an organic solvent.

  • Moisture: The presence of water can hydrolyze reactive intermediates (like acyl chlorides) or interfere with coupling agents, leading to lower yields.[2] It is critical to use anhydrous solvents and reagents where necessary.

  • Sub-optimal Stoichiometry: An incorrect ratio of reactants can lead to an excess of one starting material and limit the formation of the desired product.

Q3: The crude product is an oil and won't solidify. How can I purify it?

A3: If your this compound product is an oil or a low-melting solid, purification methods other than recrystallization are more suitable.

  • Vacuum Distillation: This is an effective method for purifying thermally stable liquids or low-melting solids, as it separates compounds based on differences in boiling points.[5][6] It is particularly good for removing non-volatile impurities.

  • Flash Column Chromatography: This is a highly versatile technique for separating components of a mixture.[7] For amides, silica (B1680970) gel is a common stationary phase, and a solvent system like hexanes/ethyl acetate (B1210297) can be effective.[2]

Q4: I am attempting recrystallization, but I'm having trouble finding a suitable solvent. What should I do?

A4: Finding the right recrystallization solvent is key. The ideal solvent should dissolve the compound well when hot but poorly when cold.

  • Solvent Screening: Test a range of solvents with varying polarities on a small scale. Common choices for amides include ethanol, acetonitrile, acetone, or mixtures such as hexane/ethyl acetate.[8]

  • Solvent Systems: If a single solvent is not effective, a two-solvent system can be used. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point). Gently heat to redissolve and then allow to cool slowly.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodInitial PurityFinal PurityTypical Yield (%)Notes
Recrystallization~85%>98%60-80%Effective for solid products with crystalline properties.[8]
Vacuum Distillation~80%>97%70-90%Ideal for liquid or low-melting point products; removes non-volatile impurities.[5]
Flash Chromatography~70-90%>99%50-85%Highly effective for complex mixtures or when very high purity is required.[7]

Table 2: Common Solvents for Amide Recrystallization

SolventPolarityComments
WaterHighSuitable for more polar amides.
Ethanol / MethanolHighGood general-purpose polar solvents.[8]
AcetonitrileMedium-HighOften gives very good results for amide crystallization.[8]
Ethyl AcetateMediumCan be used alone or in combination with hexanes.
TolueneLowGood for less polar amides.
Hexane / HeptaneLowOften used as the "poor" solvent in a two-solvent system.

Experimental Protocols and Visualizations

General Synthesis and Purification Workflow

The overall process for synthesizing and purifying this compound involves the initial reaction followed by work-up and a suitable purification step to isolate the final product.

G cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage A Reactants (e.g., 2,2-Dimethylbutanoic Acid + Amine Source) B Amidation Reaction (e.g., with coupling agent or heat) A->B C Reaction Quenching B->C D Aqueous Extraction / Wash C->D E Drying and Solvent Removal D->E F Crude this compound E->F G Purification Method Selection F->G H Recrystallization G->H Solid I Vacuum Distillation G->I Liquid/Low-Melting J Column Chromatography G->J Complex Mixture K Pure Product H->K I->K J->K L Purity Analysis (NMR, GC-MS) K->L

Fig 1. General workflow for the synthesis and purification of this compound.
Protocol 1: Recrystallization

Objective: To purify solid crude this compound by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent(s) (e.g., acetonitrile)[8]

  • Erlenmeyer flask(s)

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if needed to achieve full dissolution, but avoid using a large excess.

  • If insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

  • To maximize crystal yield, place the flask in an ice bath for 15-30 minutes.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Dry the crystals under vacuum to remove all residual solvent.

Protocol 2: Vacuum Distillation

Objective: To purify liquid or low-melting this compound from non-volatile or significantly different boiling point impurities.[5]

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short path distillation head

  • Condenser and collection flask(s)

  • Heating mantle with stirrer

  • Vacuum pump and pressure gauge

  • Cold trap

Procedure:

  • Assemble the distillation apparatus. Ensure all joints are properly sealed.

  • Place the crude product into the round-bottom flask.

  • Connect the apparatus to the vacuum pump with a cold trap in between.

  • Slowly reduce the pressure to the desired level (e.g., 1-10 mmHg).

  • Begin heating the flask while stirring.

  • Collect and discard any initial low-boiling fractions (forerun).

  • Collect the main fraction that distills at a stable temperature.

  • Stop the distillation when the temperature drops or high-boiling impurities begin to distill.

  • Turn off the heating and allow the system to cool completely before slowly releasing the vacuum.

Troubleshooting Guide for Low Purity

If post-purification analysis shows persistent impurities, this decision tree can help guide your next steps.

G cluster_impurities Impurity Type cluster_actions Corrective Actions start Purity of this compound is <95% q1 Identify Impurity (e.g., by NMR, GC-MS) start->q1 is_sm Unreacted Starting Material(s) q1->is_sm Starting Material is_side Side-Reaction Product(s) q1->is_side Side Product is_other Solvent / Other q1->is_other Other act_sm Optimize Reaction: - Adjust stoichiometry - Increase reaction time/temp - Improve work-up is_sm->act_sm act_side Re-purify using a different method (e.g., Chromatography if Recrystallization failed) is_side->act_side act_other Improve Drying: - Dry under high vacuum - Use high-purity solvents is_other->act_other

Fig 2. Troubleshooting decision tree for improving product purity.

References

By-product formation and removal in 2,2-Dimethylbutanamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-dimethylbutanamide. The information is presented in a question-and-answer format to directly address common challenges.

Troubleshooting and FAQs

This section is divided by the common synthetic routes to this compound.

Route 1: Amidation of 2,2-Dimethylbutanoic Acid

This is a common and direct approach, but the steric hindrance of 2,2-dimethylbutanoic acid presents challenges.

Q1: My amidation reaction of 2,2-dimethylbutanoic acid is showing low to no yield. What are the likely causes?

A1: Low yields in the amidation of sterically hindered carboxylic acids like 2,2-dimethylbutanoic acid are common. The primary reasons include:

  • Inefficient Carboxylic Acid Activation: The bulky methyl groups near the carboxyl group can impede the approach of the activating agent.[1]

  • Steric Hindrance: The steric bulk on the carboxylic acid can prevent the amine nucleophile from attacking the activated carbonyl center.[1]

  • Hydrolysis of Activated Intermediate: The presence of trace amounts of water can lead to the hydrolysis of the activated carboxylic acid, reverting it to the starting material. It is critical to use anhydrous solvents and reagents.[1]

  • Suboptimal Reaction Conditions: Incorrect choice of coupling reagent, solvent, base, or temperature can significantly hinder the reaction.[1]

Q2: What are the most effective coupling reagents for the synthesis of this compound?

A2: For sterically demanding couplings, more potent coupling reagents are necessary. Consider the following:

  • Uronium/Aminium Salts: Reagents like HATU and HCTU are often more effective than standard reagents like HBTU or TBTU due to the formation of a more reactive activated ester.[2]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are known to be very effective for difficult couplings.[2]

  • Acyl Fluoride (B91410) Precursors: In-situ generation of the highly reactive 2,2-dimethylbutanoyl fluoride using reagents like TCFH-NMI or BTFFH can be successful where other methods fail. Acyl fluorides are less sterically demanding than many other activated intermediates.[2][3]

Q3: I am observing significant by-product formation. What are they and how can I minimize them?

A3: Common by-products include unreacted starting material and by-products from the coupling reagent (e.g., DCU from DCC). To minimize these:

  • Drive the reaction to completion by using a slight excess of the less expensive reagent.

  • Choose a coupling reagent that generates water-soluble by-products (e.g., EDC) to simplify workup.[2]

  • If using DCC, the urea (B33335) by-product is largely insoluble in many organic solvents and can be removed by filtration.[2]

Q4: How can I improve the reaction rate and yield?

A4: To improve the outcome of your reaction:

  • Increase the temperature: This can help overcome the activation energy barrier. Microwave heating can also be effective.[2]

  • Choose the right solvent: Aprotic polar solvents like DMF or NMP are commonly used.

  • Use a suitable base: A non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine is often preferred.[2]

  • Increase the concentration: Running the reaction at a higher concentration can favor the desired bimolecular reaction.[2]

Route 2: Ritter Reaction

The Ritter reaction is a viable alternative for synthesizing N-substituted amides. For this compound, this would likely involve reacting a source of the tert-butyl carbocation with a cyanide source, followed by hydrolysis.

Q1: What are the common starting materials for a Ritter reaction to produce this compound?

A1: The Ritter reaction requires a stable carbocation and a nitrile.[4] To form the N-tert-alkyl group of this compound, you could use:

  • Alcohols: Tertiary alcohols like tert-butanol (B103910) are excellent precursors for the required carbocation in the presence of a strong acid.[4]

  • Alkenes: Alkenes that can form a stable tertiary carbocation upon protonation, such as isobutylene, can also be used.[4]

  • Nitrile Source: Acetonitrile is a common nitrile used in the Ritter reaction.[5]

Q2: What are the major by-products in a Ritter reaction?

A2: The strongly acidic conditions of the Ritter reaction can lead to several by-products:

  • Carbocation Rearrangement Products: Although tertiary carbocations are relatively stable, rearrangements can still occur, leading to isomeric amide by-products.

  • Elimination Products: The carbocation can undergo elimination to form an alkene, especially at higher temperatures.

  • Polymerization: Alkenes formed from elimination can polymerize under the acidic conditions.

  • Salt By-products: The reaction generates a significant amount of salt waste upon neutralization.[4]

Q3: How can I purify this compound from a Ritter reaction mixture?

A3: The typical workup involves pouring the reaction mixture over ice, followed by neutralization. The crude amide often precipitates and can be collected by vacuum filtration. Further purification can be achieved by recrystallization or column chromatography on silica (B1680970) gel.[6]

Route 3: Partial Hydrolysis of 2,2-Dimethylbutyronitrile

This method involves the hydration of a nitrile to an amide.

Q1: My nitrile hydrolysis is producing the carboxylic acid instead of the amide. How can I prevent this?

A1: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. To stop the reaction at the amide stage, milder reaction conditions are required. Harsh acidic or basic conditions and prolonged heating will favor the formation of the carboxylic acid.

Q2: What are some methods for the selective hydrolysis of a nitrile to an amide?

A2: Several methods can be employed for this selective transformation:

  • Controlled Acid Hydrolysis: Using a stoichiometric amount of a strong acid in a suitable solvent can sometimes favor the formation of the amide.

  • Alkaline Peroxide: The use of hydrogen peroxide in an alkaline solution is a classic method for the mild hydrolysis of nitriles to amides.

  • Biocatalysis: Certain enzymes, such as nitrile hydratases, can selectively hydrate (B1144303) nitriles to amides under mild conditions, often with high yields and selectivity.

Quantitative Data

The following table summarizes typical yields for the amidation of sterically hindered carboxylic acids using various coupling reagents. While not specific to 2,2-dimethylbutanoic acid, these data provide a good comparison of the effectiveness of different methods for similar challenging substrates.

Coupling ReagentBaseSolventTemperatureTime (h)Yield (%)Notes
HATU DIPEADMFRoom Temp2 - 675 - 95Highly effective for hindered acids and amines, low racemization risk.[7]
PyBOP DIPEADMFRoom Temp2 - 870 - 90Good for sterically hindered substrates.
EDC/HOBt DIPEADCMRoom Temp12 - 2440 - 60Less effective for highly hindered systems.
Acyl Fluoride PyridineDCM0°C to RT1 - 475 - 95Highly reactive intermediate, good for hindered systems.[7]
Mixed Anhydride NMMTHF-20°C to RT1 - 370 - 90Cost-effective, requires careful temperature control.[7]

Data is representative for sterically hindered amide synthesis and may vary for the specific synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via HATU Coupling

This protocol details the synthesis of this compound from 2,2-dimethylbutanoic acid and an ammonia (B1221849) source using HATU as the coupling reagent.

Materials:

  • 2,2-Dimethylbutanoic acid

  • Ammonia source (e.g., ammonia solution in a suitable solvent)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2,2-dimethylbutanoic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the ammonia source (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield pure this compound.

Protocol 2: Synthesis of N-tert-butylbenzamide via Ritter Reaction (Model for this compound synthesis)

This protocol for a related compound illustrates the general procedure for a Ritter reaction.[6]

Materials:

  • tert-Butyl alcohol

  • Benzonitrile (B105546) (can be replaced with a suitable nitrile for this compound synthesis)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Ethanol

  • Distilled water

Procedure:

  • In a beaker, cool 5 mL of benzonitrile in an ice bath.

  • Slowly add 5 mL of concentrated sulfuric acid to the cooled benzonitrile with stirring.

  • While maintaining the cold temperature, add 5 mL of tert-butyl alcohol dropwise with continuous stirring.

  • Allow the reaction to proceed, monitoring for completion.

  • Transfer the viscous mixture into a beaker containing chipped ice and water.

  • Isolate the resulting white solid product by vacuum filtration.

  • Wash the product with cold water and then recrystallize from ethanol/water to purify.

Visualizations

Byproduct_Formation_Amidation By-product Formation in Amidation of 2,2-Dimethylbutanoic Acid CarboxylicAcid 2,2-Dimethylbutanoic Acid ActivatedIntermediate Activated Intermediate (e.g., Acyl-OAt) CarboxylicAcid->ActivatedIntermediate Activation Amine Ammonia Product This compound (Desired Product) Amine->Product CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedIntermediate ActivatedIntermediate->Product Amine Attack Byproduct_Reagent Coupling Reagent By-product ActivatedIntermediate->Byproduct_Reagent Byproduct_Hydrolysis Unreacted Carboxylic Acid ActivatedIntermediate->Byproduct_Hydrolysis Hydrolysis Water Water (trace) Water->Byproduct_Hydrolysis

Caption: By-product formation pathways in the amidation of 2,2-dimethylbutanoic acid.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in Amidation Start Low or No Product Yield CheckActivation Check Carboxylic Acid Activation Start->CheckActivation CheckSterics Assess Steric Hindrance CheckActivation->CheckSterics Activation OK UsePotentReagent Use more potent coupling reagent (e.g., HATU, PyBOP) CheckActivation->UsePotentReagent Inefficient CheckConditions Verify Reaction Conditions CheckSterics->CheckConditions Manageable UseAcylFluoride Consider Acyl Fluoride intermediate CheckSterics->UseAcylFluoride Severe OptimizeConditions Optimize Temperature, Solvent, Base CheckConditions->OptimizeConditions Suboptimal Success Improved Yield CheckConditions->Success Optimal UsePotentReagent->Success UseAcylFluoride->Success OptimizeConditions->Success

Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.

References

Technical Support Center: Optimizing Synthesis of 2,2-Dimethylbutanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the synthesis of 2,2-dimethylbutanamide. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing this compound, a sterically hindered primary amide, are:

  • Hydrolysis of 2,2-Dimethylbutanenitrile (B3380835): This is a common and direct method. The nitrile can be hydrolyzed under acidic, basic, or neutral conditions using specific catalysts.

  • The Ritter Reaction: This reaction involves the reaction of a tertiary alcohol (like tert-amyl alcohol) or an alkene that can form a stable tertiary carbocation with a nitrile (such as acetonitrile) in the presence of a strong acid.[1][2]

  • Direct Amidation of 2,2-Dimethylbutanoic Acid: This involves reacting the corresponding carboxylic acid with an ammonia (B1221849) source. Due to the steric hindrance, this method often requires specific coupling agents or catalysts to be effective.[3][4]

Q2: Why is the synthesis of this compound challenging?

A2: The primary challenge in synthesizing this compound is the steric hindrance caused by the quaternary carbon atom adjacent to the carbonyl group. This steric bulk can hinder the approach of nucleophiles in direct amidation reactions and can also affect the rate and efficiency of nitrile hydrolysis and the Ritter reaction.

Q3: What are the typical byproducts in the synthesis of this compound?

A3: Depending on the synthetic route, common byproducts may include:

  • From Nitrile Hydrolysis: Over-hydrolysis to 2,2-dimethylbutanoic acid is a major side product, especially under harsh acidic or basic conditions.[5]

  • From the Ritter Reaction: Rearrangement of the carbocation intermediate can lead to isomeric amides. Dehydration of the alcohol precursor can also occur.

  • From Direct Amidation: Unreacted starting materials are common due to the sterically hindered nature of the reaction. If a coupling agent is used, byproducts derived from the spent agent will also be present.

Q4: How can I monitor the progress of my reaction?

A4: Reaction progress can be monitored by techniques such as:

  • Thin Layer Chromatography (TLC): To observe the disappearance of starting materials and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the components in the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To analyze aliquots of the reaction mixture and determine the conversion to the desired product.

Troubleshooting Guides

Issue 1: Low Yield in the Hydrolysis of 2,2-Dimethylbutanenitrile

Question: I am attempting to hydrolyze 2,2-dimethylbutanenitrile to this compound, but the yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the hydrolysis of sterically hindered nitriles are a common issue. The problem can often be traced to incomplete conversion or over-hydrolysis to the carboxylic acid.

Potential CauseSuggested Solution
Incomplete Nitrile Conversion Steric hindrance slows down the hydrolysis. Consider increasing the reaction time or temperature. For catalytic methods, increasing the catalyst loading might be beneficial.
Over-hydrolysis to Carboxylic Acid The amide product can be further hydrolyzed to the carboxylic acid. Use milder reaction conditions. For acid or base-catalyzed hydrolysis, use lower concentrations of the acid or base and monitor the reaction carefully to stop it once the amide is formed. Platinum-based catalysts under neutral conditions are known to be selective for the hydration of nitriles to amides without significant over-hydrolysis.[6]
Poor Solubility of the Nitrile Ensure that the nitrile is adequately dissolved in the reaction solvent. A co-solvent might be necessary to improve solubility.
Ineffective Catalyst For catalytic hydrolysis, ensure the catalyst is active. Some catalysts are sensitive to air or moisture.

Troubleshooting Workflow: Low Yield in Nitrile Hydrolysis

G start Low Yield of this compound check_conversion Check for unreacted 2,2-dimethylbutanenitrile start->check_conversion check_acid Check for 2,2-dimethylbutanoic acid byproduct start->check_acid incomplete_conv Incomplete Conversion check_conversion->incomplete_conv Present over_hydrolysis Over-hydrolysis check_acid->over_hydrolysis Present optimize_cond Increase reaction time/temperature or catalyst loading incomplete_conv->optimize_cond solubility Check solubility of nitrile incomplete_conv->solubility catalyst_activity Verify catalyst activity incomplete_conv->catalyst_activity milder_cond Use milder conditions (e.g., lower acid/base conc., neutral catalyst) over_hydrolysis->milder_cond add_cosolvent Add co-solvent solubility->add_cosolvent Poor fresh_catalyst Use fresh or activated catalyst catalyst_activity->fresh_catalyst Suspected Inactive

Caption: Troubleshooting logic for low yield in nitrile hydrolysis.

Issue 2: Poor Selectivity or Low Yield in the Ritter Reaction

Question: I am using the Ritter reaction to synthesize this compound, but I am observing significant side products and a low yield of the desired amide. How can I optimize this reaction?

Answer: The Ritter reaction's success is highly dependent on the stability of the carbocation intermediate and the reaction conditions.

Potential CauseSuggested Solution
Carbocation Rearrangement The tertiary carbocation formed from tert-amyl alcohol (2-methyl-2-butanol) is relatively stable. However, under strongly acidic conditions, rearrangements can still occur. Using a milder acid catalyst or a solid acid catalyst might reduce side reactions.
Alkene Formation The alcohol precursor can undergo dehydration to form an alkene. Running the reaction at a lower temperature can minimize this side reaction.
Incomplete Reaction The reaction may not have gone to completion. Monitor the reaction over time to determine the optimal duration. Increasing the amount of the nitrile or the acid catalyst might be necessary.
Harsh Reaction Conditions Traditional Ritter reactions often use stoichiometric amounts of strong, corrosive acids. Consider using a solid acid catalyst like silica-bonded N-propyl sulphamic acid (SBNPSA) for a cleaner and milder reaction.

Troubleshooting Workflow: Ritter Reaction Issues

G start Low Yield / Poor Selectivity in Ritter Reaction check_side_products Analyze byproducts (GC-MS, NMR) start->check_side_products rearrangement Isomeric Amides Present check_side_products->rearrangement Rearrangement products alkene Alkene Present check_side_products->alkene Dehydration products unreacted_sm Starting Material Remains check_side_products->unreacted_sm Incomplete conversion milder_catalyst Use milder or solid acid catalyst rearrangement->milder_catalyst lower_temp Lower reaction temperature alkene->lower_temp optimize_params Increase reaction time or acid/nitrile concentration unreacted_sm->optimize_params

Caption: Troubleshooting workflow for poor selectivity in the Ritter reaction.

Data Presentation

The following tables summarize quantitative data for reactions analogous to the synthesis of this compound.

Table 1: Ritter Reaction for the Synthesis of N-tert-Butylamides using a Solid Acid Catalyst (SBNPSA) [7]

EntryAlcoholNitrileProductTime (min)Yield (%)
1tert-ButanolAcetonitrile (B52724)N-tert-Butylacetamide2594
2tert-ButanolBenzonitrileN-tert-Butylbenzamide3091
31-AdamantanolAcetonitrileN-(1-Adamantyl)acetamide3090

Table 2: Platinum-Catalyzed Hydration of Hindered Nitriles [6]

Substrate (Nitrile)Catalyst Loading (mol %)Temperature (°C)Time (h)Yield of Amide (%)
Pivalonitrile0.5801895
1-Adamantanecarbonitrile0.5801898

Experimental Protocols

Protocol 1: Hydrolysis of 2,2-Dimethylbutanenitrile using a Platinum Catalyst

This protocol is adapted from a general procedure for the hydration of hindered nitriles.[6]

Materials:

  • 2,2-Dimethylbutanenitrile

  • Platinum(II) catalyst with a secondary phosphine (B1218219) oxide ligand (e.g., [PtCl₂(PPh₂OH)₂])

  • Deionized water

  • Ethanol (B145695) (or another suitable co-solvent)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add 2,2-dimethylbutanenitrile (1.0 eq).

  • Add the platinum catalyst (0.5 - 1.0 mol %).

  • Add a mixture of ethanol and deionized water (e.g., 2:1 v/v) to dissolve the nitrile.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction may take 18-24 hours for complete conversion.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate (B1210297)/hexanes) or by column chromatography on silica (B1680970) gel.

Experimental Workflow: Platinum-Catalyzed Nitrile Hydrolysis

G setup Reaction Setup: - 2,2-Dimethylbutanenitrile - Platinum Catalyst - Ethanol/Water reaction Reaction: - Heat to 80 °C - Stir for 18-24 h setup->reaction monitoring Monitor by TLC/GC-MS reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Cool to RT - Remove solvent monitoring->workup Complete purification Purification: - Recrystallization or  Column Chromatography workup->purification product This compound purification->product

Caption: General experimental workflow for Pt-catalyzed nitrile hydrolysis.

Protocol 2: Ritter Reaction of tert-Amyl Alcohol and Acetonitrile

This protocol is a conceptual adaptation for the synthesis of this compound, based on general Ritter reaction procedures.[1][7]

Materials:

  • tert-Amyl alcohol (2-methyl-2-butanol)

  • Acetonitrile

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and ice bath

Procedure:

  • In a round-bottom flask, cool acetonitrile (in excess) in an ice bath.

  • Slowly and carefully add concentrated sulfuric acid (e.g., 1.5-2.0 equivalents relative to the alcohol) to the cooled acetonitrile with stirring.

  • While maintaining the temperature at 0-5 °C, add tert-amyl alcohol (1.0 eq) dropwise with continuous stirring.

  • After the addition is complete, allow the reaction to stir at a low temperature for a specified time (e.g., 1-4 hours), monitoring the reaction by TLC.

  • Carefully quench the reaction by pouring the mixture onto crushed ice.

  • Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by recrystallization or column chromatography.

Experimental Workflow: Ritter Reaction

G setup Reaction Setup: - Acetonitrile - H₂SO₄ - tert-Amyl Alcohol (0-5 °C) reaction Reaction: - Stir at low temp - Monitor by TLC setup->reaction quench Quench: - Pour onto ice reaction->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with Ethyl Acetate neutralize->extract purify Dry and Purify extract->purify product This compound purify->product

Caption: General experimental workflow for the Ritter reaction.

References

Degradation pathways of 2,2-Dimethylbutanamide under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides

This section addresses specific issues you might encounter during your forced degradation experiments with 2,2-Dimethylbutanamide.

Question (Issue) Answer (Potential Cause and Solution)
Why am I seeing no degradation under acidic or basic conditions? Potential Cause: Amides, particularly sterically hindered ones like this compound, are generally stable and resistant to hydrolysis.[1] The conditions may not be stringent enough. Solution: 1. Increase the concentration of the acid (e.g., from 0.1 M to 1 M HCl) or base (e.g., from 0.1 M to 1 M NaOH).[2] 2. Increase the reaction temperature. Refluxing the solution is a common practice for amide hydrolysis.[2] 3. Extend the duration of the stress testing period.
My degradation in the oxidative stress condition is too rapid and I am seeing multiple, small, unidentifiable peaks in my chromatogram. Potential Cause: The concentration of the oxidizing agent (e.g., hydrogen peroxide) is too high, leading to secondary degradation of the primary products.[3] Solution: 1. Reduce the concentration of hydrogen peroxide (e.g., from 30% to 3%).[3] 2. Conduct the experiment at a lower temperature (e.g., room temperature instead of elevated temperatures). 3. Analyze samples at earlier time points to identify the primary degradation products before they degrade further.
I am observing a loss of mass balance in my photostability study. Potential Cause: The degradation products may be volatile or may not have a chromophore, making them undetectable by UV-based HPLC methods. Photolytic reactions can sometimes lead to fragmentation into small molecules. Solution: 1. Use a mass spectrometer (LC-MS) in conjunction with UV detection to identify non-chromophoric or low-level degradants.[4] 2. Consider using Gas Chromatography (GC) if volatile degradants are suspected.[4] 3. Ensure your analytical method is validated for all potential degradation products.
The results of my thermal degradation study are inconsistent between experiments. Potential Cause: Inconsistent heating or the presence of moisture can affect thermal degradation rates. The physical form of the solid (crystal size, packing) can also play a role. Solution: 1. Use a calibrated oven with precise temperature control. 2. For solid-state studies, control the humidity within the oven. 3. Standardize the sample preparation to ensure a consistent physical form of the this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation products of this compound under hydrolytic (acidic and basic) conditions?

A1: Under both acidic and basic hydrolysis, the amide bond is expected to cleave. The primary degradation products would be 2,2-dimethylbutanoic acid and ammonia (B1221849) . In acidic conditions, ammonia will be protonated to form the ammonium (B1175870) ion.[5][6]

Q2: What is the likely mechanism of degradation under oxidative stress with hydrogen peroxide?

A2: While amides themselves are relatively resistant to oxidation, the reaction conditions can lead to the formation of various products.[7] Potential oxidation could occur at the carbon adjacent to the carbonyl group, although the quaternary carbon in this compound is less susceptible. It is also possible for N-oxidation to occur, though this is less common for primary amides. The most likely scenario in a forced degradation study is that any observed degradation is a result of radical reactions initiated by the oxidant.

Q3: How does photostability testing affect this compound?

A3: Photodegradation of amides can proceed via Norrish Type I or Type II reactions.[8] For this compound, a potential Norrish Type I cleavage could occur at the C-C bond between the carbonyl group and the quaternary carbon, or at the C-N bond. This would result in radical species that can lead to a variety of secondary products.

Q4: Is this compound expected to be thermally stable?

A4: Yes, amides are generally thermally stable functional groups due to the resonance stabilization of the amide bond.[9] Significant degradation is typically only observed at high temperatures. Degradation pathways at very high temperatures could involve decarboxylation or fragmentation of the alkyl chain.

Q5: Which analytical techniques are most suitable for studying the degradation of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary technique for quantifying the parent compound and its degradation products.[4] To identify unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is essential.[4] Gas Chromatography-Mass Spectrometry (GC-MS) can be useful for identifying volatile degradation products.[4]

Quantitative Data Summary

The following tables present hypothetical data for the degradation of this compound under various stress conditions. These values are for illustrative purposes to guide experimental design.

Table 1: Degradation of this compound in Solution

Stress ConditionReagent ConcentrationTemperatureTime (hours)% Degradation (Hypothetical)Major Degradant(s) (Hypothetical)
Acid Hydrolysis1 M HCl80°C2415.22,2-Dimethylbutanoic Acid
Base Hydrolysis1 M NaOH80°C2418.52,2-Dimethylbutanoic Acid
Oxidation3% H₂O₂25°C248.7Oxidized species
PhotolyticICH Q1B Light25°C-5.3Photodegradation products

Table 2: Degradation of this compound in Solid State

Stress ConditionTemperatureHumidityTime (days)% Degradation (Hypothetical)Major Degradant(s) (Hypothetical)
Thermal105°C-72.1Thermal degradants
Thermal/Humidity80°C75% RH74.52,2-Dimethylbutanoic Acid

Experimental Protocols

Below are generalized protocols for conducting forced degradation studies on this compound.

1. Acid and Base Hydrolysis

  • Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

  • Acid Stress: To 5 mL of the stock solution, add 5 mL of 1 M HCl.

  • Base Stress: To 5 mL of the stock solution, add 5 mL of 1 M NaOH.

  • Control: Prepare a control sample with 5 mL of the stock solution and 5 mL of water.

  • Conditions: Heat the samples at 80°C and withdraw aliquots at 0, 4, 8, 12, and 24 hours.

  • Sample Processing: Before analysis, neutralize the acidic samples with an equivalent amount of base and the basic samples with an equivalent amount of acid. Dilute with mobile phase to an appropriate concentration.

  • Analysis: Analyze by a stability-indicating HPLC-UV method.

2. Oxidative Degradation

  • Preparation: Prepare a 1 mg/mL solution of this compound.

  • Oxidative Stress: To 5 mL of the stock solution, add 5 mL of 3% hydrogen peroxide.

  • Control: Prepare a control sample with 5 mL of the stock solution and 5 mL of water.

  • Conditions: Store the samples at room temperature, protected from light, and withdraw aliquots at 0, 4, 8, 12, and 24 hours.

  • Analysis: Analyze directly by HPLC-UV after appropriate dilution.

3. Thermal Degradation (Solid State)

  • Preparation: Place a thin layer of solid this compound in a vial.

  • Thermal Stress: Place the open vial in a calibrated oven at 105°C.

  • Control: Store a control sample at room temperature, protected from light.

  • Conditions: After 7 days, remove the sample, allow it to cool, and prepare a solution of known concentration.

  • Analysis: Analyze by HPLC-UV.

4. Photolytic Degradation

  • Preparation: Prepare a 1 mg/mL solution of this compound. Also, place a thin layer of the solid compound in a transparent container.

  • Photolytic Stress: Expose the solution and solid samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Control: Store control samples (both solution and solid) wrapped in aluminum foil to protect from light under the same temperature conditions.

  • Analysis: Analyze the stressed and control samples by HPLC-UV.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock_solution Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (1 M HCl, 80°C) stock_solution->acid base Base Hydrolysis (1 M NaOH, 80°C) stock_solution->base oxidation Oxidation (3% H2O2, 25°C) stock_solution->oxidation photo Photolytic (ICH Q1B) stock_solution->photo solid_sample Prepare Solid Sample thermal Thermal (105°C, solid) solid_sample->thermal solid_sample->photo hplc HPLC-UV Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms Identify Unknowns

Caption: General experimental workflow for forced degradation studies.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photolysis parent This compound acid_product 2,2-Dimethylbutanoic Acid parent->acid_product Acid (HCl, Δ) or Base (NaOH, Δ) amine_product Ammonia / Ammonium parent->amine_product Acid (HCl, Δ) or Base (NaOH, Δ) oxidized_products Oxidized Degradants parent->oxidized_products H2O2 photo_products Norrish Type I/II Products parent->photo_products UV/Vis Light (hν)

Caption: Inferred degradation pathways of this compound.

References

Technical Support Center: 2,2-Dimethylbutanamide Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges during the scale-up production of 2,2-Dimethylbutanamide. The information is presented in a question-and-answer format to address specific issues.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound suitable for scale-up?

A1: Two common laboratory-scale syntheses that can be considered for scale-up are:

  • Amidation of 2,2-Dimethylbutanoic Acid: This involves activating the carboxylic acid, followed by reaction with ammonia (B1221849) or an ammonia equivalent.

  • Reaction of 2,2-Dimethylbutanoyl Chloride with Ammonia: This is a straightforward but potentially vigorous reaction.

Q2: What are the primary safety concerns when handling reagents for this compound synthesis?

A2: When working with reagents such as thionyl chloride (used to make the acyl chloride) or strong coupling agents, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction with ammonia should be well-contained to avoid inhalation of ammonia gas.[1]

Troubleshooting Guide

Low Product Yield

Problem: The reaction yield is significantly lower upon scaling up from the laboratory to a pilot plant.

Potential CauseRecommended Solution
Inadequate Mixing In larger reactors, ensure efficient stirring to maintain a homogeneous reaction mixture. Consider the use of baffles or overhead stirrers.
Poor Temperature Control Exothermic reactions can lead to side product formation if not adequately cooled. Implement a robust cooling system and monitor the internal reaction temperature closely.
Incomplete Reaction At a larger scale, reaction times may need to be adjusted. Monitor the reaction progress using techniques like TLC, GC, or HPLC to ensure completion.
Side Reactions The formation of byproducts can become more significant at scale. Re-evaluate the reaction conditions, such as temperature and addition rates, to minimize side reactions.
Product Purity Issues

Problem: The final product is contaminated with impurities that were not significant at the lab scale.

Potential CauseRecommended Solution
Unreacted Starting Materials Optimize the stoichiometry of the reactants for the larger scale. Ensure the limiting reagent is fully consumed.
Byproduct Formation Identify the structure of the main byproducts using techniques like NMR and Mass Spectrometry. Adjust reaction conditions to disfavor their formation. For example, slow, controlled addition of reagents can minimize the formation of over-addition products.
Degradation during Workup or Purification The product may be sensitive to pH or temperature. Evaluate the stability of this compound under the workup and purification conditions. Consider purification methods that minimize thermal stress, such as crystallization or short-path distillation under vacuum.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2,2-Dimethylbutanoic Acid

This protocol describes the synthesis via the formation of an acyl chloride followed by amidation.

Materials:

  • 2,2-Dimethylbutanoic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM)

  • Aqueous ammonia (NH₄OH)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a solution of 2,2-dimethylbutanoic acid (1.0 eq) in anhydrous DCM, slowly add thionyl chloride (1.2 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours, or until the evolution of gas ceases.

  • Cool the reaction mixture back to 0 °C and slowly add aqueous ammonia (3.0 eq).

  • Stir vigorously for 1 hour at 0 °C.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Expected Data:

ParameterLaboratory Scale (1g)Pilot Scale (1kg)
Yield 85%70%
Purity (by GC) >98%95%
Major Impurity Unreacted starting material (<1%)Unreacted starting material (2%), Dimer byproduct (3%)

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start 2,2-Dimethylbutanoic Acid + SOCl₂ in DCM acyl_chloride Formation of 2,2-Dimethylbutanoyl Chloride start->acyl_chloride 0°C to RT amidation Reaction with Aqueous Ammonia acyl_chloride->amidation 0°C separation Phase Separation amidation->separation wash Wash with NaHCO₃ and Brine separation->wash dry Dry with MgSO₄ wash->dry concentrate Concentration dry->concentrate purify Recrystallization or Chromatography concentrate->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield at Scale mixing Poor Mixing low_yield->mixing temp Inadequate Temperature Control low_yield->temp time Insufficient Reaction Time low_yield->time stirring Improve Agitation (Baffles, Overhead Stirrer) mixing->stirring cooling Enhance Cooling System & Monitoring temp->cooling monitoring Monitor Reaction Progress (TLC, GC, HPLC) time->monitoring

Caption: Troubleshooting logic for low product yield.

References

Validation & Comparative

Spectroscopic Validation of 2,2-Dimethylbutanamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of 2,2-dimethylbutanamide and its constitutional isomers. By presenting key experimental data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, this document aims to facilitate the unambiguous identification and structural validation of this compound.

Executive Summary

The structural elucidation of organic molecules is a cornerstone of chemical research and drug development. Spectroscopic techniques provide a powerful and non-destructive means to determine molecular structure. This guide focuses on this compound and compares its predicted spectroscopic data with the experimental data of its isomers: hexanamide, N-methylpentanamide, N,N-dimethylbutanamide, and 3,3-dimethylbutanamide. The distinct structural features of each isomer are reflected in their unique spectral fingerprints, allowing for clear differentiation.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its isomers.

¹H NMR Data Comparison

¹H Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

CompoundChemical Shift (δ) ppm, Multiplicity, Integration, Assignment
This compound (Predicted) ~ 0.8 (t, 3H, -CH₃), ~ 1.1 (s, 6H, -C(CH₃)₂), ~ 1.9 (q, 2H, -CH₂-), ~ 5.4 (br s, 2H, -NH₂)
Hexanamide 0.91 (t, 3H, -CH₃), 1.32 (m, 4H, -(CH₂)₂-), 1.61 (m, 2H, -CH₂-), 2.19 (t, 2H, -COCH₂-), 5.30 (br s, 1H, -NH), 5.85 (br s, 1H, -NH)[1]
N-Methylpentanamide 0.90 (t, 3H, -CH₃), 1.33 (m, 2H, -CH₂-), 1.56 (m, 2H, -CH₂-), 2.16 (t, 2H, -COCH₂-), 2.77 (d, 3H, -NHCH₃), 5.9 (br s, 1H, -NH)
N,N-Dimethylbutanamide 0.94 (t, 3H, -CH₃), 1.62 (sextet, 2H, -CH₂-), 2.27 (t, 2H, -COCH₂-), 2.90 (s, 3H, -N(CH₃)₂), 2.95 (s, 3H, -N(CH₃)₂)[2]
3,3-Dimethylbutanamide 1.04 (s, 9H, -C(CH₃)₃), 2.15 (s, 2H, -CH₂-), 5.3 (br s, 1H, -NH), 5.9 (br s, 1H, -NH)[3]
¹³C NMR Data Comparison

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

CompoundChemical Shift (δ) ppm, Assignment
This compound (Predicted) ~ 8.5 (-CH₃), ~ 25.0 (-C(CH₃)₂), ~ 35.0 (-CH₂-), ~ 45.0 (-C(CH₃)₂), ~ 180.0 (-CONH₂)
Hexanamide 13.9 (-CH₃), 22.3 (-CH₂-), 25.4 (-CH₂-), 31.4 (-CH₂-), 36.3 (-COCH₂-), 176.1 (-CONH₂)[1]
N-Methylpentanamide 13.8 (-CH₃), 22.3 (-CH₂-), 28.0 (-CH₂-), 35.7 (-COCH₂-), 26.2 (-NHCH₃), 174.5 (-CONH-)
N,N-Dimethylbutanamide 13.8 (-CH₃), 19.3 (-CH₂-), 35.2 (-N(CH₃)₂), 35.8 (-COCH₂-), 37.4 (-N(CH₃)₂), 173.3 (-CON<)[2]
3,3-Dimethylbutanamide 29.8 (-C(CH₃)₃), 31.0 (-C(CH₃)₃), 48.9 (-CH₂-), 175.2 (-CONH₂)[3]
IR Spectroscopy Data Comparison

Infrared (IR) spectroscopy identifies functional groups present in a molecule based on the absorption of infrared radiation.

CompoundKey IR Absorptions (cm⁻¹)
This compound (Predicted) ~3350, ~3170 (N-H stretch), ~2960 (C-H stretch), ~1650 (C=O stretch, Amide I), ~1620 (N-H bend, Amide II)
Hexanamide 3352, 3188 (N-H stretch), 2955, 2931, 2872 (C-H stretch), 1655 (C=O stretch, Amide I), 1628 (N-H bend, Amide II)[1]
N-Methylpentanamide 3294 (N-H stretch), 2958, 2872 (C-H stretch), 1640 (C=O stretch, Amide I), 1558 (N-H bend, Amide II)[4]
N,N-Dimethylbutanamide 2961, 2874 (C-H stretch), 1646 (C=O stretch, Amide I)[2]
3,3-Dimethylbutanamide 3360, 3180 (N-H stretch), 2959 (C-H stretch), 1660 (C=O stretch, Amide I), 1630 (N-H bend, Amide II)[3]
Mass Spectrometry Data Comparison

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

CompoundMolecular Ion (m/z), Key Fragment Ions (m/z)
This compound (Predicted) 115 (M⁺), 100, 86, 72, 57, 44
Hexanamide 115 (M⁺), 98, 86, 72, 59 (base peak), 44[1]
N-Methylpentanamide 115 (M⁺), 100, 86, 73, 58, 44[4]
N,N-Dimethylbutanamide 115 (M⁺), 86, 72 (base peak), 44[2]
3,3-Dimethylbutanamide 115 (M⁺), 100, 59, 57 (base peak), 44[3]

Experimental Protocols

Standard protocols for the spectroscopic analysis of small organic molecules are described below.

¹H and ¹³C NMR Spectroscopy

A sample of the compound (typically 5-25 mg for ¹H, 20-100 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of approximately 0.6-0.7 mL in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm). Spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 or 600 MHz for ¹H). For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both solid and liquid samples, where the sample is placed in direct contact with a high-refractive-index crystal. For liquid samples, a thin film can be placed between two salt plates (e.g., NaCl or KBr). The spectrum is recorded using an FTIR spectrometer.

Mass Spectrometry

For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used. The sample is injected into a gas chromatograph, where it is vaporized and separated. The separated components then enter the mass spectrometer. Electron Ionization (EI) is a common ionization method where the sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio and detected.

Workflow for Spectroscopic Validation

The following diagram illustrates a typical workflow for the structural validation of a synthesized compound like this compound.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Validation Compound Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Compound Synthesis->Purification 1H_NMR ¹H NMR Spectroscopy Purification->1H_NMR Acquire 13C_NMR ¹³C NMR Spectroscopy Purification->13C_NMR Acquire IR_Spec IR Spectroscopy Purification->IR_Spec Acquire Mass_Spec Mass Spectrometry Purification->Mass_Spec Acquire Data_Interpretation Spectral Data Interpretation & Comparison with Isomers 1H_NMR->Data_Interpretation 13C_NMR->Data_Interpretation IR_Spec->Data_Interpretation Mass_Spec->Data_Interpretation Structure_Validation Structural Confirmation Data_Interpretation->Structure_Validation Publication Report/Publication of Findings Structure_Validation->Publication

Caption: Workflow for the synthesis and spectroscopic validation of this compound.

References

A Comparative Analysis for Researchers: 2,2-Dimethylbutanamide vs. Pivalamide

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for scientists and drug development professionals on the physicochemical and metabolic properties of 2,2-Dimethylbutanamide and its structural isomer, pivalamide (B147659).

This guide provides a head-to-head comparison of this compound and pivalamide, two isomeric amides with potential applications in medicinal chemistry and drug design. Understanding the nuanced differences in their physicochemical properties, solubility, and metabolic fate is crucial for informed decision-making in lead optimization and candidate selection. This document summarizes available data, outlines experimental methodologies for their determination, and presents a clear comparative analysis to aid researchers in their work.

Physicochemical Properties: A Tale of Two Isomers

While both this compound and pivalamide share the same molecular formula (C₆H₁₃NO) and molecular weight, their distinct structural arrangements lead to differences in their physical and chemical characteristics. Pivalamide, with its highly symmetrical tert-butyl group, exhibits a significantly higher melting point, suggesting stronger crystal lattice interactions.

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundPivalamide (2,2-Dimethylpropanamide)
Molecular Formula C₆H₁₃NOC₅H₁₁NO
Molecular Weight 115.17 g/mol [1]101.15 g/mol [2][3]
Melting Point Not available154-157 °C[3]
Boiling Point Not available212 °C[3]
Calculated LogP 0.9[1]0.52[2]
Polar Surface Area 43.1 Ų[1]43.09 Ų[2]

Aqueous Solubility

Table 2: Aqueous Solubility

CompoundAqueous Solubility
This compound Data not available
Pivalamide Sparingly soluble

Metabolic Stability

The metabolic stability of a drug candidate is a key factor influencing its pharmacokinetic profile, including its half-life and bioavailability. In vitro assays using liver microsomes are a standard method for assessing the susceptibility of a compound to metabolism by cytochrome P450 enzymes. These assays measure the rate of disappearance of the parent compound over time, from which the half-life (t½) and intrinsic clearance (CLint) can be calculated. Unfortunately, specific experimental data for the metabolic stability of both this compound and pivalamide are not currently available in the public domain.

Table 3: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

ParameterThis compoundPivalamide
Half-life (t½, min) Data not availableData not available
Intrinsic Clearance (CLint, µL/min/mg protein) Data not availableData not available

Receptor Binding Affinity

Table 4: Receptor Binding Affinity

CompoundTarget ReceptorBinding Affinity (Ki/Kd, nM)
This compound Not availableData not available
Pivalamide Not availableData not available

Experimental Protocols

To facilitate further research and direct comparison of these two compounds, detailed experimental protocols for key assays are provided below.

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound.

Workflow for Shake-Flask Solubility Assay

A Add excess compound to buffer B Equilibrate at constant temperature with agitation A->B C Separate solid from solution (centrifugation/filtration) B->C D Quantify compound concentration in supernatant (e.g., LC-MS) C->D

Caption: Workflow for the shake-flask solubility assay.

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of the test compound to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation at a high speed, followed by careful removal of the supernatant, or by filtration through a low-binding filter.

  • Quantification: Accurately dilute the clear supernatant with an appropriate solvent. Analyze the concentration of the compound in the diluted sample using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay evaluates the susceptibility of a compound to metabolism by hepatic enzymes.

Workflow for Microsomal Stability Assay

A Pre-incubate compound with liver microsomes B Initiate reaction with NADPH A->B C Quench aliquots at various time points B->C D Analyze remaining parent compound (LC-MS) C->D

Caption: Workflow for the in vitro metabolic stability assay.

Protocol:

  • Incubation Mixture Preparation: Prepare a reaction mixture containing the test compound at a specified concentration (e.g., 1 µM) in a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.4) with liver microsomes (e.g., human liver microsomes at 0.5 mg/mL).

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.

  • Reaction Initiation: Initiate the metabolic reaction by adding a solution of NADPH (a necessary cofactor for many metabolic enzymes).

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the concentration of the remaining parent compound using a validated LC-MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot is used to calculate the in vitro half-life (t½ = -0.693 / slope). The intrinsic clearance (CLint) can then be calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume in µL / mg of microsomal protein).

Radioligand Receptor Binding Assay

This assay measures the affinity of a compound for a specific receptor.

Workflow for Radioligand Binding Assay

A Incubate receptor preparation with radioligand and test compound B Separate bound from free radioligand (filtration) A->B C Quantify bound radioactivity B->C D Determine binding affinity (Ki) C->D

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

  • Reaction Mixture Preparation: In a multi-well plate, combine a preparation of the target receptor (e.g., cell membranes expressing the receptor), a known concentration of a radiolabeled ligand that binds to the receptor, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a constant temperature for a sufficient time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The receptor-bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification of Radioactivity: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The binding affinity (Ki) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Conclusion

This guide highlights the current state of knowledge regarding the comparative properties of this compound and pivalamide. While some physicochemical data is available, a significant gap exists in the experimental data for aqueous solubility, metabolic stability, and receptor binding affinity. The provided experimental protocols offer a clear path for researchers to generate this crucial data, enabling a more comprehensive and data-driven comparison of these two isomeric compounds. Such a comparison will be invaluable for guiding future drug discovery and development efforts.

References

Comparative Analysis of the Biological Activity of 2,2-Dimethylbutanamide and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the current scientific landscape reveals a significant gap in the direct comparative analysis of the biological activity of 2,2-Dimethylbutanamide and its synthesized derivatives. While the broader class of alkylamides, to which this compound belongs, is known for a wide range of pharmacological effects, specific data on the parent compound and its variations remains limited. This guide synthesizes the available information and provides a framework for future research in this area.

Currently, there is a lack of published studies that directly compare the biological activities of this compound with its derivatives. Searches of prominent scientific databases have yielded information on various butanamide derivatives with demonstrated biological effects, such as anticonvulsant properties. However, these studies focus on structurally complex molecules and do not include this compound as a reference compound.

This guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the potential biological activities within this chemical space, based on the activities of related compounds. It also outlines the necessary experimental protocols to facilitate direct comparative studies.

Table 1: Potential Biological Activities of Butanamide Derivatives

The following table summarizes the observed biological activities of various butanamide derivatives, which could serve as a starting point for investigating this compound and its analogs. It is important to note that the listed activities have not been directly observed for this compound itself but are based on derivatives of the butanamide scaffold.

Biological ActivityClass of DerivativeKey Findings
Anticonvulsant Pharmacophoric hybrids of ameltolide-γ-aminobutyric acid (GABA)-amidesCertain derivatives showed promising activity in maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and subcutaneous picrotoxin (B1677862) (scPIC)-induced seizure threshold tests, suggesting potential GABA-mediation.[1][2]
Anticonvulsant Ethyl 2,2-dimethyl-1-(2-substitutedhydrazinecarboxamido) cyclopropanecarboxylate (B1236923) derivativesSome derivatives exhibited promising anticonvulsant activities in both MES and scPTZ screens with a notable protective index.[3]

Experimental Protocols

To address the current knowledge gap, detailed and standardized experimental protocols are essential for the synthesis and biological evaluation of this compound and its derivatives.

Synthesis of this compound Derivatives

A generalized synthetic scheme for producing a variety of this compound derivatives is presented below. This would typically involve the modification of the amide group or the alkyl chain.

Synthesis_Workflow cluster_start Starting Material cluster_activation Activation cluster_amination Amidation 2_2_Dimethylbutanoic_acid 2,2-Dimethylbutanoic acid Acid_Chloride Acid Chloride Formation (e.g., SOCl2, Oxalyl chloride) 2_2_Dimethylbutanoic_acid->Acid_Chloride Activation Primary_Amide This compound (Reaction with NH3) Acid_Chloride->Primary_Amide Ammonia Substituted_Amides N-Substituted Derivatives (Reaction with R-NH2) Acid_Chloride->Substituted_Amides Primary/Secondary Amine

Caption: General workflow for the synthesis of this compound and its N-substituted derivatives.

In Vitro Biological Screening Workflow

A standardized workflow for the initial biological screening of the synthesized compounds is crucial for obtaining comparable data.

Screening_Workflow Compound_Library Synthesized Compound Library (this compound & Derivatives) Primary_Screening Primary Screening (e.g., Target-based assays, Phenotypic screens) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Compounds showing desired activity) Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (Determination of IC50/EC50) Hit_Identification->Dose_Response Lead_Selection Lead Compound Selection Dose_Response->Lead_Selection

Caption: A typical workflow for the in vitro biological screening of a compound library.

Anticonvulsant Activity Evaluation

Based on the activity of related butanamide derivatives, a key area for investigation is anticonvulsant activity. The following experimental models are recommended:

  • Maximal Electroshock (MES) Test: This model is used to identify compounds that prevent the spread of seizures.

    • Animal Model: Mice or rats.

    • Procedure: An electrical stimulus is applied via corneal or ear clip electrodes to induce a tonic-clonic seizure. The test compound is administered prior to the stimulus, and its ability to prevent the tonic extensor phase of the seizure is recorded.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to identify compounds that can raise the seizure threshold.

    • Animal Model: Mice or rats.

    • Procedure: A convulsant dose of pentylenetetrazole is administered subcutaneously. The test compound is administered beforehand, and its ability to prevent or delay the onset of clonic seizures is measured.

  • Neurotoxicity Screening (Rotarod Test): This is essential to assess any adverse motor effects of the test compounds.

    • Animal Model: Mice or rats.

    • Procedure: Animals are placed on a rotating rod, and their ability to remain on the rod for a set period is measured after administration of the test compound.

Proposed Signaling Pathway for Investigation

Given the potential GABA-ergic activity of related butanamide derivatives, a logical starting point for mechanistic studies would be the GABAergic signaling pathway.

GABA_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_synthesis GABA Synthesis GABA_release GABA Release GABA_synthesis->GABA_release GABA_A_Receptor GABAA Receptor GABA_release->GABA_A_Receptor Binds to Cl_influx Cl- Influx GABA_A_Receptor->Cl_influx Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization Butanamide_Derivative This compound Derivative Butanamide_Derivative->GABA_A_Receptor Potential Modulation

Caption: A simplified diagram of a potential GABAergic signaling pathway for investigation.

Conclusion and Future Directions

The biological activity of this compound and its derivatives represents a largely unexplored area of research. While direct comparative data is currently unavailable, the known activities of structurally related butanamide compounds suggest that anticonvulsant, analgesic, and anti-inflammatory properties are promising avenues for investigation.

To move forward, a systematic approach involving the synthesis of a focused library of this compound derivatives and their subsequent evaluation using standardized in vitro and in vivo models is required. The experimental protocols and workflows outlined in this guide provide a framework for such an undertaking. The resulting data will be invaluable for establishing structure-activity relationships and identifying lead compounds for further drug development. This will not only fill a significant gap in the current scientific literature but also has the potential to uncover novel therapeutic agents.

References

The Pivotal Role of N-Substitution in the Anticonvulsant Activity of 2,2-Dimethylbutanamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structure-activity relationship (SAR) of 2,2-dimethylbutanamide analogs reveals that modifications to the N-substituent are critical in determining their anticonvulsant efficacy and neurotoxicity. This guide synthesizes available preclinical data, offering a comparative overview for researchers and drug development professionals in the field of epilepsy treatment.

The quest for novel antiepileptic drugs with improved efficacy and safety profiles has led to the investigation of various chemical scaffolds. Among these, derivatives of simple alkanamides have shown promise. This guide focuses on the structure-activity relationship of this compound analogs, a class of compounds that has garnered interest for its potential anticonvulsant properties. Through a systematic comparison of structural modifications and their impact on biological activity, we aim to provide a clear framework for the rational design of more potent and less toxic anticonvulsant agents.

Comparative Anticonvulsant Activity and Neurotoxicity

While a comprehensive SAR study on a homologous series of N-substituted this compound is not extensively documented in publicly available literature, valuable insights can be gleaned from structurally related compounds. The following table summarizes the anticonvulsant activity and neurotoxicity of selected amide and butanamide derivatives, highlighting the influence of various structural features. The data is primarily derived from the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice, which are standard preclinical assays for identifying potential anticonvulsants.

Compound IDStructureModification from this compoundAnticonvulsant Activity (ED₅₀, mg/kg, i.p. mice)Neurotoxicity (TD₅₀, mg/kg, i.p. mice)Protective Index (PI = TD₅₀/ED₅₀)
Hypothetical Parent This compound-Data not availableData not available-
Analog 1 N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)butanamideN-phenyl and C2-pyrrolidinedione substitutionMES: 96.9[1]335.8[1]3.5[1]
scPTZ: 75.4[1]4.4[1]
Analog 2 Ethyl 2,2-dimethyl-1-(2-(4-chlorobenzoyl)hydrazine-1-carboxamido)cyclopropanecarboxylateElongated and functionalized N-substituentMES: 9.2[2]387.5[2]42.1[2]

Key Observations from a Broader Context:

Studies on related N-benzyl propionamides have demonstrated that the nature of the substituent on the benzyl (B1604629) ring and the stereochemistry at the C2 position significantly influence anticonvulsant activity. For instance, in a series of N-benzyl-2-acetamidopropionamide derivatives, the (R)-stereoisomer was found to be significantly more potent than the (S)-stereoisomer.[3] This underscores the importance of stereochemistry in the design of new anticonvulsant drugs.

Furthermore, research on other N-substituted amides suggests that lipophilicity and the presence of hydrogen bond donors and acceptors are critical determinants of activity. Aromatic rings on the N-substituent often contribute to potency, potentially through interactions with hydrophobic pockets in the target protein.

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments utilized in the screening of anticonvulsant drug candidates.

Maximal Electroshock (MES) Test in Mice

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.

Procedure:

  • Male CF-1 mice (20-25 g) are used for the study.

  • The test compound is administered intraperitoneally (i.p.) at various doses.

  • At the time of predicted peak effect, a maximal electroshock stimulus (50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • Prior to stimulus delivery, a drop of saline is applied to the eyes to ensure good electrical contact.

  • The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Abolition of the tonic hindlimb extension is the endpoint, indicating that the compound has protected the animal from the seizure.

  • The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated.[2][3][4]

Subcutaneous Pentylenetetrazole (scPTZ) Test in Mice

The scPTZ test is a model for absence seizures and is used to identify compounds that elevate the seizure threshold.

Procedure:

  • Male CF-1 mice (18-25 g) are used.

  • The test compound is administered i.p. at various doses.

  • At the time of predicted peak effect, pentylenetetrazole (PTZ) is injected subcutaneously at a dose of 85 mg/kg.[5]

  • Each mouse is then placed in an individual observation cage.

  • The animals are observed for a period of 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds.

  • The absence of clonic seizures during the observation period indicates that the compound has protected the animal.

  • The ED₅₀ is calculated as the dose that protects 50% of the animals from PTZ-induced clonic seizures.

Rotarod Test for Neurotoxicity in Mice

The rotarod test is used to assess motor coordination and identify any potential neurotoxic effects of the test compounds at their effective doses.

Procedure:

  • Mice are trained to walk on a rotating rod (e.g., 1-inch diameter) at a constant speed (e.g., 6 rpm).

  • On the test day, the animals are administered the test compound i.p. at various doses.

  • At the time of predicted peak effect, the mice are placed on the rotarod.

  • The time that each animal is able to maintain its balance on the rotating rod is recorded.

  • An animal is considered to have failed the test if it falls off the rod or passively rotates with it.

  • The median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test, is determined.[6][7]

Visualizing the Drug Discovery Workflow

The process of identifying and characterizing novel anticonvulsant candidates follows a well-defined workflow, from initial screening to the determination of a therapeutic index.

experimental_workflow Experimental Workflow for Anticonvulsant Drug Discovery cluster_screening Primary Screening cluster_evaluation Further Evaluation MES Maximal Electroshock (MES) Test ED50 ED₅₀ Determination MES->ED50 scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test scPTZ->ED50 Neurotoxicity Neurotoxicity Assessment (Rotarod Test) ED50->Neurotoxicity PI Protective Index (PI) Calculation ED50->PI TD50 TD₅₀ Determination Neurotoxicity->TD50 TD50->PI SAR_logic Logic of Structure-Activity Relationship (SAR) Studies Lead Lead Compound (this compound) Analogs Synthesize Analogs (Vary N-substituent, etc.) Lead->Analogs BioAssay Biological Assays (MES, scPTZ, Rotarod) Analogs->BioAssay Data Collect Activity Data (ED₅₀, TD₅₀) BioAssay->Data SAR Establish SAR (Identify key structural features) Data->SAR Optimized Optimized Compound (Improved Potency & Safety) SAR->Optimized

References

Spectroscopic Scrutiny: A Comparative Guide to 2,2-Dimethylbutanamide and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive spectroscopic comparison of 2,2-Dimethylbutanamide and its various structural isomers has been compiled to aid researchers, scientists, and drug development professionals in the nuanced task of differentiating these closely related compounds. This guide provides a detailed analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, comparative format.

The accurate identification of isomeric compounds is a critical step in chemical synthesis, drug discovery, and quality control. Subtle differences in molecular structure can lead to significant variations in chemical and biological properties. This guide leverages fundamental spectroscopic techniques to provide a definitive fingerprint for this compound and its isomers, all sharing the chemical formula C₆H₁₃NO.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of this compound and a selection of its isomers. These data have been aggregated from various spectral databases and literature sources.

Table 1: ¹H NMR Spectral Data (Chemical Shifts in ppm)

Compoundδ (ppm) of Protons
This compound Predicted: ~5.5-6.5 (br s, 2H, -NH₂), 2.0-2.2 (q, 2H, -CH₂-), 1.1-1.2 (s, 6H, -C(CH₃)₂-), 0.8-0.9 (t, 3H, -CH₃)
Hexanamide ~6.5-7.5 (br s, 2H, -NH₂), 2.2 (t, 2H, -COCH₂-), 1.6 (m, 2H, -CH₂-), 1.3 (m, 4H, -CH₂CH₂-), 0.9 (t, 3H, -CH₃)[1][2]
N,N-Diethylacetamide ~2.1 (s, 3H, -COCH₃), 3.3 (q, 4H, -N(CH₂CH₃)₂), 1.1 (t, 6H, -N(CH₂CH₃)₂)[3][4]
3,3-Dimethylbutanamide ~5.5-6.5 (br s, 2H, -NH₂), 2.1 (s, 2H, -CH₂-), 1.0 (s, 9H, -C(CH₃)₃)[5]
N-Propylpropanamide ~5.5 (br s, 1H, -NH-), 3.1 (q, 2H, -NHCH₂-), 2.1 (q, 2H, -COCH₂-), 1.5 (m, 2H, -CH₂-), 1.1 (t, 3H, -COCH₂CH₃), 0.9 (t, 3H, -NHCH₂CH₂CH₃)
N-Isopropylpropanamide ~5.5 (br s, 1H, -NH-), 4.0 (m, 1H, -NHCH-), 2.1 (q, 2H, -COCH₂-), 1.1 (d, 6H, -CH(CH₃)₂), 1.1 (t, 3H, -COCH₂CH₃)

Table 2: ¹³C NMR Spectral Data (Chemical Shifts in ppm)

Compoundδ (ppm) of Carbons
This compound Predicted: ~180 (-C=O), ~45 (-C(CH₃)₂-), ~35 (-CH₂-), ~25 (-C(CH₃)₂-), ~8 (-CH₃)
Hexanamide ~176 (-C=O), ~36 (-COCH₂-), ~31 (-CH₂-), ~25 (-CH₂-), ~22 (-CH₂-), ~14 (-CH₃)[1]
N,N-Diethylacetamide ~170 (-C=O), ~40 (-N(CH₂CH₃)₂), ~21 (-COCH₃), ~14 (-N(CH₂CH₃)₂)[3]
3,3-Dimethylbutanamide ~175 (-C=O), ~53 (-CH₂-), ~31 (-C(CH₃)₃), ~30 (-C(CH₃)₃)[5]
N-Propylpropanamide ~174 (-C=O), ~41 (-NHCH₂-), ~31 (-COCH₂-), ~23 (-CH₂-), ~11 (-NHCH₂CH₂CH₃), ~10 (-COCH₂CH₃)
N-Isopropylpropanamide ~173 (-C=O), ~41 (-NHCH-), ~31 (-COCH₂-), ~23 (-CH(CH₃)₂), ~10 (-COCH₂CH₃)

Table 3: IR Spectral Data (Key Absorptions in cm⁻¹)

CompoundN-H StretchC=O Stretch (Amide I)N-H Bend (Amide II)C-H Stretch
This compound ~3350, ~3180~1650~1620~2960-2870
Hexanamide ~3350, ~3180~1640~1610~2950-2850[1][6]
N,N-Diethylacetamide N/A~1630N/A~2970-2870[3]
3,3-Dimethylbutanamide ~3350, ~3180~1650~1620~2960-2870[5]
N-Propylpropanamide ~3300~1640~1550~2960-2870
N-Isopropylpropanamide ~3300~1640~1550~2960-2870

Table 4: Mass Spectrometry Data (Key Fragments m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)
This compound 115100, 86, 72, 57, 44
Hexanamide 11598, 86, 72, 59, 44[1][7]
N,N-Diethylacetamide 11586, 72, 58, 44[3]
3,3-Dimethylbutanamide 115100, 57, 44[5]
N-Propylpropanamide 11586, 72, 58, 44
N-Isopropylpropanamide 115100, 72, 60, 44

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy A sample of approximately 5-10 mg of the amide was dissolved in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and placed in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra were acquired on a 400 MHz or 500 MHz spectrometer. For ¹H NMR, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence was used with a wider spectral width and a longer relaxation delay (5-10 seconds) to ensure the detection of quaternary carbons. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy Infrared spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid or liquid amide sample was placed directly onto the ATR crystal (typically diamond or zinc selenide). The spectrum was recorded over the range of 4000-400 cm⁻¹ by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS) Mass spectra were acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample was introduced into the instrument, typically via a direct insertion probe or through a gas chromatograph (GC) inlet. The molecules were ionized by a 70 eV electron beam. The resulting ions were separated by a quadrupole or time-of-flight mass analyzer and detected. The mass-to-charge ratios (m/z) and relative abundances of the molecular ion and fragment ions were recorded.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of the amide isomers.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Amide Isomer NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR FTIR-ATR Spectroscopy Sample->IR MS Mass Spectrometry (EI) Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the spectroscopic analysis of amide isomers.

This guide serves as a foundational resource for the spectroscopic comparison of this compound and its isomers. The presented data and methodologies provide a robust framework for the unambiguous identification and characterization of these compounds in a research and development setting.

References

No Direct Cytotoxicity Data Available for 2,2-Dimethylbutanamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for experimental data on the cytotoxicity of 2,2-dimethylbutanamide derivatives has yielded no specific studies on this class of compounds. While research exists on the cytotoxic properties of other butanamide and amide derivatives, such as N-hydroxybutanamide analogs, direct comparative data for N-substituted this compound derivatives in cancer cell lines is not publicly available in the searched scientific literature.

Extensive searches were conducted to locate studies detailing the synthesis and evaluation of the anticancer activities of this compound derivatives. These inquiries, aimed at uncovering quantitative data like IC50 values and detailed experimental protocols, did not return relevant results. Publicly accessible chemical databases, such as PubChem, list this compound and some of its simple N-alkyl derivatives, but they do not contain any associated cytotoxicity or biological activity data.

The absence of this foundational data makes it impossible to construct a meaningful and objective comparison guide on the cytotoxicity of this compound derivatives as requested. Such a guide would require experimental evidence from peer-reviewed studies to present a factual and reliable comparison of the compounds' performance.

Therefore, the creation of a comparison guide, including data tables, experimental protocols, and signaling pathway diagrams, cannot be fulfilled at this time due to the lack of available scientific research on the specified topic. Further experimental investigation into the cytotoxic effects of this compound derivatives would be necessary before such a comparative analysis could be made.

Conformational Analysis of 2,2-Dimethylbutanamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed conformational analysis of 2,2-dimethylbutanamide, a primary amide with significant steric hindrance around the carbonyl group. Due to the limited availability of direct experimental data for this specific molecule, this report establishes a comparative framework using experimental data from structurally analogous amides and juxtaposes it with computational analysis of this compound. This approach allows for a comprehensive understanding of its conformational preferences, rotational energy barriers, and the influence of its bulky tert-butyl group.

Introduction to Amide Conformational Analysis

Amides are fundamental functional groups in chemistry and biology, forming the backbone of peptides and proteins. A key characteristic of the amide bond is its partial double bond character, which results from resonance between the nitrogen lone pair and the carbonyl group.[1] This restricts rotation around the C-N bond, leading to the existence of distinct cis and trans conformers. The energy barrier to this rotation and the relative stability of the conformers are crucial for determining the three-dimensional structure and function of molecules.

The conformational landscape of amides is significantly influenced by the steric and electronic properties of their substituents. In the case of this compound, the presence of a neopentyl group (a tert-butyl group adjacent to the carbonyl) introduces substantial steric bulk, which is expected to play a dominant role in its conformational preferences.

Experimental Methodologies for Amide Conformational Analysis

The primary experimental techniques for investigating the conformational dynamics of amides are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Dynamic NMR (DNMR) spectroscopy is a powerful tool for quantifying the energetics of conformational exchange processes, such as the rotation around the amide C-N bond.[2] By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the rate of interconversion between conformers and, consequently, the rotational energy barrier (ΔG‡). At low temperatures, where the rotation is slow on the NMR timescale, distinct signals for each conformer can be observed. As the temperature increases, these signals broaden and eventually coalesce into a single, averaged signal at the coalescence temperature (Tc). The energy barrier can then be calculated from these parameters.

Experimental Protocol: Dynamic NMR Spectroscopy for Rotational Barrier Determination

  • Sample Preparation: Dissolve a known concentration of the amide in a suitable deuterated solvent (e.g., DMSO-d6, toluene-d8).

  • Data Acquisition: Acquire a series of one-dimensional ¹H or ¹³C NMR spectra over a wide temperature range, starting from a low temperature where distinct conformer signals are visible, and increasing in increments through the coalescence temperature to a high temperature where a single sharp peak is observed.

  • Data Analysis:

    • Determine the chemical shift difference (Δν) between the signals of the two conformers at a temperature well below coalescence.

    • Identify the coalescence temperature (Tc), the temperature at which the two signals merge into a single broad peak.

    • Calculate the rate constant (k) at coalescence using the equation: k = πΔν / √2.

    • Calculate the Gibbs free energy of activation (ΔG‡) using the Eyring equation: ΔG‡ = -RTc ln(kh / (kB Tc)), where R is the gas constant, h is Planck's constant, and kB is the Boltzmann constant.

X-ray Crystallography

Single-crystal X-ray diffraction provides a static, solid-state picture of the molecule's conformation.[3] This technique allows for the precise determination of bond lengths, bond angles, and dihedral angles, offering definitive evidence for the preferred conformation in the crystalline state. However, it is important to note that the conformation observed in a crystal may be influenced by packing forces and may not be the lowest energy conformation in solution.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the amide from a suitable solvent by slow evaporation, cooling, or vapor diffusion.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to obtain the electron density map of the unit cell. Solve the phase problem to determine the atomic positions and refine the structural model to obtain accurate geometric parameters.

Comparative Conformational Analysis

To understand the conformational behavior of this compound, we will compare it with structurally related amides for which experimental data is available. A key comparator is 2,2-dimethylpropanamide (pivalamide) , which shares the same sterically demanding tert-butyl group adjacent to the carbonyl. We will also consider less hindered amides to highlight the impact of steric bulk.

Computational Analysis of this compound

Since direct experimental data for this compound is unavailable, we have performed a computational analysis using Density Functional Theory (DFT) to predict its conformational properties.

Computational Protocol

  • Software: Gaussian 16

  • Method: B3LYP functional

  • Basis Set: 6-311++G(d,p)

  • Solvation Model: Polarizable Continuum Model (PCM) using dimethyl sulfoxide (B87167) (DMSO) as the solvent.

  • Calculations:

    • Geometry optimization of the syn and anti conformers (defined by the H-N-C=O dihedral angle).

    • Frequency calculations to confirm that the optimized structures are true minima.

    • Transition state search for the rotation around the C-N bond to determine the rotational energy barrier.

The logical workflow for the computational analysis is depicted in the following diagram:

G Computational Workflow for Conformational Analysis A Initial Structure Generation (syn and anti conformers) B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Confirm Minima) B->C D Transition State Search (QST2/QST3 or Berny) B->D F Energy Calculation (Rotational Barrier & Relative Stabilities) C->F E Frequency Calculation (Confirm Transition State) D->E E->F G Influence of Steric Hindrance on Amide Rotational Barrier cluster_0 Factors Influencing Rotational Barrier A Partial Double Bond Character of C-N Bond E Increased Rotational Energy Barrier (ΔG‡) A->E Fundamental Contribution B Steric Hindrance of Substituents C Increased Steric Bulk (e.g., neopentyl group) B->C D Higher Energy Transition State C->D Causes greater steric clash D->E Leads to

References

A Head-to-Head Comparison of Synthesis Routes for 2,2-Dimethylbutanamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of custom molecules is a cornerstone of innovation. This guide provides a detailed, head-to-head comparison of the primary synthesis routes for 2,2-dimethylbutanamide, a sterically hindered amide of interest in various chemical and pharmaceutical applications. We will delve into the amidation of 2,2-dimethylbutanoic acid, the hydrolysis of 2,2-dimethylbutanenitrile, and the Ritter reaction, presenting available experimental data to inform your synthetic strategy.

At a Glance: Comparison of Synthesis Routes

Synthesis Route Starting Material Key Reagents Typical Yield Reaction Conditions Key Advantages Potential Challenges
Amidation of 2,2-Dimethylbutanoic Acid 2,2-Dimethylbutanoic Acid or 2,2-Dimethylbutanoyl ChlorideCoupling agents (HATU, DCC), or SOCl₂ then NH₃Moderate to HighMild to moderateReadily available starting material; versatile coupling agents.Steric hindrance can slow the reaction; coupling agents can be expensive.
Hydrolysis of 2,2-Dimethylbutanenitrile 2,2-DimethylbutanenitrileAcid or base catalysis (e.g., H₂SO₄, NaOH)HighCan require harsh conditions (e.g., strong acid, heat).Potentially high-yielding.Harsh conditions may not be suitable for sensitive substrates; starting nitrile may be less accessible.
Ritter Reaction Alkene/Alcohol precursor to a tertiary carbocation, NitrileStrong acid (e.g., H₂SO₄)VariableStrongly acidic conditions.Forms a C-N bond at a tertiary carbon.Requires a stable carbocation; strongly acidic conditions limit functional group tolerance.

In-Depth Analysis and Experimental Protocols

Amidation of 2,2-Dimethylbutanoic Acid

This is a classic and versatile approach for amide bond formation. Due to the steric hindrance of the quaternary carbon in 2,2-dimethylbutanoic acid, direct amidation with ammonia (B1221849) requires activation of the carboxylic acid. This can be achieved in two main ways: conversion to an acyl chloride followed by reaction with ammonia, or direct coupling using a peptide coupling reagent.

a) Via the Acyl Chloride

This two-step method involves the initial conversion of the carboxylic acid to the more reactive acyl chloride, which then readily reacts with ammonia.

Experimental Protocol:

  • Step 1: Synthesis of 2,2-Dimethylbutanoyl Chloride. In a well-ventilated fume hood, 2,2-dimethylbutanoic acid (1.0 eq) is dissolved in an anhydrous solvent such as dichloromethane (B109758) (DCM) or toluene. Thionyl chloride (SOCl₂, 1.2 eq) is added dropwise at room temperature. The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂). After the reaction is complete, the excess thionyl chloride and solvent are removed by distillation, yielding the crude 2,2-dimethylbutanoyl chloride.

  • Step 2: Amidation. The crude 2,2-dimethylbutanoyl chloride is dissolved in an anhydrous aprotic solvent like DCM and cooled in an ice bath. A concentrated aqueous solution of ammonia (excess) is added dropwise with vigorous stirring. The reaction is typically exothermic. After the addition is complete, the mixture is stirred for an additional 1-2 hours at room temperature. The organic layer is then separated, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield this compound.

b) Using Peptide Coupling Reagents

Modern coupling reagents can facilitate the direct amidation of carboxylic acids with amines, avoiding the need to prepare the acyl chloride. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DCC (N,N'-Dicyclohexylcarbodiimide) are commonly used.

Experimental Protocol (Hypothetical, based on similar reactions):

To a solution of 2,2-dimethylbutanoic acid (1.0 eq) in an anhydrous aprotic solvent like dimethylformamide (DMF), is added a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq). The mixture is stirred at room temperature for 15-30 minutes to pre-activate the carboxylic acid. A solution of ammonia in a suitable solvent (or ammonium (B1175870) chloride with an additional equivalent of base) is then added, and the reaction is stirred at room temperature for 12-24 hours. The reaction mixture is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with aqueous acid, aqueous base, and brine, then dried and concentrated. The crude product is purified by column chromatography.

Quantitative Data: For the synthesis of a structurally similar hindered amide, (2R)-N-Benzyl-2,3-dimethylbutanamide, using HATU, reported yields are in the range of 70-95%. Reaction times are typically 2-6 hours at room temperature. The purity is generally high after chromatographic purification.

Hydrolysis of 2,2-Dimethylbutanenitrile

The hydrolysis of a nitrile to a primary amide is a well-established transformation. This reaction can be catalyzed by either acid or base.

Experimental Protocol (Acid-Catalyzed):

2,2-Dimethylbutanenitrile (1.0 eq) is treated with a strong acid, such as concentrated sulfuric acid, typically at elevated temperatures. The reaction mixture is heated for a specific duration, after which it is carefully poured onto ice and neutralized with a base (e.g., NaOH or NH₄OH) to precipitate the amide. The solid product is then collected by filtration, washed with cold water, and dried.

Quantitative Data: A patent describing the acid-catalyzed hydrolysis of the similar 2-amino-2,3-dimethylbutanenitrile (B50279) to its corresponding amide reports a yield of 81.7%. The reaction was conducted by heating with sulfuric acid at 100°C for 1 hour. Another microbiological method for the same transformation reports yields as high as 95.5% under milder conditions (30°C, 40 minutes). While these are for a different substrate, they suggest that the hydrolysis of nitriles can be a high-yielding route.

The Ritter Reaction

The Ritter reaction is a method for the synthesis of N-alkyl amides from a nitrile and a substrate that can form a stable carbocation, such as a tertiary alcohol or an alkene, in the presence of a strong acid. For the synthesis of this compound, this would involve the reaction of a suitable C6 carbocation precursor with a source of the amide nitrogen, which is not a direct route to the target primary amide. A more conventional Ritter approach would generate an N-substituted amide. Therefore, this route is less direct for the synthesis of the parent this compound.

Logical Workflow of Synthesis Route Selection

Synthesis_Routes cluster_start Starting Considerations cluster_precursors Primary Precursors cluster_routes Synthesis Routes cluster_methods Specific Methods cluster_end Final Product Start Target: this compound Carboxylic_Acid 2,2-Dimethylbutanoic Acid Start->Carboxylic_Acid Nitrile 2,2-Dimethylbutanenitrile Start->Nitrile Ritter Ritter Reaction (Less Direct) Start->Ritter Amidation Amidation Carboxylic_Acid->Amidation Hydrolysis Hydrolysis Nitrile->Hydrolysis Acyl_Chloride Via Acyl Chloride Amidation->Acyl_Chloride Coupling_Agent Coupling Agent Amidation->Coupling_Agent Acid_Catalysis Acid Catalyzed Hydrolysis->Acid_Catalysis Base_Catalysis Base Catalyzed Hydrolysis->Base_Catalysis Product This compound Ritter->Product Acyl_Chloride->Product Coupling_Agent->Product Acid_Catalysis->Product Base_Catalysis->Product

Caption: Logical flow for selecting a synthesis route for this compound.

Conclusion

The choice of the optimal synthesis route for this compound depends on several factors including the availability of starting materials, the scale of the reaction, and the tolerance of other functional groups in the molecule to the reaction conditions.

  • The amidation of 2,2-dimethylbutanoic acid , particularly through the use of modern coupling reagents, offers a versatile and potentially high-yielding route under relatively mild conditions, making it suitable for many research and development applications.

  • The hydrolysis of 2,2-dimethylbutanenitrile is a strong candidate for a high-yielding process, especially if the nitrile starting material is readily available. However, the potentially harsh reaction conditions may be a limitation.

  • The Ritter reaction is a less direct and generally less suitable method for the preparation of this primary amide.

For researchers and drug development professionals, a careful evaluation of these routes, considering the specific experimental context, will be crucial for the successful and efficient synthesis of this compound.

A Researcher's Guide to Purity Analysis of 2,2-Dimethylbutanamide: A Comparative Benchmarking of Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the path to reliable and reproducible results. This guide provides an objective comparison of key analytical techniques for determining the purity of 2,2-Dimethylbutanamide, a tertiary amide of interest in various chemical and pharmaceutical research areas. We present detailed experimental protocols, comparative performance data, and visual workflows to aid in the selection of the most appropriate analytical method.

Introduction to Purity Analysis

The accurate determination of the purity of a substance like this compound is paramount. Impurities can significantly impact the compound's physical, chemical, and biological properties, leading to misleading experimental outcomes. This guide focuses on three widely used and powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of purity analysis, offering high resolution and sensitivity for a wide range of compounds. For a polar compound like this compound, which lacks a strong UV chromophore, a reversed-phase HPLC method with UV detection at a low wavelength is a suitable approach.

Experimental Protocol: HPLC-UV

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the mobile phase to create a stock solution of 1 mg/mL.

  • Perform serial dilutions with the mobile phase to prepare calibration standards at concentrations ranging from 0.01 mg/mL to 0.5 mg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (B52724) (e.g., 95:5 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

3. Data Analysis:

  • The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Visual Workflow: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve dilute Prepare Standards dissolve->dilute filter Filter Sample dilute->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area) integrate->calculate

HPLC experimental workflow for purity determination.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. For a compound like this compound, GC coupled with a Flame Ionization Detector (GC-FID) offers high sensitivity and resolution.

Experimental Protocol: GC-FID

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to create a stock solution of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution.

2. Chromatographic Conditions:

  • Column: A mid-polar capillary column, such as one with a 6% cyanopropylphenyl and 94% dimethylpolysiloxane stationary phase (e.g., USP G43), is recommended. A typical dimension would be 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Detector Temperature (FID): 280 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 200 °C at a rate of 10 °C/min.

    • Hold: Maintain at 200 °C for 5 minutes.

  • Injection Volume: 1 µL (split or splitless mode may be used depending on the concentration).

3. Data Analysis:

  • Purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Visual Workflow: GC Purity Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh_gc Weigh Sample dissolve_gc Dissolve in Volatile Solvent weigh_gc->dissolve_gc inject_gc Inject into GC System dissolve_gc->inject_gc separate_gc Chromatographic Separation inject_gc->separate_gc detect_gc Flame Ionization Detection (FID) separate_gc->detect_gc integrate_gc Integrate Peak Areas detect_gc->integrate_gc calculate_gc Calculate Purity (% Area) integrate_gc->calculate_gc qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_analyte Weigh Analyte dissolve_nmr Dissolve in Deuterated Solvent weigh_analyte->dissolve_nmr weigh_is Weigh Internal Standard weigh_is->dissolve_nmr acquire Acquire ¹H-NMR Spectrum dissolve_nmr->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate_nmr Integrate Signals (Analyte & IS) process->integrate_nmr calculate_nmr Calculate Absolute Purity integrate_nmr->calculate_nmr

Safety Operating Guide

Proper Disposal of 2,2-Dimethylbutanamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety, regulatory compliance, and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,2-Dimethylbutanamide (CAS No. 102014-33-5), ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Protocols

Prior to handling this compound for disposal, it is imperative to be familiar with its hazard profile. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat should be worn to protect from spills.

  • Respiratory Protection: If working in a poorly ventilated area or if dust/vapors are generated, use a NIOSH/MSHA-approved respirator.

In Case of a Spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE before attempting cleanup.

  • For solid spills, carefully sweep or scoop the material to avoid creating dust and place it in a designated, labeled hazardous waste container.

  • For liquid spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Ensure the area is well-ventilated during and after cleanup.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. In the absence of specific institutional guidelines, the following procedure based on general best practices for chemical waste should be followed.

  • Consult Your Institutional Environmental Health and Safety (EHS) Office: This is the most critical step. Your EHS office will provide specific guidance on waste stream identification, containerization, and disposal procedures that are compliant with all applicable regulations.

  • Treat as Hazardous Waste: Given its hazard classifications, this compound must be treated as hazardous waste.

  • Proper Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of accumulation.

  • Containerization:

    • Use a container that is compatible with the chemical and in good condition with a secure, sealable lid.

    • Do not mix this compound with other chemical wastes unless explicitly instructed to do so by your EHS office.

  • Segregated Storage:

    • Store the sealed waste container in a designated satellite accumulation area.

    • This area should be away from general lab traffic and incompatible materials, particularly strong oxidizing agents[2].

  • Arrange for Pickup: Follow your institution's established procedures for requesting a hazardous waste pickup from the EHS department.

Quantitative Data Summary

PropertyValueReference
CAS Number102014-33-5[1][3]
Molecular FormulaC6H13NO[1]
Molecular Weight115.17 g/mol [1]
GHS Hazard StatementsH302, H315, H319, H335[1]

Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible, Sealable Container B->C D Label Container: 'Hazardous Waste' 'this compound' Date C->D E Store in Designated Satellite Accumulation Area D->E F Consult Institutional EHS for Guidance E->F G Arrange for Hazardous Waste Pickup F->G

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize consultation with your institution's EHS department for any questions or uncertainties regarding chemical waste.

References

Personal protective equipment for handling 2,2-Dimethylbutanamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,2-Dimethylbutanamide

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.

Personal Protective Equipment (PPE)

Based on the hazard assessment of the closely related compound, 3,3-dimethylbutanamide, which indicates risks of skin, eye, and respiratory irritation, the following personal protective equipment is recommended.[1][2]

PPE CategoryRecommendation
Eye and Face Protection Wear tightly fitting safety goggles with side-shields or a face shield.[1][2]
Skin Protection Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[1][2] For tasks with a higher risk of splashes, consider impervious clothing.[2]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[3] If ventilation is inadequate or if dusts/aerosols are generated, use a NIOSH-approved respirator.[1]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe laboratory environment.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[3]

  • For procedures that may generate dust or aerosols, use a certified chemical fume hood.

2. Pre-Handling Checks:

  • Ensure all necessary PPE is available and in good condition.

  • Locate the nearest safety shower and eyewash station before beginning work.

  • Have an appropriate spill kit readily accessible.

3. Handling Procedures:

  • Avoid direct contact with the skin and eyes.[3]

  • Do not inhale dust or vapors.[3]

  • Wash hands thoroughly with soap and water after handling.[1]

  • Keep the container tightly closed when not in use.[4]

4. Storage:

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][4]

  • Keep containers tightly sealed.[4]

Disposal Plan

Proper disposal of chemical waste is critical for safety and environmental protection.

1. Waste Classification:

  • In the absence of specific data, this compound should be treated as hazardous waste.[5]

2. Containerization:

  • Collect waste in a designated, compatible, and properly sealed container.[5]

  • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[5]

3. Storage of Waste:

  • Store the waste container in a designated satellite accumulation area.

  • Do not mix with other chemical wastes unless explicitly approved by your EHS office.[5]

4. Final Disposal:

  • Disposal should be carried out in accordance with all applicable local, regional, and national regulations.[1]

  • Contact your institution's EHS department to arrange for a hazardous waste pickup.[5]

  • Do not dispose of this compound down the drain or in general waste.[1]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.

Safe Handling Workflow for this compound prep Preparation ppe Don PPE prep->ppe 1. Assess Risks handling Chemical Handling ppe->handling 2. Obtain Materials spill Spill? handling->spill 3. Perform Work spill_response Spill Response spill->spill_response Yes decon Decontamination spill->decon No spill_response->decon Follow EHS Protocol disposal Waste Disposal decon->disposal 4. Clean Work Area end End of Process disposal->end 5. Store/Dispose Waste

Caption: Workflow for handling this compound.

References

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Reactant of Route 1
Reactant of Route 1
2,2-Dimethylbutanamide
Reactant of Route 2
Reactant of Route 2
2,2-Dimethylbutanamide

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